3,5-Bis(trifluoromethyl)benzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6O2S/c9-18(16,17)6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRCVKADYDVSLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192494 | |
| Record name | 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
312.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39234-86-1 | |
| Record name | 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39234-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039234861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(trifluoromethyl)benzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-BIS(TRIFLUOROMETHYL)BENZENESULPHONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWQ46C98RE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a highly versatile chemical intermediate that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structural feature, the presence of two trifluoromethyl (-CF3) groups on the benzene ring, imparts distinct electronic properties that are highly sought after in the design of potent and selective therapeutic agents. The strong electron-withdrawing nature of the trifluoromethyl groups enhances the reactivity of the sulfonyl chloride moiety and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This guide provides an in-depth overview of the physical properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of neurokinin-1 (NK-1) receptor antagonists.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in a laboratory setting. The key properties of this compound are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₈H₃ClF₆O₂S | [1][2] |
| Molecular Weight | 312.62 g/mol | [1][2] |
| CAS Number | 39234-86-1 | [1][2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 34-38 °C | |
| Boiling Point | 248.3 ± 40.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in most organic solvents. Reacts with water. | |
| Flash Point | 104.0 ± 27.3 °C | [1] |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is most reliably achieved through the diazotization of 3,5-bis(trifluoromethyl)aniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) catalyst. The following protocol is adapted from a well-established procedure for the synthesis of arylsulfonyl chlorides published in Organic Syntheses, a highly reputable source for reliable chemical preparations.[3]
Experimental Protocol: Synthesis via Diazotization-Sulfonylation
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas
-
Copper(I) Chloride (CuCl)
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Diazotization: In a beaker equipped with a mechanical stirrer, add 3,5-bis(trifluoromethyl)aniline to a mixture of concentrated hydrochloric acid and water, and cool the resulting slurry to 0-5 °C in an ice-salt bath. While maintaining the temperature, slowly add a solution of sodium nitrite in water dropwise. Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Preparation of the Catalyst Solution: In a separate large flask, dissolve copper(I) chloride in concentrated hydrochloric acid. Cool the solution in an ice bath and bubble sulfur dioxide gas through the solution until saturation is reached.
-
Sulfonylation: Slowly add the cold diazonium salt solution to the prepared catalyst solution with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C. After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Work-up: Pour the reaction mixture into a large volume of ice-water. The crude this compound will separate as an oil or a solid. Extract the product with diethyl ether.
-
Purification: Wash the combined ether extracts with water, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and then again with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Key Reactions and Applications in Drug Discovery
The primary utility of this compound in organic synthesis stems from the reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamides.
Sulfonamide Formation: A Cornerstone Reaction
The reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) is a high-yielding and versatile method for the synthesis of a wide array of sulfonamides.
General Experimental Protocol: Sulfonamide Synthesis
Materials:
-
This compound
-
Primary or secondary amine
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the amine in dichloromethane and add pyridine or triethylamine as a base.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in dichloromethane to the amine solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography or recrystallization.
Application in the Synthesis of Neurokinin-1 (NK-1) Receptor Antagonists
A prominent application of the 3,5-bis(trifluoromethyl)phenyl moiety is in the development of neurokinin-1 (NK-1) receptor antagonists. The NK-1 receptor is a G-protein coupled receptor that binds the neuropeptide Substance P, a key mediator of pain, inflammation, and emesis (nausea and vomiting).[4][5]
Aprepitant: A Case Study
Aprepitant is a potent and selective NK-1 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[6][7] The synthesis of Aprepitant and its analogs often involves intermediates derived from or containing the 3,5-bis(trifluoromethyl)phenyl group.[6][7] The two trifluoromethyl groups are crucial for the high binding affinity of these antagonists to the NK-1 receptor. It is hypothesized that these lipophilic groups engage in favorable interactions within a hydrophobic pocket of the receptor, thereby enhancing the potency of the drug.[8]
Mechanism of Action of NK-1 Receptor Antagonists
The diagram below illustrates the mechanism by which NK-1 receptor antagonists, such as those derived from this compound, exert their therapeutic effect.
Caption: Mechanism of action of NK-1 receptor antagonists.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. The compound is classified as Skin Corrosion/Irritation Category 1B.[1]
Conclusion
This compound is a valuable and reactive intermediate with significant applications in organic synthesis, particularly in the construction of biologically active molecules. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it a favored building block for enhancing the potency and modulating the physicochemical properties of drug candidates. The well-established synthetic routes to this compound and its predictable reactivity make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the discovery of novel therapeutics.
References
- 1. 39234-86-1 | this compound [fluoromart.com]
- 2. This compound [webbook.nist.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride CAS number 39234-86-1.
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
Prepared by: A Senior Application Scientist
Foreword: Understanding a Powerhouse Reagent
In the landscape of modern synthetic and medicinal chemistry, success is often dictated by the precision and reliability of the tools at our disposal. This compound (CAS No. 39234-86-1) is one such indispensable tool. More than a mere building block, its unique electronic properties, conferred by the two powerfully electron-withdrawing trifluoromethyl groups, render it a highly reactive and versatile reagent. This guide moves beyond a simple recitation of facts to provide a deeper, field-tested understanding of its synthesis, reactivity, and application. The protocols and insights contained herein are designed to be self-validating, empowering researchers to leverage this compound's full potential with confidence and safety.
Section 1: Core Profile and Physicochemical Characteristics
This compound is a crystalline solid at room temperature, appearing as an off-white substance[1]. Its structure is characterized by a benzene ring substituted with a sulfonyl chloride group and two trifluoromethyl (CF₃) groups at the meta positions. This specific arrangement is not accidental; the CF₃ groups are potent inductive electron-withdrawing groups, which significantly enhances the electrophilicity of the sulfur atom in the sulfonyl chloride moiety. This heightened reactivity is the cornerstone of its utility in chemical synthesis.
Physical and Chemical Properties
The fundamental properties of this reagent are summarized below, providing the foundational data needed for experimental design, from reaction setup to purification.
| Property | Value | Source(s) |
| CAS Number | 39234-86-1 | [2][3] |
| Molecular Formula | C₈H₃ClF₆O₂S | [2][3][4][5] |
| Molecular Weight | 312.62 g/mol | [2][5][6] |
| Appearance | Off-white crystalline solid | [1] |
| Melting Point | 34-38 °C | [1][6][7][8] |
| Boiling Point | 248.3 ± 40.0 °C (at 760 mmHg) 70 °C (at 2 mmHg) | [4][7][9] |
| Density | ~1.6 g/cm³ | [4][7] |
| Flash Point | 108 °C (closed cup) | [6] |
| Solubility | Low water solubility; soluble in many organic solvents | [1] |
Spectroscopic Fingerprint
Characterization of this compound is unambiguous given its distinct spectroscopic features.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra are publicly available and show the expected aromatic proton signals[2]. ¹⁹F NMR is also a powerful tool for characterization, with studies utilizing it to probe molecular interactions[10].
-
Mass Spectrometry (MS): Electron ionization MS data is available through NIST, providing a clear fragmentation pattern for identity confirmation[2][11].
-
Infrared (IR) Spectroscopy: The presence of the sulfonyl chloride and trifluoromethyl groups gives rise to characteristic strong absorptions in the IR spectrum, which has been well-documented[2][3].
Section 2: Synthesis and Purification
While commercially available, understanding the synthesis of this compound provides valuable context for its purity and potential trace impurities. The most reliable laboratory-scale syntheses of arylsulfonyl chlorides often proceed from the corresponding aniline derivative via a Sandmeyer-type reaction. This method is robust, high-yielding, and avoids the harsh conditions of direct chlorosulfonation.
Synthetic Workflow Diagram
The transformation from aniline to the target sulfonyl chloride is a classic multi-step sequence that is highly effective for this substrate.
Caption: Synthetic pathway from aniline to sulfonyl chloride.
Detailed Synthesis Protocol
This protocol is adapted from established methods for preparing arylsulfonyl chlorides from anilines[12].
Caution: This procedure must be performed in a well-ventilated chemical fume hood. All appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, must be worn.
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas
-
Glacial Acetic Acid
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 3,5-bis(trifluoromethyl)aniline (1 equiv.).
-
Add concentrated HCl (3 equiv.) and water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equiv.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline slurry, keeping the temperature strictly below 5 °C. Stir for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate, larger flask, prepare a solution of copper(I) chloride (0.2 equiv.) in glacial acetic acid.
-
Bubble sulfur dioxide (SO₂) gas through this solution until it is saturated. Cool this mixture to 10-15 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature around 15-20 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Pour the reaction mixture onto a large volume of crushed ice and water. The crude sulfonyl chloride will often separate as an oil or solid.
-
Extract the product with dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield the pure this compound[13]. The low melting point means it may be collected as a solid upon cooling.
-
Section 3: Core Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom, which is significantly activated by three electron-withdrawing groups: two oxygens and the 3,5-bis(trifluoromethyl)phenyl ring itself. This makes it an excellent substrate for nucleophilic attack.
Reaction with Amines: The Sulfonamide Formation
The most common application of this reagent is its reaction with primary and secondary amines to form highly stable sulfonamides. This reaction is efficient and forms the basis of the classical Hinsberg test for distinguishing amine classes[14][15].
-
Primary Amines: React to form a sulfonamide that still possesses an acidic proton on the nitrogen. In the presence of a base (e.g., NaOH, pyridine), this proton is removed, forming a water-soluble sodium salt[14].
-
Secondary Amines: React to form a sulfonamide with no acidic proton on the nitrogen. This product is typically insoluble in both acid and base and often precipitates from the reaction mixture[14][15].
-
Tertiary Amines: Do not form stable sulfonamides. Instead, they can promote the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid[14].
Reaction Mechanism Diagram
The fundamental mechanism involves a nucleophilic attack by the amine on the electrophilic sulfur center, followed by the elimination of a chloride ion.
Caption: Mechanism of sulfonamide formation.
Section 4: Applications in Drug Discovery and Advanced Synthesis
The 3,5-bis(trifluoromethyl)phenyl moiety is a "privileged" structural motif in medicinal chemistry. Its inclusion in a drug candidate can significantly enhance metabolic stability, modulate lipophilicity, and provide specific steric and electronic interactions with biological targets. The title compound is the premier reagent for introducing this group via a stable sulfonamide linkage.
The Rationale for Use in Medicinal Chemistry
-
Metabolic Blocking: The C-F bond is exceptionally strong, and the CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes. Placing these groups at the 3 and 5 positions effectively shields the aromatic ring from metabolic attack (e.g., hydroxylation).
-
Modulating pKa and Lipophilicity: The strong electron-withdrawing nature of the CF₃ groups can significantly lower the pKa of nearby acidic protons (like the N-H in a primary sulfonamide), influencing solubility and receptor binding. They also increase the overall lipophilicity of the molecule, which can affect cell permeability and distribution.
-
Structural Scaffolding: The sulfonamide bond is a stable, non-hydrolyzable linker that mimics the geometry of a phosphate group, making it a valuable scaffold in inhibitor design. The use of the related 3,5-bis(trifluoromethyl)benzoic acid as an intermediate for neurokinin-1 receptor antagonists underscores the pharmaceutical importance of this substitution pattern[16].
Representative Protocol: Sulfonylation of a Primary Amine
This protocol details a standard procedure for synthesizing a sulfonamide, a cornerstone reaction in many drug development programs.
Objective: To synthesize N-benzyl-3,5-bis(trifluoromethyl)benzenesulfonamide.
Materials:
-
This compound (1.0 equiv.)
-
Benzylamine (1.1 equiv.)
-
Pyridine (or Triethylamine) (1.5 equiv.)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
-
Amine Addition:
-
Add pyridine (base catalyst and acid scavenger) to the solution.
-
Slowly add benzylamine dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and benzylamine), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure sulfonamide product.
-
Section 5: Safety, Handling, and Storage
This compound is a corrosive and moisture-sensitive compound. Strict adherence to safety protocols is mandatory.
Hazard Identification and GHS Classification
The compound is classified as a skin corrosive substance that causes severe skin burns and eye damage[1][2][4].
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage[2][17] |
| Corrosive to Metals | GHS05 (Corrosion) | Warning | H290: May be corrosive to metals |
Safe Handling and Emergency Procedures
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors[17].
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield[4].
-
Handling: Avoid contact with skin, eyes, and clothing[1]. The compound is moisture-sensitive; contact with water may liberate toxic gas (HCl)[17]. Keep containers tightly closed and away from water[17][18].
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention[1].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1].
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[1].
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention[1].
-
Storage
Store in a designated corrosives area[1][17]. Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as water and strong bases[1][17].
References
- 1. fishersci.com [fishersci.com]
- 2. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. 39234-86-1 | this compound [fluoromart.com]
- 5. This compound [oakwoodchemical.com]
- 6. This compound 97 39234-86-1 [sigmaaldrich.com]
- 7. 39234-86-1 | CAS DataBase [m.chemicalbook.com]
- 8. This compound | 39234-86-1 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound [webbook.nist.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. fishersci.se [fishersci.se]
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride: Structure, Reactivity, and Applications
Introduction
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride, a specialized sulfonyl chloride reagent, has carved a significant niche in various areas of chemical research and development. Its unique molecular architecture, characterized by the presence of two strongly electron-withdrawing trifluoromethyl groups on the benzene ring, imparts distinct chemical properties that are leveraged in organic synthesis and analytical chemistry. This guide provides a comprehensive overview of the molecular structure, reactivity, and key applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Physicochemical Properties
The foundation of this compound's utility lies in its distinct molecular structure. The central phenyl ring is substituted at the 1, 3, and 5 positions with a sulfonyl chloride group (-SO₂Cl) and two trifluoromethyl groups (-CF₃), respectively.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₃ClF₆O₂S | [1][2] |
| Molecular Weight | 312.62 g/mol | [3] |
| Appearance | White to pale cream crystals or powder | [4] |
| Melting Point | 34-38 °C | [5] |
| Boiling Point | 248.3 ± 40.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Flash Point | 108 °C (closed cup) | |
| Solubility | Reacts with water. Soluble in many organic solvents. | |
| Refractive Index | 1.4435-1.4485 @ 20°C | [4] |
The presence of the two trifluoromethyl groups exerts a profound influence on the electronic properties of the molecule. These groups are strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect significantly increases the electrophilicity of the sulfonyl chloride moiety, making it a highly reactive agent.
Reactivity and Mechanistic Considerations
The primary mode of reactivity for this compound is nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. The chlorine atom is an excellent leaving group, and the electron-deficient nature of the sulfur atom makes it highly susceptible to attack by nucleophiles.
A typical reaction mechanism involves the attack of a nucleophile (e.g., an alcohol or an amine) on the sulfur atom, leading to the formation of a tetrahedral intermediate. This is followed by the expulsion of the chloride ion to yield the corresponding sulfonate ester or sulfonamide.
Caption: Generalized reaction mechanism of this compound with a nucleophile.
The strong electron-withdrawing nature of the trifluoromethyl groups enhances the rate of this reaction compared to unsubstituted or less substituted benzenesulfonyl chlorides. This heightened reactivity is a key advantage in many of its applications.
Applications in Drug Development and Research
The unique properties of this compound have led to its widespread use in several key areas of drug development and chemical research.
Derivatizing Agent for Chiral Separations
One of the most prominent applications of this compound is as a derivatizing agent for the separation of enantiomers by chromatography, particularly high-performance liquid chromatography (HPLC). The process involves reacting the chiral analyte (e.g., an alcohol or amine) with this compound to form diastereomeric sulfonamides or sulfonate esters. These diastereomers have different physicochemical properties and can be separated on a chiral stationary phase.
Experimental Workflow: Derivatization for Chiral HPLC
Caption: Workflow for chiral derivatization using this compound for HPLC analysis.
Detailed Protocol for Derivatization of a Chiral Amine:
-
Sample Preparation: Dissolve a known amount of the chiral amine in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Reagent Preparation: Prepare a solution of this compound in the same solvent. A slight molar excess (e.g., 1.2 equivalents) is typically used.
-
Reaction: To the amine solution, add a base such as pyridine or triethylamine (e.g., 2 equivalents) to act as a catalyst and to neutralize the HCl byproduct.
-
Addition of Derivatizing Agent: Add the this compound solution dropwise to the amine solution while stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting amine is consumed.
-
Work-up: Quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting diastereomeric sulfonamides can then be analyzed by chiral HPLC.
The trifluoromethyl groups in the derivatives provide strong UV absorbance, facilitating sensitive detection.
Protecting Group in Organic Synthesis
The 3,5-bis(trifluoromethyl)benzenesulfonyl group can also be used as a protecting group for amines. The resulting sulfonamide is stable to a wide range of reaction conditions. Deprotection can be achieved under specific reducing conditions.
Synthesis of Biologically Active Molecules
The sulfonyl chloride moiety is a versatile functional group that can be used to introduce the 3,5-bis(trifluoromethyl)phenylsulfonyl group into various molecules. This can be a strategic step in the synthesis of novel drug candidates, as the trifluoromethyl groups can enhance metabolic stability and lipophilicity, potentially improving pharmacokinetic properties.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[6] It is classified as causing severe skin burns and eye damage.[3][6][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this reagent.[1][6][7] All manipulations should be performed in a well-ventilated fume hood.[6][7] It should be stored in a cool, dry, and well-ventilated place, away from water or moist air.[6][7]
Conclusion
This compound is a powerful and versatile reagent with a well-defined molecular structure that dictates its high reactivity. Its primary utility lies in its application as a derivatizing agent for chiral separations and as a building block in organic synthesis. For researchers and scientists in drug development, a thorough understanding of its properties and handling requirements is essential for its effective and safe utilization in the laboratory.
References
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- 4. A10300.03 [thermofisher.cn]
- 5. This compound | 39234-86-1 [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.se [fishersci.se]
A Comprehensive Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern drug discovery and materials science, fluorinated organic compounds hold a privileged position. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a quintessential example of a high-value, strategic intermediate whose utility is rooted in the potent electronic effects of its two CF₃ groups.[1]
This guide provides an in-depth exploration of the primary and most reliable synthetic route to this key building block. As a self-validating system, the protocols described herein are grounded in established chemical principles, emphasizing not only the "how" but the critical "why" behind each experimental step. We will navigate the reaction mechanism, detail modern and classic procedural variants, address critical safety considerations, and outline robust methods for purification and characterization, providing researchers and drug development professionals with a comprehensive and actionable resource.
Core Synthesis Strategy: The Sandmeyer-Type Chlorosulfonylation
The most efficient and widely adopted method for preparing this compound is a modified Sandmeyer reaction.[2][3] This powerful transformation allows for the conversion of an aromatic amine into a sulfonyl chloride via a diazonium salt intermediate. The ready availability of the starting material, 3,5-bis(trifluoromethyl)aniline, makes this the method of choice for both laboratory and industrial-scale synthesis.[4]
The overall transformation proceeds in two key stages, which can be performed sequentially in a one-pot fashion:
-
Diazotization: Conversion of the primary aromatic amine to a reactive diazonium salt.
-
Chlorosulfonylation: Copper-catalyzed reaction of the diazonium salt with a sulfur dioxide source to install the sulfonyl chloride moiety.
Causality Behind the Chosen Pathway
This route is favored over alternatives, such as the direct chlorosulfonylation of 1,3-bis(trifluoromethyl)benzene, for a crucial reason: regiochemical control . The two strongly electron-withdrawing CF₃ groups deactivate the aromatic ring towards electrophilic aromatic substitution and direct incoming electrophiles to the meta-position relative to both groups (i.e., position 5). While this would lead to the desired isomer, the reaction conditions are harsh and can lead to side products. The Sandmeyer-type approach, starting from the pre-functionalized aniline, provides unambiguous and complete control over the final substitution pattern, a paramount concern in complex molecule synthesis.
Visualizing the Synthetic Workflow
The following diagram outlines the complete workflow for the Sandmeyer-type synthesis, from the starting aniline to the purified sulfonyl chloride product.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Diazotization of 3,5-Bis(trifluoromethyl)aniline
The formation of the diazonium salt is the critical activation step. It is achieved by treating the aniline with a source of nitrous acid (HNO₂) in situ, typically generated from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).
Mechanism & Rationale: The strong acid serves two purposes: it protonates the aniline to make it soluble and it reacts with sodium nitrite to generate the reactive nitrosating agent, the nitrosonium ion (NO⁺). The amino group of the aniline then acts as a nucleophile, attacking the nitrosonium ion, which after a series of proton transfers and dehydration steps, yields the aryldiazonium ion (Ar-N₂⁺).
Critical Parameters:
-
Temperature: This is the most critical parameter. The reaction must be maintained between 0 °C and 5 °C . Above this temperature, the highly reactive diazonium salt will readily decompose, extruding N₂ gas and leading to a complex mixture of side products, primarily phenols. This is an exothermic reaction, necessitating slow, portion-wise addition of the nitrite solution and efficient external cooling.
-
Stoichiometry: A slight excess of the acid is used to ensure complete protonation of the aniline and full conversion of the nitrite to nitrous acid.
Part 2: Copper-Catalyzed Chlorosulfonylation
This stage is a modification of the Sandmeyer reaction, often credited to Meerwein, where the diazonium group is replaced by a sulfonyl chloride group (-SO₂Cl).[2][3]
Mechanism & Rationale: The reaction involves the introduction of the diazonium salt solution to a mixture containing sulfur dioxide (SO₂) and a catalytic amount of a copper salt, typically copper(I) or copper(II) chloride. The copper catalyst is essential; it facilitates a single-electron transfer (SET) process that generates an aryl radical from the diazonium salt. This radical then reacts with sulfur dioxide, and subsequent chlorine atom transfer from the copper complex yields the final product.
The Choice of Sulfur Dioxide Source: A Critical Decision Point
The delivery of sulfur dioxide represents a key choice between traditional and modern methodologies, with significant implications for safety and scalability.
Caption: Decision matrix for selecting a sulfur dioxide source in chlorosulfonylation.
For its operational simplicity, enhanced safety, and scalability, the use of a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) is the recommended approach in a modern laboratory setting.[5][6][7] It avoids the hazards associated with handling gaseous SO₂ and allows for precise stoichiometric control.[7]
Experimental Protocols
Protocol 1: Modern Synthesis Using DABSO Surrogate
This protocol is adapted from modern, safety-conscious methodologies and is recommended for general laboratory use.[6][7]
Step A: Diazotization
-
To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3,5-bis(trifluoromethyl)aniline (1.0 eq).
-
Add acetonitrile (MeCN) to form a 0.2 M solution, followed by 37% aqueous HCl (2.0 eq).
-
Cool the stirred mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of tert-butyl nitrite (1.1 eq) and add it dropwise to the aniline slurry over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is now complete.
Step B: Chlorosulfonylation
-
In a separate reaction flask, add DABSO (0.6 eq), CuCl₂ (0.05 eq), and acetonitrile.
-
With vigorous stirring, add the cold diazonium salt solution from Step A to the DABSO/CuCl₂ mixture. This addition should be done portion-wise or via a cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction for the cessation of N₂ gas evolution.
Step C: Work-up and Purification
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice water (approx. 10 volumes).
-
Extract the aqueous mixture with ethyl acetate or cyclopentyl methyl ether (CPME) (3 x 5 volumes).[6]
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product, an off-white to yellow solid, can be purified by recrystallization from a solvent system like ethyl acetate/hexanes or by flash column chromatography on silica gel.
Protocol 2: Traditional Synthesis Using SO₂ Gas
This method follows the classic Meerwein procedure and requires a well-ventilated fume hood and experience handling toxic gases.[2][4]
-
Prepare the diazonium salt from 3,5-bis(trifluoromethyl)aniline (1.0 eq), concentrated HCl, and NaNO₂ (1.05 eq) in water at 0-5 °C as described in the literature.
-
In a separate, large, three-necked flask, add glacial acetic acid and cool it in an ice bath.
-
Bubble sulfur dioxide (SO₂) gas through the acetic acid until the solution is saturated.
-
Add copper(I) chloride (CuCl) (0.1-0.2 eq) to the SO₂ solution.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the SO₂/CuCl mixture. The rate of addition should be controlled to manage gas evolution and the exothermic nature of the reaction.
-
After the addition is complete, stir the mixture for 1-2 hours at room temperature.
-
Work-up is performed by pouring the mixture into ice water, followed by filtration (if the product precipitates as a solid) or extraction as described in Protocol 1.[4]
Safety, Handling, and Hazard Mitigation
Scientific integrity demands a rigorous approach to safety. The synthesis of this compound involves several hazardous materials and intermediates.
| Substance | CAS Number | Key Hazards | Required PPE & Handling Precautions |
| 3,5-Bis(trifluoromethyl)aniline | 328-74-5 | Toxic, irritant. | Gloves, lab coat, safety goggles. Handle in a fume hood. |
| Hydrochloric Acid (conc.) | 7647-01-0 | Severe corrosive, respiratory irritant. | Acid-resistant gloves, goggles, face shield, lab coat. Use in a fume hood. |
| Sodium Nitrite | 7632-00-0 | Oxidizer, toxic if swallowed. | Gloves, goggles, lab coat. Keep away from combustible materials. |
| Aryldiazonium Salts | (Not isolated) | Potentially explosive , especially when dry. Thermally unstable. | CRITICAL: Always keep in cold solution (0-5 °C). Never isolate or allow to dry. Use a blast shield. |
| Sulfur Dioxide (Gas) | 7446-09-5 | Highly toxic, corrosive gas. Severe respiratory irritant. | CRITICAL: Use only in a well-maintained chemical fume hood with a dedicated gas scrubber. Requires specialized gas handling equipment. |
| Thionyl Chloride | 7719-09-7 | Severe corrosive. Reacts violently with water, releasing toxic gases (HCl, SO₂).[8][9][10][11][12] | Use in a dry atmosphere (glovebox or inert gas). Wear acid-resistant gloves, face shield, and lab coat. Have a base quench ready for spills.[9][10] |
| This compound | 39234-86-1 | Corrosive (causes skin burns and eye damage).[13] Moisture sensitive. | Gloves, goggles, lab coat. Handle in a fume hood. Store in a tightly sealed container in a dry place. |
Product Characterization Data
Proper characterization is essential to confirm the identity and purity of the final product.
| Property | Value |
| Molecular Formula | C₈H₃ClF₆O₂S[13][14][15] |
| Molecular Weight | 312.62 g/mol [14][15] |
| Appearance | White to off-white crystalline solid[16][17] |
| Melting Point | 34-38 °C (lit.)[18] |
| ¹H NMR (CDCl₃) | Expected signals around δ 8.0-8.2 ppm (singlet and doublet patterns for the aromatic protons). |
| ¹⁹F NMR (CDCl₃) | Expected sharp singlet around δ -63 ppm corresponding to the two equivalent -CF₃ groups. |
| Boiling Point | ~248 °C at 760 mmHg[13] |
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. drexel.edu [drexel.edu]
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- 11. spectrumchemical.com [spectrumchemical.com]
- 12. actylislab.com [actylislab.com]
- 13. 39234-86-1 | this compound [fluoromart.com]
- 14. This compound [oakwoodchemical.com]
- 15. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound, 97% 1 g | Request for Quote [thermofisher.com]
- 17. This compound | 39234-86-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. This compound | 39234-86-1 [amp.chemicalbook.com]
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride melting point and boiling point.
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 39234-86-1), a pivotal reagent in modern organic and medicinal chemistry. Valued for the potent electron-withdrawing nature of its two trifluoromethyl groups, this compound serves as a highly reactive precursor for the synthesis of sulfonamides and sulfonate esters. This document details its key physicochemical properties, provides an authoritative synthesis protocol, explores its chemical reactivity with mechanistic insights, and discusses its applications in drug discovery and development. Safety, handling, and detailed experimental procedures are also included to support researchers, scientists, and drug development professionals in its effective utilization.
Introduction and Molecular Structure
This compound is an organosulfur compound featuring a benzene ring substituted with a sulfonyl chloride moiety and two trifluoromethyl groups at the meta positions.[1] Its chemical formula is C₈H₃ClF₆O₂S. The presence of two strongly electronegative trifluoromethyl (-CF₃) groups significantly influences the electronic properties of the molecule, rendering the sulfur atom of the sulfonyl chloride group highly electrophilic. This enhanced reactivity makes it a superior reagent for creating robust sulfonamide and sulfonate ester linkages, which are prevalent in a wide range of biologically active molecules and advanced materials.[2][3]
Synonyms: 3,5-Di(trifluoromethyl)benzene sulfonyl chloride, 3,5-bis(trifluoromethyl)phenylsulfonyl chloride.[1]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. The compound is typically a low-melting solid under standard conditions.
| Property | Value | Source(s) |
| CAS Number | 39234-86-1 | |
| Molecular Formula | C₈H₃ClF₆O₂S | |
| Molecular Weight | 312.62 g/mol | |
| Appearance | White to pale yellow crystals or powder | [4] |
| Melting Point | 34-38 °C (lit.) | |
| Boiling Point | 248.3 ± 40.0 °C at 760 mmHg | [5] |
| 70 °C at 2 mmHg | [6] | |
| Density | 1.6 ± 0.1 g/cm³ | [5] |
| Flash Point | 108 °C (226.4 °F) - closed cup | [7] |
Synthesis and Manufacturing
The synthesis of this compound is most reliably achieved via a diazotization reaction starting from 3,5-bis(trifluoromethyl)aniline, followed by a copper-catalyzed reaction with sulfur dioxide. This method, adapted from a general and robust procedure published in Organic Syntheses, is preferred over direct chlorosulfonation of 1,3-bis(trifluoromethyl)benzene.[5] The latter approach suffers from the strong deactivating effect of the two -CF₃ groups, which would require harsh reaction conditions and could lead to poor yields and regioselectivity.
The aniline precursor is readily available, making this the method of choice for preparing arylsulfonyl chlorides with strongly electron-withdrawing substituents.[5] The general sequence is as follows:
-
Diazotization: 3,5-Bis(trifluoromethyl)aniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (-10 to -5 °C) to form the corresponding diazonium salt.
-
Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide and a catalytic amount of cuprous chloride in a solvent like glacial acetic acid. This step introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, displacing the diazonium group.[5]
This synthetic route is highly effective and provides a straightforward path to the desired product without the complications of alternative methods.[5]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl sulfur atom. The two meta-positioned -CF₃ groups exert a powerful inductive electron-withdrawing effect (-I effect), which significantly depletes electron density from the aromatic ring and, consequently, from the attached sulfonyl group. This electronic pull makes the sulfur atom exceptionally susceptible to attack by nucleophiles.[2][3]
The primary reactions involve nucleophilic substitution at the sulfur center, where the chloride ion acts as a good leaving group.
Formation of Sulfonamides
The reaction with primary or secondary amines is a cornerstone application, yielding highly stable N-substituted sulfonamides. This reaction typically proceeds rapidly in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.[2][8] The resulting sulfonamides are important pharmacophores found in numerous therapeutic agents.[8][9]
General Mechanism of Sulfonamide Formation
The reaction proceeds via a nucleophilic acyl substitution-type mechanism. The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion to form the final sulfonamide product.
Caption: Mechanism of sulfonamide formation.
Applications in Drug Discovery and Development
The 3,5-bis(trifluoromethyl)phenyl motif is a privileged structure in medicinal chemistry. Its inclusion in a molecule often enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets.[10] this compound is a key building block for introducing this valuable moiety.
-
Scaffolding for Bioactive Compounds: It is used to synthesize libraries of sulfonamides for high-throughput screening. The sulfonamide linkage is a stable and effective hydrogen bond donor/acceptor, making it ideal for probing interactions within protein active sites. For example, trifluoromethyl-substituted benzenesulfonamides have been investigated as potential antimalarial agents targeting dihydropteroate synthase (DHPS).[8][11]
-
Synthesis of Advanced Intermediates: While not always a direct precursor, the reagent is instrumental in synthesizing molecules containing the 3,5-bis(trifluoromethyl)phenyl group, which is found in potent inhibitors for various biological targets. This structural unit is present in compounds designed to combat drug-resistant bacteria and in antagonists for neurokinin-1 (substance P) receptors, which are targets for treating depression and other CNS disorders.[4][10][12]
Standard Experimental Protocol: Synthesis of a Sulfonamide
This section provides a representative, self-validating protocol for the synthesis of an N-aryl sulfonamide using this compound. The methodology is based on well-established procedures for sulfonylation reactions.[8][9]
Objective: To synthesize N-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide.
Materials:
-
This compound (1.0 eq)
-
p-Anisidine (4-methoxyaniline) (1.0 eq)
-
Pyridine (dried, 2-3 eq)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, glassware
Procedure:
-
Reactant Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-anisidine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add dry pyridine (2.0 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Upon completion, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize excess pyridine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure sulfonamide product.
Caption: Experimental workflow for sulfonamide synthesis.
Safety, Handling, and Storage
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards: It is classified as Skin Corrosive 1B (H314), causing severe skin burns and eye damage.[5][7]
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.[5]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area. It is sensitive to moisture, which causes hydrolysis to the corresponding sulfonic acid and corrosive HCl gas.[2]
Conclusion
This compound is a highly valuable and reactive reagent for introducing the 3,5-bis(trifluoromethyl)phenylsulfonyl moiety into organic molecules. Its enhanced electrophilicity, driven by the strong inductive effects of the trifluoromethyl groups, ensures efficient formation of stable sulfonamide and sulfonate ester bonds. Its utility as a key building block in the synthesis of pharmacologically active compounds makes it an indispensable tool for researchers in medicinal chemistry and drug development. Proper understanding of its synthesis, reactivity, and handling procedures is essential for its safe and effective application in the laboratory.
References
- 1. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide | MDPI [mdpi.com]
- 8. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of new N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substance P antagonists: the next breakthrough in treating depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
Executive Summary: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride. The guide details the theoretical underpinnings and practical, field-tested protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By integrating data from these orthogonal techniques, this guide establishes a robust, self-validating framework for confirming the molecular structure and purity of this critical reagent, ensuring data integrity in synthetic and medicinal chemistry applications.
Introduction to this compound
This compound, with the molecular formula C₈H₃ClF₆O₂S and a molecular weight of approximately 312.62 g/mol , is a specialized reagent frequently employed in organic synthesis.[1][2] Its utility stems from the presence of the highly reactive sulfonyl chloride moiety and the two strongly electron-withdrawing trifluoromethyl groups. These features make it a powerful derivatizing agent, particularly for the synthesis of sulfonamides and sulfonate esters, which are common motifs in pharmaceuticals and agrochemicals.
Given its role as a key building block, unambiguous confirmation of its structure and purity is paramount to ensure the reliability and reproducibility of synthetic outcomes. This guide outlines the application of three core spectroscopic techniques—NMR, IR, and MS—to achieve a definitive analytical characterization. Each method provides unique and complementary information, and together, they form a powerful triad for structural elucidation.
Molecular Structure:
Safety Considerations: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][3] It is essential to handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this specific compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Theoretical Principles
The symmetry of the 3,5-disubstituted aromatic ring dictates the number and type of signals observed. The two trifluoromethyl groups and the sulfonyl chloride group are strongly electron-withdrawing, which significantly deshields the adjacent aromatic protons and carbons, causing their signals to appear at higher chemical shifts (downfield) in the NMR spectrum.
-
¹H NMR: The aromatic ring has two chemically equivalent protons at positions 2 and 6, and one unique proton at position 4. This will result in a distinct splitting pattern.
-
¹³C NMR: Due to molecular symmetry, six unique carbon signals are expected: four for the aromatic ring (C1, C2/6, C3/5, C4) and two for the trifluoromethyl groups (which will show coupling to fluorine).
-
¹⁹F NMR: The two CF₃ groups are chemically equivalent and will give rise to a single signal.
Experimental Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-resolution NMR data suitable for unambiguous structural confirmation.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[6]
-
Shimming: Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of ~250 ppm, relaxation delay of 2 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: 64-128 scans, spectral width of ~100 ppm, relaxation delay of 2 seconds.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication), followed by Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) or an internal standard.
Predicted NMR Data and Interpretation
The following table summarizes the predicted chemical shifts (δ) and multiplicities for the compound.
| Nucleus | Predicted δ (ppm) | Assignment | Multiplicity | Rationale |
| ¹H | ~8.40 | H-2, H-6 | Doublet (d) or narrow multiplet | Equivalent protons ortho to the SO₂Cl group, deshielded. |
| ~8.25 | H-4 | Triplet (t) or narrow multiplet | Proton para to the SO₂Cl group, deshielded. | |
| ¹³C | ~145 | C-1 | Singlet | Ipso-carbon attached to SO₂Cl, highly deshielded. |
| ~135 (q) | C-3, C-5 | Quartet (¹JCF ≈ 273 Hz) | Carbons attached to CF₃ groups, split by fluorine. | |
| ~133 | C-4 | Singlet | Para carbon. | |
| ~128 (q) | C-2, C-6 | Quartet (³JCF ≈ 4 Hz) | Ortho carbons, showing small coupling to fluorine. | |
| ~122 (q) | -CF₃ | Quartet (¹JCF ≈ 272 Hz) | Trifluoromethyl carbons.[7] | |
| ¹⁹F | ~ -63 | -CF₃ | Singlet | Typical chemical shift for aromatic CF₃ groups.[7] |
-
¹H Interpretation: The downfield region (8.2-8.5 ppm) will show two signals corresponding to the aromatic protons. The two equivalent protons at C2 and C6 will appear as a multiplet, and the single proton at C4 will appear as another multiplet, with an integration ratio of 2:1.
-
¹³C Interpretation: The spectrum will be characterized by the large quartets for the carbons directly attached to the fluorine atoms (C3/5 and the CF₃ carbons themselves) due to strong one-bond C-F coupling.
-
¹⁹F Interpretation: A single, sharp singlet around -63 ppm confirms the presence and symmetry of the two trifluoromethyl groups.[7]
NMR Workflow Diagram
Caption: NMR data acquisition and analysis workflow.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Theoretical Principles
The sulfonyl chloride (-SO₂Cl) and trifluoromethyl (-CF₃) groups have characteristic, strong absorption bands.
-
S=O Stretching: Sulfonyl chlorides exhibit two very strong and distinct stretching bands for the S=O bond: one for asymmetric stretch and one for symmetric stretch.[8][9]
-
C-F Stretching: The C-F bonds in the trifluoromethyl groups also produce very strong absorption bands.
-
S-Cl Stretching: The sulfur-chlorine bond has a characteristic stretching frequency in the lower wavenumber region.[10]
-
Aromatic Ring: The benzene ring will show C=C stretching and C-H out-of-plane bending vibrations.
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Data and Interpretation
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment Rationale |
| 1380 - 1360 | Strong | Asymmetric S=O Stretch | Characteristic for sulfonyl chlorides.[8][9] |
| 1190 - 1170 | Strong | Symmetric S=O Stretch | Characteristic for sulfonyl chlorides.[8][9] |
| 1350 - 1100 | Very Strong | C-F Stretch | Multiple strong bands are expected for the CF₃ groups. |
| 1600 - 1450 | Medium | Aromatic C=C Stretch | Confirms the presence of the benzene ring. |
| 900 - 675 | Strong | Aromatic C-H Bending | Out-of-plane bending pattern indicative of 1,3,5-trisubstitution. |
| ~400 - 350 | Medium-Strong | S-Cl Stretch | Confirms the sulfonyl chloride moiety.[10] |
The presence of very strong bands in the 1380-1360 cm⁻¹ and 1190-1170 cm⁻¹ regions is a definitive indicator of the sulfonyl group.[8][9] Combined with the intense C-F stretching absorptions, these features provide compelling evidence for the assigned structure.
IR Spectroscopy Workflow Diagram
Caption: ATR-IR data acquisition and analysis workflow.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.
Theoretical Principles
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the mass of the entire molecule.
-
Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion will appear as two peaks (M⁺ and M+2) separated by two mass units, with a relative intensity of about 3:1. This is a definitive signature for a molecule containing one chlorine atom.
-
Fragmentation: Upon ionization, the molecular ion can fragment in predictable ways. A common fragmentation pathway for sulfonyl chlorides is the loss of the chlorine radical (·Cl) or the entire sulfonyl chloride group (-SO₂Cl).
Experimental Protocol for MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method for this relatively volatile compound.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to a temperature that ensures volatilization without decomposition (e.g., 250 °C).
-
Column: Use a standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation.[6]
-
-
MS Method (EI):
-
Ion Source: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-400).[6]
-
Detector: A quadrupole or time-of-flight (TOF) analyzer is suitable.
-
-
Data Analysis: Analyze the mass spectrum of the chromatographic peak corresponding to the compound. Identify the molecular ion and its isotopic pattern, and propose structures for the major fragment ions.
Predicted Mass Spectrum and Interpretation
| m/z (Mass/Charge) | Predicted Identity | Interpretation |
| 312 / 314 | [M]⁺ | Molecular ion peak cluster, showing the characteristic 3:1 ratio for a single chlorine atom. Corresponds to [C₈H₃³⁵ClF₆O₂S]⁺ and [C₈H₃³⁷ClF₆O₂S]⁺. |
| 277 | [M - Cl]⁺ | Loss of the chlorine radical from the molecular ion. |
| 213 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group, resulting in the 3,5-bis(trifluoromethyl)phenyl cation. |
The observation of the molecular ion cluster at m/z 312/314 with the correct isotopic ratio is the most critical piece of data from the mass spectrum, as it confirms the elemental composition (specifically, the presence of one chlorine atom) and the molecular weight.
Mass Spectrometry Workflow Diagram
Caption: GC-MS data acquisition and analysis workflow.
Integrated Spectroscopic Analysis
By synthesizing the data from all three techniques, a definitive and self-validating structural confirmation is achieved.
-
MS confirms the molecular weight (312.62 g/mol ) and elemental composition (presence of C, H, Cl, F, O, S).
-
IR confirms the presence of the key functional groups: sulfonyl chloride (-SO₂Cl) and trifluoromethyl (-CF₃).
-
NMR (¹H, ¹³C, and ¹⁹F) elucidates the precise connectivity of the atoms, confirming the 1,3,5-substitution pattern on the aromatic ring and the chemical environment of each atom.
This integrated approach leaves no ambiguity as to the identity and structure of this compound, providing researchers with the high level of confidence required for its use in demanding synthetic applications.
References
- 1. 39234-86-1 | this compound [fluoromart.com]
- 2. 3,5-双(三氟甲基)苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 39234-86-1 | TCI AMERICA [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.se [fishersci.se]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Chemistry: Sufonyl chloride infrared spectra [openchemistryhelp.blogspot.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
A Technical Guide to the Solubility of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride for Synthetic and Medicinal Chemistry
Abstract
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a pivotal reagent in modern organic synthesis, valued for its role in creating robust sulfonamides and sulfonate esters. The two strongly electron-withdrawing trifluoromethyl groups significantly enhance the electrophilicity of the sulfonyl chloride moiety, rendering it highly reactive.[1] A deep understanding of its solubility across a spectrum of organic solvents is not merely a matter of convenience but a fundamental prerequisite for optimizing reaction conditions, ensuring homogeneity, controlling reactivity, and simplifying downstream purification processes. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in both theoretical principles and practical, field-proven insights. It further outlines a detailed protocol for the empirical determination of solubility, empowering researchers to tailor solvent systems for novel applications.
Introduction and Physicochemical Profile
This compound, with the molecular formula C₈H₃ClF₆O₂S, is a crystalline solid at room temperature. Its structure, featuring a central benzene ring flanked by two trifluoromethyl (-CF₃) groups and a sulfonyl chloride (-SO₂Cl) group, dictates its chemical behavior and solubility. The -CF₃ groups are powerful electron-withdrawing groups, which makes the sulfur atom of the sulfonyl chloride highly electrophilic and susceptible to nucleophilic attack.[1][2] This inherent reactivity is the cornerstone of its utility in synthesizing sulfonamides (via reaction with amines) and sulfonate esters (via reaction with alcohols).[3]
However, this reactivity also presents a challenge: the compound readily reacts with nucleophilic solvents, particularly protic solvents like water and alcohols, to form the corresponding sulfonic acid or esters.[3] Therefore, selecting an appropriate solvent is a critical decision that balances the need for sufficient solubility with the imperative to avoid unintended reactions.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 39234-86-1 | [4] |
| Molecular Formula | C₈H₃ClF₆O₂S | [5] |
| Molecular Weight | 312.62 g/mol | [4] |
| Appearance | White to off-white crystalline solid/powder | [6] |
| Melting Point | 34-38 °C | [7] |
| Boiling Point | 248.3 ± 40.0 °C at 760 mmHg | [5] |
| Density | ~1.6 g/cm³ | [5] |
| Flash Point | 108 °C (226.4 °F) - closed cup |
Principles of Solubility: A Molecular Perspective
The solubility of this compound is governed by the "like dissolves like" principle, which relates to the polarity and intermolecular forces of both the solute and the solvent.
-
High Lipophilicity: The molecule is dominated by the large, nonpolar aromatic ring and the two fluorinated trifluoromethyl groups. Fluorine is highly electronegative, but the symmetrical C-F bonds in the -CF₃ group create a nonpolar surface area. This results in a molecule with significant lipophilic ("fat-loving") or nonpolar character, as indicated by a high calculated XLogP3 value of 4.3.[4][8] This suggests a preference for nonpolar to moderately polar aprotic solvents.
-
Polarity Contribution: The sulfonyl chloride (-SO₂Cl) group is highly polar due to the electronegative oxygen and chlorine atoms.[5] This polar region allows for dipole-dipole interactions with polar solvents.
-
Lack of Hydrogen Bonding: The molecule cannot act as a hydrogen bond donor. While the sulfonyl oxygens can act as weak hydrogen bond acceptors, this is not a dominant intermolecular force.
The interplay of these features results in a compound that is generally soluble in a range of aprotic organic solvents but has very limited solubility in highly polar, protic solvents like water, with which it also reacts.[3][9]
Qualitative Solubility in Common Organic Solvents
While precise quantitative data is scarce in publicly available literature, a qualitative understanding can be synthesized from common laboratory practices and chemical principles. The following table provides an evidence-based guide to the expected solubility at ambient temperature (~20-25°C).
Table 2: Qualitative Solubility Guide
| Solvent | Solvent Class | Expected Solubility | Rationale & Commentary |
| Hexane, Heptane | Nonpolar, Aliphatic | Sparingly Soluble to Insoluble | While the solute is lipophilic, the highly polar -SO₂Cl group limits solubility in purely aliphatic, nonpolar solvents. |
| Toluene | Nonpolar, Aromatic | Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the solute's benzene ring, enhancing solubility. |
| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | DCM is a solvent of choice for many reactions involving sulfonyl chlorides. Its polarity is sufficient to dissolve the -SO₂Cl group, and it is aprotic and relatively inert. |
| Chloroform | Polar Aprotic | Very Soluble | Similar in properties to DCM, offering excellent solubilizing power. |
| Diethyl Ether | Polar Aprotic | Soluble | A common solvent for organic reactions, capable of dissolving the compound, though its low boiling point may be a limitation. |
| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | The ether oxygen and cyclic structure make THF an excellent solvent for a wide range of polarities. It is a preferred solvent for many applications. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | The ester functionality provides sufficient polarity to dissolve the compound effectively. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | Its high polarity makes it a good solvent, often used in reactions and for chromatographic analysis. |
| Acetone | Polar Aprotic | Soluble | A versatile polar aprotic solvent capable of dissolving the compound. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | A highly polar solvent that will readily dissolve the compound. Use with caution, as DMF can contain amine impurities that may react. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | One of the most polar aprotic solvents; provides excellent solubility. Often used to create concentrated stock solutions for screening.[10] |
| Methanol, Ethanol | Polar Protic | Reactive | The compound will react with alcohols to form sulfonate esters.[3] While it may dissolve initially, the solute is not stable in these solvents. |
| Water | Polar Protic | Reactive & Insoluble | The compound is hydrolytically unstable and reacts with water to form the corresponding sulfonic acid.[3] It is also poorly soluble due to its large nonpolar structure. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the shake-flask method is the gold standard, providing the thermodynamic equilibrium solubility.[11][12][13]
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
Solvent of interest (analytical grade)
-
Scintillation vials or flasks with airtight caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a vial. "Excess" is critical; enough solid must remain undissolved at equilibrium to ensure saturation.[11]
-
Solvent Addition: Add a precisely known volume or mass of the chosen solvent to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. For sulfonyl chlorides, 24 hours is typically adequate, but 48-72 hours may be required for some systems.[13][14]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.[11]
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is crucial to remove any microscopic solid particles.
-
Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Figure 1: Standard workflow for the experimental determination of thermodynamic solubility using the shake-flask method.
Practical Considerations and Safety
-
Reactivity with Nucleophiles: The primary consideration is the high reactivity of the sulfonyl chloride group.[2] It will react with water, alcohols, and primary/secondary amines.[3] Solvents must be anhydrous and free from such nucleophilic impurities. Handling should be performed under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or reactions.[15]
-
Safety: this compound is corrosive and causes severe skin burns and eye damage.[4][6] Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong bases and oxidizing agents.[6][15]
Conclusion
This compound exhibits excellent solubility in a wide array of common polar aprotic solvents such as Dichloromethane, THF, and DMF, which is consistent with its molecular structure. Its utility is, however, constrained by its high reactivity towards protic and other nucleophilic solvents. This guide provides the theoretical framework and practical knowledge necessary for researchers to make informed solvent selections. For applications requiring precise solubility data, the provided shake-flask protocol offers a robust and reliable method for empirical determination, ensuring the successful and efficient use of this powerful synthetic reagent.
References
- 1. nbinno.com [nbinno.com]
- 2. fiveable.me [fiveable.me]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 39234-86-1 | this compound [fluoromart.com]
- 6. This compound | 39234-86-1 | TCI AMERICA [tcichemicals.com]
- 7. This compound | 39234-86-1 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride: Reactivity, Stability, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride, a pivotal reagent in modern organic synthesis. The document delves into the compound's core physicochemical properties, its distinct chemical reactivity influenced by the strongly electron-withdrawing trifluoromethyl groups, and its stability profile. Authored for researchers, chemists, and professionals in drug development, this guide synthesizes theoretical principles with practical, field-proven insights. It offers detailed experimental protocols, safety and handling procedures, and mechanistic considerations to empower scientists in leveraging this versatile molecule for the synthesis of novel chemical entities.
Introduction: A Molecule of Strategic Importance
This compound, with the chemical formula C₈H₃ClF₆O₂S, is a highly reactive organosulfur compound that has garnered significant attention as a versatile building block in medicinal chemistry, materials science, and agrochemical development.[1][2] Its utility stems from the unique electronic properties conferred by the two trifluoromethyl (-CF₃) groups positioned meta to the sulfonyl chloride moiety. These groups are powerful electron-withdrawing agents, which significantly enhances the electrophilicity of the sulfur atom, making the compound an exceptionally potent reagent for sulfonylation reactions.[2]
The resulting sulfonamides and sulfonate esters are key functional groups in a multitude of biologically active molecules and advanced materials. For instance, the related 2,5-bis(trifluoromethyl)phenyl group is a critical component in the FDA-approved drug Dutasteride.[3] Furthermore, compounds with similar structural motifs are instrumental in supramolecular chemistry for creating self-assembling nanostructures.[1] This guide aims to provide a detailed exploration of its chemical behavior, enabling researchers to harness its full potential while ensuring safe and effective implementation in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design. This compound is typically a white to yellow crystalline solid or powder at room temperature.[4] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃ClF₆O₂S | [1][5][6] |
| Molecular Weight | 312.62 g/mol | [7] |
| CAS Number | 39234-86-1 | [5][6] |
| Melting Point | 34-38 °C (lit.) | [8] |
| Boiling Point | 248.3 ± 40.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1][8] |
| Appearance | White to yellow powder or crystals | [4][9] |
| Flash Point | 108 °C (226.4 °F) - closed cup | [7][10] |
| Solubility | Reacts with water. Soluble in many organic solvents. | [11][12] |
| Refractive Index | 1.4435-1.4485 @ 20 °C | [4] |
Spectroscopic data is available for this compound, including IR, Mass Spectrum (electron ionization), and Raman spectra, which can be used for identity confirmation.[5][6]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl sulfur atom. The two -CF₃ groups exert a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring and, consequently, from the sulfonyl group. This electronic deficit renders the sulfur atom highly susceptible to attack by a wide range of nucleophiles.
Nucleophilic Substitution at the Sulfonyl Center
The primary mode of reactivity is nucleophilic substitution, where the chloride ion serves as the leaving group. This process is analogous to the well-known Sₙ2 reaction at a carbon center and typically proceeds with an inversion of configuration if the sulfur were chiral.[13] The general mechanism involves the attack of a nucleophile (Nu⁻) on the sulfur atom, passing through a trigonal bipyramidal transition state.
Caption: General Nucleophilic Substitution at a Sulfonyl Center.
Key reactions include:
-
Formation of Sulfonamides: Reaction with primary or secondary amines is typically rapid and high-yielding. These reactions are fundamental in synthesizing many pharmaceutical compounds.[2] A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct.
-
Formation of Sulfonate Esters: Alcohols and phenols react to form sulfonate esters. This reaction is crucial for converting hydroxyl groups into good leaving groups for subsequent substitution or elimination reactions.
-
Hydrolysis: The compound is moisture-sensitive and reacts with water to produce the corresponding 3,5-bis(trifluoromethyl)benzenesulfonic acid and hydrochloric acid.[11][12] This necessitates handling and storage under anhydrous conditions.
The reactivity is significantly greater than that of benzenesulfonyl chloride itself due to the activating effect of the trifluoromethyl groups.[2]
Stability and Storage
Chemical Stability
The primary stability concern for this compound is its sensitivity to moisture.[9][12] The hydrolysis reaction is facile and leads to the decomposition of the reagent. Therefore, exposure to atmospheric moisture or protic solvents should be strictly avoided. The compound is also incompatible with strong oxidizing agents and strong bases.[11]
Recommended Storage Conditions
To ensure the longevity and reactivity of the reagent, the following storage protocols are mandatory:
-
Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[11]
-
Temperature: Refrigeration (0-10°C) is recommended to minimize degradation over time.[9][12]
-
Container: Keep in a tightly sealed, corrosive-resistant container.[9][12]
-
Environment: The storage area should be dry, cool, and well-ventilated.[11]
Synthesis Pathway
Caption: Plausible Synthesis of the Target Compound.
This pathway involves two key steps:
-
Chlorosulfonation: Reacting 1,3-bis(trifluoromethyl)benzene with chlorosulfonic acid introduces the sulfonyl group onto the aromatic ring.
-
Chlorination: The resulting sulfonic acid is then converted to the target sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[14]
Experimental Protocol: Synthesis of a Sulfonamide
This protocol provides a representative procedure for the reaction of this compound with a primary amine to yield a sulfonamide.
Objective: To synthesize N-benzyl-3,5-bis(trifluoromethyl)benzenesulfonamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of benzylamine and triethylamine in anhydrous DCM.
-
Reaction: Add the amine solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with vigorous stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage.[5][8][9]
-
Moisture Sensitive: Reacts with water, potentially violently, to release corrosive gases (HCl).[11][12]
-
Inhalation Hazard: Do not breathe dust, mists, or vapors.[9][11]
Mandatory Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and protective clothing.[9][11]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.[11]
Handling Procedures:
-
Handle under an inert atmosphere (e.g., glovebox or Schlenk line).[11]
-
Keep away from heat, sparks, and open flames.[1]
-
Ensure eyewash stations and safety showers are readily accessible.[11]
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[9][11]
-
Skin: Immediately remove contaminated clothing and rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]
Conclusion
This compound is a powerful and versatile reagent whose reactivity is significantly enhanced by its unique electronic structure. Its ability to readily form sulfonamides and sulfonate esters makes it an invaluable tool for synthetic chemists in academia and industry. A comprehensive understanding of its properties, reactivity, and stability, coupled with strict adherence to safety and handling protocols, is essential for its successful and safe application in the laboratory. This guide provides the foundational knowledge required to integrate this important building block into advanced synthetic programs.
References
- 1. 39234-86-1 | this compound [fluoromart.com]
- 2. nbinno.com [nbinno.com]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 4. This compound, 97% 1 g | Request for Quote [thermofisher.com]
- 5. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. 3,5-双(三氟甲基)苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. This compound | 39234-86-1 | TCI AMERICA [tcichemicals.com]
- 10. 3,5-双(三氟甲基)苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
A Guide to the Safe Handling of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride for Research and Development
This document provides comprehensive safety precautions and handling guidelines for 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride, a reactive chemical intermediate pivotal in pharmaceutical and agrochemical research. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals.
Understanding the Inherent Risks: A Hazard Profile
This compound (CAS No. 39234-86-1) is a corrosive solid that demands careful handling due to its reactivity, particularly with water and other nucleophiles.[1][2] Its hazardous nature necessitates a thorough understanding of its properties to mitigate risks effectively.
Primary Hazards
The primary hazards associated with this compound are its severe corrosive effects on skin, eyes, and the respiratory tract.[3][4] It is classified as a skin corrosive, Category 1B, meaning it can cause severe skin burns and eye damage upon contact.[2][3] Inhalation of dust or mists can lead to respiratory irritation.[5]
Reactivity with Water
A critical aspect of handling sulfonyl chlorides is their reactivity with water.[6][7] this compound will react with water, including moisture in the air, to produce hydrochloric acid and 3,5-bis(trifluoromethyl)benzenesulfonic acid, both of which are highly corrosive. This reaction is exothermic and can lead to the release of corrosive vapors. Therefore, all handling must be conducted under anhydrous conditions to the greatest extent possible.[8]
A Multi-Layered Approach to Safety: The Hierarchy of Controls
To ensure maximum safety, a multi-layered approach to hazard control should be implemented. This "Hierarchy of Controls" prioritizes the most effective measures first.
Caption: Hierarchy of Controls for Safe Handling.
-
Elimination/Substitution: In a research context, eliminating or substituting this specific reagent is often not feasible due to its unique chemical properties.
-
Engineering Controls: The most critical layer of protection. All work with this compound must be conducted in a certified chemical fume hood to control exposure to dust and vapors.[8][9] For highly sensitive operations, a glove box with an inert atmosphere is recommended.
-
Administrative Controls: Standard Operating Procedures (SOPs) for the handling, storage, and disposal of this reagent are mandatory. All personnel must be thoroughly trained on these procedures and the associated risks.
-
Personal Protective Equipment (PPE): PPE is the final line of defense and should never be considered a substitute for robust engineering and administrative controls.
Personal Protective Equipment (PPE): Your Final Barrier
The correct selection and use of PPE are non-negotiable.[10][11]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5][12] | Protects against splashes of the solid or solutions, and corrosive vapors. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5][10] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-retardant lab coat, worn fully buttoned. | Protects against accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an acid gas cartridge may be necessary for large spills or in situations where ventilation is inadequate.[10][13] | Protects against the inhalation of corrosive dust and vapors. |
Safe Handling and Storage Protocols
Handling
-
Work Area Preparation: Ensure the fume hood is clean and uncluttered. Have all necessary equipment and reagents readily available. A container for quenching and a spill kit should be within arm's reach.
-
Dispensing: When dispensing the solid, use a scoop or spatula in a fume hood. Avoid creating dust. For transfers, consider using a funnel.
-
Reaction Setup: All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: Unused reagent and reaction residues must be quenched carefully. A recommended procedure is the slow addition of the material to a stirred, cooled solution of a weak base, such as sodium bicarbonate, in a fume hood.
Storage
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, alcohols, and amines.[10] The container should be tightly sealed to prevent moisture ingress.[9] Storage in a corrosive-resistant cabinet is recommended.
In Case of Emergency: Spill and Exposure Protocols
Immediate and appropriate action is crucial in the event of a spill or exposure.
Spill Response Workflow
Caption: Step-by-step spill response workflow.
Key Spill Response Steps:
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment: Cover the spill with a non-combustible absorbent material like dry sand or earth.[10] Do not use water.
-
Neutralization: Cautiously neutralize the spill with a weak base like sodium carbonate or lime.[10]
-
Collection and Disposal: Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
Exposure Protocols
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Summary of Key Physical and Chemical Properties
| Property | Value |
| CAS Number | 39234-86-1[1] |
| Molecular Formula | C8H3ClF6O2S[2] |
| Molecular Weight | 312.62 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 34-38 °C[1][2] |
| Boiling Point | 248.3 °C at 760 mmHg[2] |
| Flash Point | 108 °C (closed cup)[1] |
Conclusion
This compound is a valuable reagent in modern chemical synthesis. Its safe and effective use hinges on a comprehensive understanding of its hazards and the diligent application of the safety protocols outlined in this guide. By prioritizing safety through a combination of engineering controls, administrative procedures, and the correct use of personal protective equipment, researchers can confidently and responsibly advance their scientific endeavors.
References
- 1. 3,5-双(三氟甲基)苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 39234-86-1 | this compound [fluoromart.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. angenechemical.com [angenechemical.com]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.se [fishersci.se]
- 10. nbinno.com [nbinno.com]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. file.ambeed.com [file.ambeed.com]
- 13. PPE for Hazardous Chemicals [canadasafetytraining.com]
Hazards associated with 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride exposure.
An In-depth Technical Guide on the Hazards Associated with 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride Exposure
Foreword for the Modern Researcher
In the landscape of advanced organic synthesis, particularly within pharmaceutical and materials science, reagents are selected for their precise reactivity and ability to impart unique properties to a molecule. This compound is a quintessential example of such a reagent. Its powerful electron-withdrawing trifluoromethyl groups and reactive sulfonyl chloride moiety make it an invaluable tool. However, the very chemical characteristics that make it synthetically potent are also the source of its significant hazards. This guide is crafted not as a mere list of warnings, but as a technical deep-dive for the practicing scientist. It aims to elucidate the causality behind the hazards, enabling an intuitive and proactive approach to safety.
Core Reactivity and Physicochemical Profile
A foundational understanding of the molecule's intrinsic properties is the first step in a robust safety assessment. The reactivity of this compound is dominated by the electrophilic sulfur atom of the sulfonyl chloride group, making it highly susceptible to nucleophilic attack.
Its reaction with water is particularly vigorous and is the primary mechanism behind its biological corrosivity. Upon contact with moisture, it hydrolyzes to form hydrochloric acid (HCl) and 3,5-bis(trifluoromethyl)benzenesulfonic acid, both of which are highly corrosive.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₃ClF₆O₂S | [1][2] |
| Molecular Weight | 312.62 g/mol | [1][2] |
| Appearance | White to orange/green powder or lump | [3] |
| Melting Point | 34-38 °C (lit.) | [2][4][5] |
| Boiling Point | ~248.3 °C at 760 mmHg | [6] |
| Flash Point | 108 °C (226.4 °F) - closed cup | [2] |
| Density | ~1.6 g/cm³ | [5][6] |
| Storage Temperature | Refrigerator (2-8 °C recommended) | [5] |
Hazard Identification and Toxicological Overview
According to the Globally Harmonized System (GHS), this compound is classified as Skin Corrosive 1B , a category indicating that it causes severe skin burns and eye damage upon contact.[1][2][6]
-
Primary Hazard: The principal danger is severe corrosion of tissues. This is not merely an irritation; it is the rapid, irreversible destruction of living tissue.
-
Routes of Exposure: The primary routes of occupational exposure are inhalation of dust, direct skin contact, and eye contact. Ingestion is less common but extremely dangerous.
-
Mechanism of Action: As previously stated, the corrosive effects are due to the immediate formation of strong acids upon contact with water in the eyes, skin, or respiratory tract.
Dermal and Ocular Exposure
Contact with the skin will cause immediate and severe chemical burns.[1][3] The initial sensation may be delayed, but tissue damage begins instantly. Eye contact is a critical emergency; the substance can cause permanent corneal damage and blindness.[1][3] Immediate and prolonged irrigation is the only effective first-aid measure.
Inhalation Exposure
Inhaling the dust is extremely hazardous. It causes severe irritation and chemical burns to the entire respiratory tract, from the nasal passages to the lungs.[3] Symptoms include coughing, shortness of breath, and a burning sensation. Significant exposure can lead to pulmonary edema, a medical emergency where fluid accumulates in the lungs, which can be fatal.[7]
Proactive Risk Management: A Self-Validating Workflow
A safe laboratory environment relies on a workflow that continuously validates its own effectiveness. The following diagram outlines a logical process for managing the risks associated with this reagent, from initial assessment to ongoing operations.
Caption: Proactive Risk Management Workflow for Hazardous Reagents.
Standard Operating Procedures: Handling and Storage
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves as the primary barrier to prevent inhalation exposure.[8]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions. Eyewash stations and safety showers must be located in the immediate vicinity of the work area.[8][9]
Personal Protective Equipment (PPE)
The choice of PPE is a critical control point. It must be selected based on the specific hazards of the chemical.
-
Hand Protection: Wear chemical-resistant gloves. Given the corrosive nature, double-gloving is a highly recommended practice. Consult the glove manufacturer's compatibility chart for sulfonyl chlorides or corrosive solids.
-
Eye and Face Protection: Chemical safety goggles in conjunction with a full-face shield are mandatory to protect against splashes and dust.[2]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger-scale operations, a chemically resistant apron or suit should be considered.
-
Respiratory Protection: If there is any risk of the fume hood failing or for spill cleanup, a NIOSH-approved respirator with cartridges appropriate for acid gases and organic vapors (e.g., Type E filter) must be used.[8]
Storage and Handling
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[8] The recommended storage is under refrigeration.[5] It must be stored away from incompatible materials, especially water, moisture, strong bases, and oxidizing agents.[8] The storage area should be locked or otherwise accessible only to authorized personnel.
-
Handling: Due to its moisture sensitivity, handle under an inert atmosphere (e.g., nitrogen or argon) where practical.[8] Never work alone when handling this substance.
Emergency Response Protocols
In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.
Caption: Emergency Response Flowchart for Chemical Incidents.
First-Aid Measures
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Call a poison center or doctor immediately.[3]
-
Skin Contact: Immediately take off all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15-20 minutes. A safety shower is ideal. Call a physician immediately.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate attention from an ophthalmologist.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting due to the risk of perforating the esophagus.[3] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.
Spill and Leak Procedures
-
Evacuate: Evacuate all non-essential personnel from the area.[7][9]
-
Control: Remove all sources of ignition.
-
Contain: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash. DO NOT USE WATER .[9]
-
Collect: Carefully scoop the material into a suitable, labeled container for hazardous waste disposal.
-
Ventilate: Ventilate the area thoroughly after cleanup is complete.[9]
References
- 1. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 39234-86-1 [sigmaaldrich.com]
- 3. This compound | 39234-86-1 | TCI AMERICA [tcichemicals.com]
- 4. This compound | 39234-86-1 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 39234-86-1 | this compound [fluoromart.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Procuring and Utilizing 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride for Advanced Research
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel molecular entities. This compound (CAS No. 39234-86-1) has emerged as a pivotal reagent, primarily due to the unique properties imparted by the two trifluoromethyl (CF₃) groups on the phenyl ring.[1][2] These electron-withdrawing groups significantly influence the reactivity of the sulfonyl chloride moiety, making it a highly effective partner in a range of chemical transformations.
With a molecular formula of C₈H₃ClF₆O₂S and a molecular weight of approximately 312.62 g/mol , this compound serves as a cornerstone for introducing the 3,5-bis(trifluoromethyl)phenylsulfonyl group into target molecules.[1] This moiety is of particular interest in drug discovery, as the CF₃ groups can enhance metabolic stability, improve binding affinity, and increase the lipophilicity of a parent compound, thereby favorably modulating its pharmacokinetic and pharmacodynamic profile.[3] This guide provides a comprehensive overview of the procurement, safe handling, and principal applications of this versatile reagent.
Part 1: Strategic Procurement and Supplier Vetting
The integrity of research outcomes is directly linked to the quality of the starting materials. Sourcing high-purity this compound is the critical first step. The procurement process is not merely transactional; it is a risk-mitigation strategy to ensure reproducibility and reliability in experimental workflows.
Supplier Selection Workflow
The decision-making process for selecting a chemical supplier should be systematic. Key evaluation criteria include the verification of chemical purity, availability of comprehensive safety documentation (SDS), logistical considerations such as lead time and shipping conditions, and the supplier's reputation within the scientific community.
Caption: A workflow diagram for the strategic selection and procurement of a chemical reagent.
Comparative Analysis of Commercial Suppliers
For research and development purposes, several reputable suppliers offer this compound. The choice of supplier often depends on the required scale, purity, and urgency. Below is a comparative summary of offerings from established vendors.
| Supplier | Product Number | Purity Specification | CAS Number | Key Features |
| TCI America | B2186 | >98.0% (GC) | 39234-86-1 | Offers various quantities, with clear stock status from US or Japan warehouses.[4] |
| Thermo Scientific | A14584 | ≥96.0% (GC) | 39234-86-1 | Formerly an Alfa Aesar product, available in smaller research quantities.[5] |
| Oakwood Chemical | 006003 | 97% | 39234-86-1 | Provides access to technical documents like Certificate of Analysis (CofA) directly on their site.[6] |
| Sigma-Aldrich | 344898 | 97% | 39234-86-1 | Note: This specific product is listed as discontinued, but the page provides valuable safety and property data. |
| Fluoromart | FM692689 | Research Grade | 39234-86-1 | Specializes in fluorinated building blocks and provides detailed physical property data.[7] |
Part 2: Safe Handling, Storage, and Experimental Protocols
Scientific integrity demands a rigorous approach to safety. This compound is a corrosive compound that requires careful handling to protect personnel and ensure experimental integrity.
Hazard Profile and Safety Precautions
According to the Globally Harmonized System (GHS), this compound is classified as Skin Corrosive 1B, causing severe skin burns and eye damage.[7] It is also potentially corrosive to metals.
-
Hazard Codes: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).
-
Precautionary Statements: P260 (Do not breathe dusts/mists), P280 (Wear protective gloves/clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Protocol for Safe Handling and Storage
The high reactivity of the sulfonyl chloride group, particularly its sensitivity to moisture, necessitates specific handling and storage procedures.
-
Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.[8]
-
Dispensing: The compound is a low-melting solid (m.p. 34-38 °C), which may be a powder or fused solid.[9] If solid, briefly purge the container with an inert gas (e.g., Argon or Nitrogen) before opening. Weigh the required amount rapidly and reseal the container tightly.
-
Reaction Quenching: Be aware that sulfonyl chlorides react exothermically with nucleophiles, including water and alcohols. Quench reactions cautiously, typically by slow addition to a stirred, cooled quenching solution.
-
Storage: Store the reagent in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials, particularly water and bases.[8] A desiccator or a glove box is recommended for long-term storage to prevent hydrolysis.
Part 3: Core Application in Organic Synthesis: Sulfonamide Formation
A primary application of this compound is the synthesis of sulfonamides, a functional group prevalent in a vast array of pharmaceuticals. The sulfonyl chloride acts as a potent electrophile that readily reacts with primary and secondary amines to form a stable sulfonamide linkage.
General Reaction Scheme
The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the hydrogen chloride (HCl) byproduct generated during the reaction.
Caption: A generalized reaction pathway for the synthesis of sulfonamides.
Exemplary Experimental Protocol: Synthesis of N-benzyl-3,5-bis(trifluoromethyl)benzenesulfonamide
This protocol illustrates a standard procedure for sulfonamide synthesis, which should be adapted based on the specific properties of the amine substrate.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve benzylamine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Base Addition: Add pyridine (1.2 equivalents) to the stirred solution.
-
Reagent Addition: In a separate container, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C (ice-water bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
This self-validating protocol includes acidic and basic washes that serve to remove unreacted starting materials and byproducts, ensuring the purity of the isolated product, which can then be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
References
- 1. This compound [webbook.nist.gov]
- 2. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound [oakwoodchemical.com]
- 7. 39234-86-1 | this compound [fluoromart.com]
- 8. fishersci.se [fishersci.se]
- 9. This compound | 39234-86-1 [chemicalbook.com]
Methodological & Application
Use of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride in organic synthesis.
An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride in Organic Synthesis
Introduction: A Reagent of Exceptional Reactivity
This compound is a highly reactive organosulfur compound valued in organic synthesis for its ability to functionalize nucleophiles and activate alcohols.[1][2][3] Its chemical formula is C₈H₃ClF₆O₂S, with a molecular weight of approximately 312.62 g/mol .[2][3] The distinguishing feature of this reagent is the presence of two trifluoromethyl (CF₃) groups at the meta positions of the phenyl ring. These groups are powerfully electron-withdrawing, which significantly enhances the electrophilicity of the sulfur atom. This heightened reactivity makes it a superior choice over traditional sulfonylating agents, such as tosyl chloride or mesyl chloride, for challenging substrates or when accelerated reaction kinetics are desired.
The primary utility of this compound lies in its function as a precursor to sulfonate esters and sulfonamides. The resulting 3,5-bis(trifluoromethyl)benzenesulfonate anion is an exceptionally stable and effective leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.
Key Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₃ClF₆O₂S | [1][2] |
| Molecular Weight | 312.62 g/mol | [3] |
| Appearance | White to pale cream crystalline solid | [4] |
| Melting Point | 34-38 °C | |
| Boiling Point | ~248.3 °C at 760 mmHg | [1] |
| CAS Number | 39234-86-1 | [2] |
Core Application I: Synthesis of Sulfonamides
The formation of a sulfonamide bond is a cornerstone transformation in medicinal chemistry and materials science.[5] this compound reacts readily with primary and secondary amines to yield highly stable sulfonamides.
Scientific Rationale
The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur center of the sulfonyl chloride. The two CF₃ groups inductively withdraw electron density, making the sulfur atom highly susceptible to this attack. The reaction is typically conducted in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or diisopropylethylamine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The resulting sulfonamides are often highly crystalline, which can aid in the purification of products.
Visualizing the Mechanism: Sulfonamide Formation
Caption: Mechanism of sulfonamide synthesis.
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or Triethylamine (1.5 eq)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution over 15-30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure sulfonamide.
Core Application II: Activation of Alcohols via Sulfonate Esters
The conversion of a hydroxyl group into a sulfonate ester is a fundamental strategy for transforming it into a good leaving group. The 3,5-bis(trifluoromethyl)benzenesulfonate group is among the best leaving groups in organic chemistry, making this reagent particularly powerful for activating alcohols toward substitution or elimination.
Scientific Rationale
Similar to sulfonamide formation, the reaction involves the attack of the alcohol's oxygen on the sulfonyl chloride. The exceptional stability of the resulting 3,5-bis(trifluoromethyl)benzenesulfonate anion, due to extensive charge delocalization and the strong inductive effect of the CF₃ groups, makes it an excellent leaving group. This facilitates subsequent Sₙ2 reactions with a wide range of nucleophiles, even for sterically hindered or less reactive secondary alcohols. This method is often preferred over converting alcohols to alkyl halides, as the reaction conditions are typically milder and avoid strongly acidic reagents.
Visualizing the Workflow: Alcohol Activation and Substitution
Caption: Workflow for alcohol functionalization.
Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous pyridine or a mixture of anhydrous DCM and triethylamine (3.0 eq)
-
Diethyl ether or ethyl acetate
-
Cold 1 M Copper (II) sulfate solution (if using pyridine)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ensure all glassware is flame-dried. Add the alcohol (1.0 eq) to a round-bottom flask under an inert atmosphere.
-
Dissolve the alcohol in anhydrous pyridine, which acts as both solvent and base. Alternatively, use anhydrous DCM as the solvent and add triethylamine (3.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.2 eq) portion-wise over 10-20 minutes. A precipitate (pyridinium or triethylammonium hydrochloride) will form.
-
Stir the reaction at 0 °C for 1-4 hours, monitoring its progress by TLC. Due to the high reactivity, these reactions are often rapid.
-
Work-up: Pour the reaction mixture into a separatory funnel containing cold diethyl ether and wash several times with cold 1 M CuSO₄ solution to remove pyridine (the aqueous layer will turn deep blue). If triethylamine was used, wash with cold 1 M HCl.
-
Wash the organic layer with saturated NaHCO₃ solution and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Caution: Avoid heating the crude product, as sulfonate esters can be thermally unstable.
-
The resulting sulfonate ester is often used immediately in the next step without further purification. If necessary, it can be purified by rapid column chromatography on silica gel using a non-polar eluent system.
Advanced Application: Ligand Modification in Catalysis
The strong electron-withdrawing properties of the 3,5-bis(trifluoromethyl)benzenesulfonyl group can be exploited to fine-tune the electronic environment of metal catalysts. By incorporating this moiety into a catalyst's ligand framework, researchers can modulate its activity, stability, and selectivity.
Scientific Insight
In fields like olefin metathesis, ligands play a crucial role in the catalytic cycle. For instance, in Hoveyda-Grubbs type catalysts, modifying the styrenyl ether ligand can significantly impact initiation rates and catalyst stability. A sulfonamide linkage incorporating the 3,5-bis(trifluoromethyl)phenyl group can withdraw electron density from the metal center, potentially altering its reactivity profile. Peer-reviewed literature describes the synthesis of libraries of aminosulfonyl-tagged Hoveyda-Grubbs complexes where such modifications led to enhanced activity in metathesis transformations. This demonstrates the utility of this compound as a tool for rational catalyst design.
Conceptual Diagram: Catalyst Modification
Caption: Using the reagent for catalyst ligand tuning.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazard Classification: Skin Corrosion 1B.[1] Causes severe skin burns and eye damage. May be corrosive to metals.
-
GHS Pictogram: GHS05 (Corrosion).
-
Precautionary Measures: Always handle this reagent in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
References
- 1. 39234-86-1 | this compound [fluoromart.com]
- 2. This compound [webbook.nist.gov]
- 3. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A10300.03 [thermofisher.com]
- 5. Design and synthesis of new N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of primary and secondary amines with 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride.
An In-Depth Guide to the Derivatization of Primary and Secondary Amines with 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
Abstract
This comprehensive application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the derivatization of primary and secondary amines using this compound. This powerful reagent offers significant advantages for enhancing the analytical detection and chromatographic performance of amine-containing compounds. This document elucidates the underlying reaction mechanism, provides validated, step-by-step protocols for analytical and preparative scale, discusses methods for characterization, and offers a practical troubleshooting guide. The insights provided are grounded in established chemical principles to ensure robust and reproducible results in a research and development setting.
Introduction: The Rationale for Amine Derivatization
Primary and secondary amines are ubiquitous functional groups found in a vast array of molecules, including pharmaceuticals, endogenous metabolites, and environmental compounds. However, their inherent polarity and low volatility can present significant challenges for modern analytical techniques. Direct analysis by methods such as gas chromatography (GC) or reversed-phase high-performance liquid chromatography (HPLC) often results in poor peak shape, low sensitivity, and inadequate separation.[1]
Chemical derivatization is a cornerstone strategy to overcome these limitations.[1] By converting the polar amine group into a less polar, more stable, and more volatile derivative, we can profoundly improve its analytical characteristics.[1] this compound has emerged as a superior derivatizing agent for several compelling reasons:
-
Exceptional Reactivity: The two strongly electron-withdrawing trifluoromethyl (CF₃) groups on the phenyl ring significantly increase the electrophilicity of the sulfonyl sulfur. This makes the reagent highly reactive towards the nucleophilic amine, enabling rapid and complete derivatization under mild conditions.[2]
-
Formation of Stable Sulfonamides: The resulting sulfonamide bond is exceptionally stable, ensuring the derivative remains intact during sample workup and chromatographic analysis.
-
Enhanced Detectability: The incorporation of six fluorine atoms provides a unique and powerful handle for highly sensitive detection methods. These include Electron Capture Detection (ECD) for GC and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
Improved Chromatographic Properties: The derivatization process increases the molecular weight and hydrophobicity of the analyte, leading to improved retention, resolution, and peak symmetry in both GC and reversed-phase HPLC.[1]
This guide will provide the necessary theoretical and practical knowledge to successfully implement this derivatization strategy in your laboratory.
Reaction Mechanism and Stoichiometry
The derivatization reaction proceeds via a classical nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the this compound. This is followed by the expulsion of a chloride ion, a good leaving group, to form a stable sulfonamide.
The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion, a non-nucleophilic organic base, such as pyridine or triethylamine, is typically added to the reaction mixture. The base neutralizes the HCl, preventing the protonation of the starting amine and ensuring its availability for the reaction.
References
Application Note: Quantitative Analysis of Poorly Chromophoric Amines in Pharmaceutical Matrices using 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride as a Pre-Column Derivatizing Reagent for HPLC-UV Detection
Senior Application Scientist Commentary: In the realm of pharmaceutical analysis, we frequently encounter the challenge of quantifying molecules that lack a strong UV chromophore, making direct HPLC-UV detection problematic due to low sensitivity. This is particularly true for many aliphatic amines and other related drug substances or impurities. Pre-column derivatization is a powerful and well-established strategy to overcome this limitation.[1][2][3] By chemically modifying the analyte to attach a UV-absorbing tag, we can dramatically enhance detection sensitivity.[4] This application note details a robust methodology employing 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride as a derivatizing agent. The rationale for this choice is twofold: the sulfonyl chloride moiety provides a reactive handle for primary and secondary amines, while the 3,5-bis(trifluoromethyl)phenyl group serves as an excellent chromophore. Furthermore, the trifluoromethyl groups increase the lipophilicity and metabolic stability of the resulting derivative, which can improve chromatographic retention and resolution on reversed-phase columns.[5] This guide provides a comprehensive protocol, from the derivatization reaction to the final HPLC analysis and method validation, grounded in established scientific principles and regulatory expectations.
Introduction and Principle
High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone of quality control in the pharmaceutical industry.[6] However, its utility is limited for compounds that do not possess a significant chromophore, such as aliphatic amines, certain amino acids, and related drug intermediates. Chemical derivatization addresses this by converting the analyte into a product with strong UV absorption.[2][7]
This compound (Figure 1) is an effective derivatizing reagent for primary and secondary amines. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide derivative (Figure 2). This reaction is typically carried out under basic conditions to neutralize the HCl byproduct and facilitate the reaction. The resulting sulfonamide derivative possesses a strong UV chromophore due to the aromatic ring, allowing for sensitive detection.

Figure 1. Structure of this compound.[8][9]
The reaction mechanism is a well-understood nucleophilic acyl substitution, which is highly efficient for primary and secondary amines.[10]

Figure 2. General reaction scheme for the derivatization of a primary amine.[10]
Experimental Protocol: Derivatization
This section provides a step-by-step protocol for the derivatization of a hypothetical aliphatic amine analyte in a sample matrix.
2.1. Materials and Reagents
-
This compound (Purity ≥ 97%)[9]
-
Analyte Stock Solution (e.g., 1 mg/mL of aliphatic amine) in a suitable solvent
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Sodium Bicarbonate (NaHCO₃) or Borate Buffer (pH 9-10)
-
Hydrochloric Acid (HCl), for reaction quenching
-
Volumetric flasks, pipettes, and vials
Safety Note: this compound is corrosive and causes severe skin burns and eye damage.[8][11] Always handle this reagent in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
2.2. Step-by-Step Derivatization Procedure
-
Reagent Preparation: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily to avoid degradation from moisture.
-
Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to ~9.5 with NaOH if necessary.
-
Sample Preparation: Accurately transfer an aliquot of the sample containing the amine analyte into a reaction vial. If working with a pure standard for calibration, pipette the standard solution.
-
Reaction Initiation: To the sample vial, add 500 µL of the 0.1 M sodium bicarbonate buffer, followed by 500 µL of the derivatizing reagent solution. The buffer ensures the reaction medium is basic, which is optimal for the sulfonylation of amines.[12]
-
Reaction Conditions: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60°C for 30 minutes. The elevated temperature accelerates the reaction to completion.
-
Reaction Quenching: After incubation, cool the vial to room temperature. Add 100 µL of 1 M HCl to quench the reaction by neutralizing the excess base and hydrolyzing the remaining sulfonyl chloride reagent.
-
Final Sample Preparation: Dilute the reaction mixture to a final volume (e.g., 5 mL or 10 mL) with the mobile phase initial composition (e.g., 50:50 Acetonitrile:Water).[7] Filter the solution through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for injection.
HPLC-UV Method Protocol
The following HPLC conditions are a robust starting point for the analysis of the derivatized amine. Method optimization may be required depending on the specific analyte and sample matrix.
| Parameter | Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with UV detector. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) | The nonpolar sulfonamide derivative will be well-retained on a C18 stationary phase. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is compatible with mass spectrometry if needed. |
| Mobile Phase B | Acetonitrile (ACN) | A common strong solvent for reversed-phase chromatography. |
| Gradient Elution | 0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-17 min: 90% B; 17.1-20 min: 50% B | A gradient is used to effectively elute the derivatized analyte while cleaning the column of late-eluting components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak symmetry. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| UV Detection | 254 nm | The benzenesulfonyl moiety provides strong absorbance at this wavelength. A full UV scan of the derivative is recommended to determine the optimal wavelength. |
Workflow Visualization
The overall process from sample preparation to data analysis can be visualized as a linear workflow.
Diagram 1. Experimental workflow for derivatization and HPLC-UV analysis.
Method Validation
To ensure the analytical procedure is suitable for its intended purpose, it must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[6][13][14][15][16]
5.1. Validation Parameters
The core parameters for validating a quantitative impurity or assay method include:
-
Specificity: The ability to assess the analyte in the presence of other components like impurities or matrix components.[14] This is demonstrated by analyzing blank matrix, spiked matrix, and stressed samples to ensure no interference at the retention time of the derivatized analyte.
-
Linearity: A demonstration that there is a direct proportional relationship between the concentration of the analyte and the detector response.[14] This is typically assessed over a range of 5-7 concentrations.
-
Accuracy: The closeness of the test results to the true value.[13][14] It's determined by analyzing samples with known concentrations (e.g., spiked matrix) and calculating the percent recovery.
-
Precision: Assessed at two levels:
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).
5.2. Example Validation Data & Acceptance Criteria
The following table presents typical acceptance criteria for a validated HPLC method as per ICH guidelines.
| Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. Peak purity index > 0.99. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| LOQ | Signal-to-Noise Ratio ≥ 10; demonstrate acceptable precision and accuracy. |
| Robustness | System suitability parameters pass; %RSD of results ≤ 2.0%. |
Conclusion
The use of this compound as a pre-column derivatizing reagent provides a sensitive, robust, and reliable method for the quantitative analysis of primary and secondary amines that lack a native chromophore. The described protocol offers a comprehensive workflow from sample preparation to HPLC-UV analysis. Proper method validation according to ICH guidelines is crucial to ensure the data generated is accurate and suitable for its intended purpose in a regulated environment.[6][15] This approach significantly expands the utility of HPLC-UV, making it a powerful tool for a broader range of analytes in pharmaceutical development and quality control.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. welch-us.com [welch-us.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A10300.03 [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. 39234-86-1 | this compound [fluoromart.com]
- 12. books.rsc.org [books.rsc.org]
- 13. actascientific.com [actascientific.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. database.ich.org [database.ich.org]
- 16. demarcheiso17025.com [demarcheiso17025.com]
Application of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride in Peptide Chemistry: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 3,5-Bis(trifluoromethyl)phenylsulfonyl Moiety
In the intricate landscape of peptide chemistry, the precise manipulation of reactive functional groups is paramount. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride has emerged as a valuable reagent, primarily serving two critical functions: as a robust protecting group for amines and as an effective derivatizing agent for the chiral analysis of amino acids. The presence of two trifluoromethyl (CF₃) groups on the phenyl ring significantly influences the chemical properties of the resulting sulfonamide, offering distinct advantages in specific applications.
The strong electron-withdrawing nature of the two CF₃ groups enhances the acidity of the N-H proton in the resulting sulfonamide, which can influence its reactivity and cleavage conditions. Furthermore, the lipophilicity and the unique spectroscopic properties imparted by the trifluoromethyl groups make this reagent particularly useful for analytical applications, such as enhancing separation and detection in High-Performance Liquid Chromatography (HPLC).
This technical guide provides an in-depth exploration of the applications of this compound in peptide chemistry, complete with detailed protocols and the scientific rationale behind the experimental choices.
I. Application as an N-Terminal Protecting Group
The protection of the α-amino group of amino acids is a fundamental step in peptide synthesis to prevent undesired side reactions during peptide bond formation. The 3,5-bis(trifluoromethyl)phenylsulfonyl group offers a stable and reliable option for this purpose.
Causality Behind Experimental Choices:
The selection of a protecting group is governed by its ease of introduction, its stability under various reaction conditions, and the facility of its selective removal. The sulfonamide bond formed between an amine and this compound is exceptionally stable to acidic and many basic conditions commonly employed in peptide synthesis, providing orthogonal protection in complex synthetic strategies. The electron-withdrawing CF₃ groups increase the stability of the sulfonamide, making it a more robust protecting group compared to simpler arylsulfonyl groups.
Experimental Workflow: N-Protection and Deprotection
Detailed Protocol: N-Protection of an Amino Acid
Objective: To protect the α-amino group of an amino acid using this compound.
Materials:
-
Amino Acid (e.g., Alanine)
-
This compound
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaHCO₃ solution.
-
Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq) in a minimal amount of dioxane to the cooled amino acid solution. The slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted sulfonyl chloride.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. This protonates the carboxylic acid and precipitates the N-protected amino acid.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(3,5-bis(trifluoromethyl)phenylsulfonyl) amino acid.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Detailed Protocol: Deprotection via Reductive Cleavage
Objective: To remove the 3,5-bis(trifluoromethyl)phenylsulfonyl protecting group from an N-protected amino acid or peptide.
Causality Behind Experimental Choices: The strong sulfonamide bond is resistant to many cleavage conditions. Reductive cleavage using potent reducing agents is an effective method for deprotection.[1][2][3] The choice of reducing agent and conditions is critical to ensure efficient cleavage without affecting other sensitive functional groups in the peptide.
Materials:
-
N-(3,5-bis(trifluoromethyl)phenylsulfonyl) protected amino acid or peptide
-
Samarium(II) Iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous potassium sodium tartrate)
Procedure:
-
Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve the N-protected substrate (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reducing Agent Addition: Slowly add the SmI₂ solution (typically 2.2 - 4.0 eq) to the cooled solution until a persistent deep blue or green color is observed, indicating an excess of the reducing agent.
-
Reaction: Stir the reaction mixture at -78°C for 1-3 hours, monitoring the reaction progress by TLC.
-
Quenching: Quench the reaction by the addition of the quenching solution at -78°C and allow the mixture to warm to room temperature.
-
Work-up:
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude deprotected amino acid or peptide can be purified by appropriate chromatographic techniques (e.g., HPLC).
Table 1: Comparison of N-Protecting Groups
| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability |
| 3,5-Bis(trifluoromethyl)phenylsulfonyl | Mildly basic (e.g., NaHCO₃) | Strong reduction (e.g., SmI₂) | Stable to strong acids, many bases |
| Boc | Basic (e.g., (Boc)₂O, base) | Acidic (e.g., TFA) | Labile to strong acids |
| Fmoc | Basic (e.g., Fmoc-OSu, base) | Basic (e.g., Piperidine) | Labile to bases |
| Cbz | Basic (e.g., Cbz-Cl, base) | Catalytic Hydrogenolysis (H₂/Pd) | Stable to mild acid and base |
II. Application as a Derivatizing Agent for Chiral HPLC Analysis
The determination of the enantiomeric purity of amino acids is crucial in drug development and quality control. Derivatization of amino acids with a chiral reagent to form diastereomers that can be separated on a standard achiral HPLC column is a common and effective strategy.[4] this compound, being an achiral molecule, is used to derivatize a racemic mixture of amino acids. The resulting N-sulfonylated amino acids are then separated on a chiral stationary phase (CSP) in HPLC. The trifluoromethyl groups can enhance the interaction with certain chiral stationary phases and provide a strong UV chromophore for sensitive detection.
Causality Behind Experimental Choices:
The goal of derivatization for chiral analysis is to introduce a tag that enhances chromatographic separation and detection without causing racemization of the analyte. The reaction of this compound with the amino group is typically rapid and proceeds under mild conditions, minimizing the risk of racemization. The resulting sulfonamide is stable, ensuring that the derivative does not decompose during the HPLC analysis. The highly fluorinated nature of the tag can lead to unique interactions with fluorinated or other specialized chiral stationary phases, potentially improving enantiomeric resolution.
Experimental Workflow: Chiral Analysis of Amino Acids
Detailed Protocol: Derivatization of Amino Acids for Chiral HPLC Analysis
Objective: To derivatize a mixture of amino acid enantiomers with this compound for subsequent separation by chiral HPLC.
Materials:
-
Amino acid standard or sample
-
This compound
-
Borate buffer (0.1 M, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (1 M)
Procedure:
-
Sample Preparation: Dissolve the amino acid sample in the borate buffer to a final concentration of approximately 1 mg/mL.
-
Derivatizing Reagent Preparation: Prepare a solution of this compound in acetonitrile (e.g., 10 mg/mL). This solution should be prepared fresh.
-
Derivatization Reaction:
-
To 100 µL of the amino acid solution in a microcentrifuge tube, add 200 µL of the derivatizing reagent solution.
-
Vortex the mixture for 1 minute and let it react at room temperature for 30-60 minutes.
-
-
Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine solution (e.g., glycine solution) to consume the excess sulfonyl chloride, although in many cases direct injection after dilution is sufficient.
-
Sample Dilution: Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC injection.
-
HPLC Analysis:
-
Inject the diluted sample onto a suitable chiral HPLC column (e.g., a polysaccharide-based or Pirkle-type chiral stationary phase).
-
Use a mobile phase system appropriate for the chosen column, typically a mixture of hexane and a polar modifier like isopropanol or ethanol.
-
Employ a UV detector set to a wavelength where the 3,5-bis(trifluoromethyl)phenyl group has strong absorbance (typically around 254 nm).
-
Optimize the flow rate and mobile phase composition to achieve baseline separation of the enantiomers.
-
Table 2: Hypothetical HPLC Parameters for Chiral Separation
| Parameter | Value | Rationale |
| Column | Chiralcel OD-H (or similar polysaccharide-based CSP) | Known to be effective for a wide range of chiral compounds. |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | Common mobile phase for normal-phase chiral separations. The ratio can be adjusted to optimize resolution and retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | The aromatic ring of the derivatizing agent provides strong UV absorbance at this wavelength. |
| Column Temp. | 25°C | Room temperature is a good starting point; temperature can be varied to improve separation. |
Conclusion and Future Perspectives
This compound is a versatile reagent in peptide chemistry, offering a highly stable protecting group for amines and an effective derivatizing agent for the chiral analysis of amino acids. The unique electronic and steric properties conferred by the two trifluoromethyl groups provide distinct advantages in terms of stability, reactivity, and detectability.
The protocols outlined in this guide provide a solid foundation for researchers to utilize this reagent in their synthetic and analytical workflows. Future research may focus on developing milder deprotection strategies for the 3,5-bis(trifluoromethyl)phenylsulfonyl group to further enhance its utility in the synthesis of complex and sensitive peptides. Additionally, the exploration of its use with a broader range of modern chiral stationary phases could lead to the development of highly efficient and sensitive methods for enantiomeric analysis. As the demand for sophisticated peptide-based therapeutics and diagnostics continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in advancing the field.
References
Application Notes & Protocols: 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of molecular design. The 3,5-bis(trifluoromethyl)phenyl motif is particularly prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa, thereby improving a drug candidate's pharmacokinetic and pharmacodynamic profile. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride stands out as a highly versatile reagent that provides medicinal chemists with a direct and efficient entry point to this valuable scaffold.
The power of this building block lies in the combination of two key features: the highly reactive sulfonyl chloride group (-SO₂Cl) and the two strongly electron-withdrawing trifluoromethyl (-CF₃) groups. The -SO₂Cl moiety serves as an excellent electrophilic handle for coupling with a wide array of nucleophiles, most notably amines and phenols, to form stable sulfonamide and sulfonate ester linkages, respectively. Concurrently, the twin -CF₃ groups imbue the resulting molecules with unique physicochemical properties that are often critical for optimizing drug-like characteristics.
This guide provides an in-depth exploration of this compound, presenting not just protocols, but the underlying chemical principles and strategic considerations for its effective use in drug development programs.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃ClF₆O₂S | [1][2][3] |
| Molecular Weight | 312.62 g/mol | [1][2] |
| CAS Number | 39234-86-1 | [3][4] |
| Appearance | White to pale yellow/cream crystals or powder | [5] |
| Melting Point | 34-38 °C (lit.) | [4] |
| Boiling Point | 248.3 ± 40.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Flash Point | 108 °C (226.4 °F) - closed cup | [4] |
Structural Representation
Caption: Structure of this compound.
Safety & Handling: A Critical Overview
Hazard Classification: this compound is classified as a skin corrosive substance (Skin Corr. 1B) and may be corrosive to metals.[1] It causes severe skin burns and eye damage.[2]
Precautionary Measures:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[1][4]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[6] Keep away from moisture, as sulfonyl chlorides can hydrolyze to the corresponding sulfonic acid.
-
Spill & Disposal: Absorb spills with an inert material and dispose of as hazardous chemical waste in accordance with local regulations. In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Application I: Synthesis of N-Aryl/Alkyl Sulfonamides
The sulfonamide linkage is a ubiquitous pharmacophore found in a multitude of approved drugs, including kinase inhibitors, antibiotics, and diuretics.[7][8] The 3,5-bis(trifluoromethyl)phenyl sulfonamide moiety is particularly effective in kinase inhibitor design, where the -CF₃ groups can engage in specific hydrophobic or electrostatic interactions within the ATP-binding pocket while enhancing overall metabolic stability.
General Reaction Workflow
Caption: Workflow for the synthesis of 3,5-bis(trifluoromethyl)phenyl sulfonamides.
Protocol: Synthesis of N-Benzyl-3,5-bis(trifluoromethyl)benzenesulfonamide
This protocol provides a representative example of sulfonamide formation using a primary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add benzylamine (1.05 eq) and anhydrous DCM. Stir until fully dissolved.
-
Base Addition: Add pyridine (1.5 eq) to the solution.
-
Causality: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. It can also serve as a nucleophilic catalyst. An excess is used to ensure complete neutralization.
-
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Causality: The reaction of a sulfonyl chloride with an amine is often exothermic. Cooling the mixture allows for controlled addition and prevents potential side reactions or degradation.
-
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the starting material is consumed, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x) to remove excess pyridine and benzylamine.
-
Causality: The acidic wash protonates the basic pyridine and unreacted benzylamine, rendering them water-soluble and allowing for their removal from the organic phase.
-
-
Workup - Washing: Wash the organic layer with water (1x) and then with brine (1x).
-
Causality: The brine wash helps to remove residual water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to afford the pure sulfonamide.
Application II: Synthesis of Aryl Sulfonate Esters
Aryl sulfonate esters are not only key structural motifs in some bioactive molecules but are also versatile intermediates in organic synthesis. They can function as effective leaving groups in nucleophilic aromatic substitution (SₙAr) reactions or as coupling partners in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C, C-N, or C-O bonds, such as in the synthesis of diaryl ethers.[9][10]
General Reaction Workflow
Caption: Workflow for the synthesis of 3,5-bis(trifluoromethyl)phenyl sulfonate esters.
Protocol: Synthesis of 4-Methoxyphenyl 3,5-bis(trifluoromethyl)benzenesulfonate
This protocol outlines a typical procedure for the esterification of a phenol.[11][12]
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Acetonitrile (MeCN), anhydrous
-
Water
-
Ethyl Acetate
-
Brine
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, suspend 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Causality: K₂CO₃ is a mild inorganic base used to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. Acetonitrile is a suitable polar aprotic solvent that facilitates the reaction without participating in it.
-
-
Reagent Addition: Add this compound (1.0 eq) to the suspension in one portion.
-
Reaction Progression: Stir the mixture vigorously at room temperature for 6-12 hours. Monitor the reaction by TLC until the phenol starting material is fully consumed. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction with less reactive phenols.
-
Workup - Filtration: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of ethyl acetate.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2x) and brine (1x).
-
Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The resulting crude product can be purified by silica gel column chromatography (using a gradient of hexanes/ethyl acetate) or by recrystallization to yield the pure aryl sulfonate ester.
Conclusion: An Indispensable Tool for Drug Discovery
This compound is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to rapidly access complex molecular architectures with desirable drug-like properties. Its straightforward reactivity in forming robust sulfonamide and sulfonate linkages allows for its seamless integration into discovery pipelines, from library synthesis to late-stage functionalization of complex intermediates. The protocols and principles outlined in this guide serve as a validated foundation for researchers to confidently and effectively leverage this powerful building block in the pursuit of novel therapeutics.
References
- 1. 39234-86-1 | this compound [fluoromart.com]
- 2. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. 3,5-双(三氟甲基)苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. A10300.03 [thermofisher.com]
- 6. This compound | 39234-86-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. digibug.ugr.es [digibug.ugr.es]
- 9. Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Strategic Deployment of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride in Supramolecular Chemistry: A Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride in the field of supramolecular chemistry. We will delve into the unique properties conferred by the 3,5-bis(trifluoromethyl)phenylsulfonyl moiety and provide detailed protocols for its incorporation into supramolecular architectures. The focus will be on the design and synthesis of building blocks for applications such as anion recognition and the construction of self-assembling systems.
The Power of Trifluoromethyl Groups in Supramolecular Design
The 3,5-bis(trifluoromethyl)phenyl group is a powerful building block in supramolecular chemistry due to a unique combination of properties imparted by the trifluoromethyl (CF₃) substituents. These groups are strongly electron-withdrawing, which has a profound impact on the electronic and geometric properties of the molecule.
Key Attributes and Their Supramolecular Implications:
-
Enhanced Acidity of N-H Protons: When this compound is reacted with an amine to form a sulfonamide, the resulting N-H protons are significantly more acidic compared to their non-fluorinated analogs. This enhanced acidity makes them excellent hydrogen bond donors, a critical feature for the recognition and binding of anions.
-
Hydrophobicity and Self-Assembly: The CF₃ groups are highly lipophilic and contribute to the overall hydrophobicity of the molecule. This property can be exploited to drive the self-assembly of molecules in aqueous environments through hydrophobic interactions. In non-polar solvents, the fluorinated groups can lead to fluorous-phase interactions, providing another vector for controlled assembly.
-
Anion-π Interactions: The electron-deficient aromatic ring of the 3,5-bis(trifluoromethyl)phenyl group can engage in favorable non-covalent interactions with anions, known as anion-π interactions. This provides an additional mode of binding that can enhance the affinity and selectivity of anion receptors.
-
Chemical and Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl groups and the entire moiety highly resistant to chemical and metabolic degradation. This is a particularly valuable attribute in the development of robust sensors and in drug design.
Core Applications in Supramolecular Chemistry
The unique features of the 3,5-bis(trifluoromethyl)phenylsulfonyl group make it a valuable component in the design of various supramolecular systems.
Anion Recognition
A primary application of this moiety is in the construction of anion receptors. The strong hydrogen-bond donating ability of the sulfonamide proton, often in concert with anion-π interactions, allows for the design of receptors with high affinity and selectivity for specific anions. For instance, the incorporation of this group into calix[1]pyrrole scaffolds has been shown to result in excellent fluoride anion transport activity with high selectivity over chloride.[2]
Crystal Engineering
The well-defined geometry and directional hydrogen bonding capabilities of the 3,5-bis(trifluoromethyl)phenylsulfonamide group make it a reliable building block for crystal engineering. The predictable nature of these interactions allows for the rational design of crystalline solids with specific network topologies and properties.
Self-Assembling Systems
The hydrophobic and fluorous nature of the trifluoromethyl groups can be harnessed to direct the self-assembly of molecules into discrete, higher-order structures such as capsules, cages, or fibers. These assemblies can have applications in areas such as encapsulation, controlled release, and catalysis.
Experimental Protocols
Safety and Handling of this compound
Before commencing any experimental work, it is crucial to be aware of the hazards associated with this compound and to implement appropriate safety measures.
| Hazard Statement | Precautionary Measures |
| Causes severe skin burns and eye damage (H314).[3][4] | Wear protective gloves, protective clothing, eye protection, and face protection.[3] |
| May be corrosive to metals (H290).[3] | Keep only in original container.[3] |
| Corrosive.[1] | Use only in a well-ventilated area or under a chemical fume hood.[1] |
| Moisture sensitive. | Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[1] |
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[3]
Protocol for the Synthesis of a Model Supramolecular Building Block: N-(4-aminophenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
This protocol details the synthesis of a bifunctional building block that can be further elaborated into more complex supramolecular structures. The reaction involves the formation of a sulfonamide bond between this compound and p-phenylenediamine.
Materials and Reagents:
-
This compound (1.0 eq)
-
p-Phenylenediamine (2.0 eq)
-
Pyridine (dried, as solvent and base)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
NMR spectrometer and/or Mass Spectrometer for characterization
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve p-phenylenediamine (2.0 eq) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath with stirring.
-
Rationale: The use of excess p-phenylenediamine helps to minimize the formation of the disubstituted product. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. An inert atmosphere is used to prevent side reactions with atmospheric moisture. Cooling to 0 °C helps to control the exothermic reaction.
-
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred solution of p-phenylenediamine over a period of 30-60 minutes.
-
Rationale: Dropwise addition is crucial to maintain a low temperature and prevent the formation of side products.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Rationale: Allowing the reaction to proceed overnight ensures complete consumption of the limiting reagent. TLC is a quick and effective way to determine the endpoint of the reaction.
-
-
Workup: a. Quench the reaction by slowly adding 1 M HCl to neutralize the excess pyridine. b. Transfer the mixture to a separatory funnel and dilute with dichloromethane. c. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Rationale: The acidic wash removes the pyridine and any remaining unreacted p-phenylenediamine. The bicarbonate wash removes any acidic impurities. The brine wash helps to remove residual water from the organic layer. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Rationale: Column chromatography is a standard technique for purifying organic compounds based on their polarity.
-
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
Workflow Diagram:
Caption: Workflow for the synthesis of a supramolecular building block.
Characterization of Supramolecular Interactions
The interaction of the synthesized building blocks with anions can be studied using various spectroscopic techniques.
¹H NMR Titration
¹H NMR titration is a powerful method to study host-guest interactions in solution. A solution of the receptor is titrated with a solution of the anion of interest (typically as a tetrabutylammonium salt to ensure solubility in organic solvents). The changes in the chemical shifts of the receptor's protons, particularly the sulfonamide N-H proton, are monitored. A downfield shift of the N-H proton upon addition of the anion is indicative of hydrogen bonding. By fitting the titration data, the association constant (Kₐ) for the host-guest complex can be determined.
Illustrative Diagram of Anion Binding:
Caption: Key interactions in anion binding by the sulfonamide.
Conclusion
This compound is a versatile and powerful reagent for the construction of advanced supramolecular systems. The unique electronic and steric properties of the 3,5-bis(trifluoromethyl)phenylsulfonyl moiety provide a robust platform for creating receptors with high affinity and selectivity, as well as for directing the formation of complex self-assembled architectures. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to explore the rich and diverse applications of this valuable building block in supramolecular chemistry and beyond.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Transmembrane fluoride anion transport by meso-3,5-bis(trifluoromethyl)phenyl picket calix[4]pyrrole - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. infoscience.epfl.ch [infoscience.epfl.ch]
- 4. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride in the Synthesis of Novel Ionic Liquids
For: Researchers, scientists, and drug development professionals.
Introduction: Engineering Novel Ionic Liquids with 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
Ionic liquids (ILs), salts with melting points below 100 °C, have emerged as "designer solvents" and functional materials with tunable physicochemical properties.[1] Their negligible vapor pressure, high thermal stability, and wide electrochemical windows make them attractive alternatives to volatile organic compounds in a myriad of applications, including catalysis, electrochemistry, and drug delivery.[2][3] The ability to functionalize either the cation or the anion (or both) allows for the precise tuning of an IL's properties to suit a specific task.[4]
This guide details the synthesis of novel ionic liquids incorporating the 3,5-bis(trifluoromethyl)benzenesulfonyl moiety. The introduction of the electron-withdrawing and sterically bulky 3,5-bis(trifluoromethyl)phenyl group is anticipated to impart unique characteristics to the resulting ILs, such as enhanced thermal stability, high hydrophobicity, and potentially unique catalytic activities. Two primary synthetic strategies are presented: the synthesis of ILs with a 3,5-bis(trifluoromethyl)benzenesulfonate anion and those with a cation functionalized with a 3,5-bis(trifluoromethyl)benzenesulfonamide group.
The protocols provided herein are based on established synthetic methodologies for sulfonate and sulfonamide-based ionic liquids. While direct synthesis of ILs from this compound is not yet extensively documented, the proposed routes are grounded in well-understood organic reactions.
Part 1: Synthesis of Ionic Liquids with a 3,5-Bis(trifluoromethyl)benzenesulfonate Anion
This approach involves a two-step process: first, the synthesis of a precursor cation, typically an imidazolium or pyridinium halide, followed by an anion metathesis reaction with a salt of 3,5-bis(trifluoromethyl)benzenesulfonic acid.
Conceptual Workflow
Caption: Workflow for synthesizing sulfonate-anion ionic liquids.
Detailed Protocols
Protocol 1.1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl])
This protocol describes a standard N-alkylation to produce a common imidazolium halide precursor.[5][6]
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine 1-methylimidazole (1.0 eq.) and 1-chlorobutane (1.1 eq.).
-
Reaction Conditions: Heat the reaction mixture to 70-80 °C with vigorous stirring. The reaction is typically complete within 24-48 hours. The progress can be monitored by ¹H NMR spectroscopy.
-
Work-up and Purification: After cooling to room temperature, a viscous liquid or a white solid will be present. Wash the product with an anhydrous solvent in which the product is poorly soluble but the starting materials are soluble (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting materials. This is achieved by adding the solvent, stirring vigorously, and then decanting the solvent. Repeat this process three times.
-
Drying: Dry the resulting product under high vacuum at 60-70 °C for several hours to remove any residual solvent and moisture. The final product, [Bmim][Cl], should be a white, hygroscopic solid or a colorless, viscous liquid.
Protocol 1.2: Synthesis of Sodium 3,5-Bis(trifluoromethyl)benzenesulfonate
This protocol details the hydrolysis of the sulfonyl chloride to its corresponding sulfonate salt.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent like acetone or tetrahydrofuran (THF).
-
Reaction Conditions: Slowly add an aqueous solution of sodium hydroxide (1.05 eq.) to the stirred solution of the sulfonyl chloride. The reaction is typically exothermic, so maintain the temperature with an ice bath. Stir the mixture at room temperature for 2-4 hours.
-
Work-up and Purification: Remove the organic solvent under reduced pressure. The remaining aqueous solution contains the sodium sulfonate salt. The salt can be used directly in the next step or isolated by evaporating the water. If isolated, wash the resulting solid with a non-polar solvent like hexane to remove any organic impurities.
-
Drying: Dry the sodium 3,5-bis(trifluoromethyl)benzenesulfonate salt under vacuum.
Protocol 1.3: Anion Metathesis to Synthesize 1-Butyl-3-methylimidazolium 3,5-Bis(trifluoromethyl)benzenesulfonate ([Bmim][O3S-Ar(CF3)2])
This final step involves the exchange of the halide anion for the desired sulfonate anion.[2][7]
-
Reaction Setup: Dissolve the synthesized [Bmim][Cl] (1.0 eq.) and sodium 3,5-bis(trifluoromethyl)benzenesulfonate (1.0 eq.) in a suitable solvent. Acetone or a mixture of acetone and water is often a good choice.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. A white precipitate of sodium chloride (NaCl) will form.
-
Work-up and Purification: Filter off the precipitated NaCl. The filtrate contains the desired ionic liquid. Wash the filtrate with small portions of water if the ionic liquid is hydrophobic to remove any remaining inorganic salts. The hydrophobicity of the final IL will depend on the cation and the highly fluorinated anion.
-
Solvent Removal and Drying: Remove the solvent from the filtrate under reduced pressure. The resulting ionic liquid should be dried under high vacuum at an elevated temperature (e.g., 80 °C) for an extended period to remove all traces of solvent and water.
Expected Properties and Applications
The resulting 3,5-bis(trifluoromethyl)benzenesulfonate ionic liquids are expected to exhibit:
-
High Thermal Stability: The presence of the aromatic ring and the strong C-F bonds should contribute to excellent thermal resistance.[3]
-
Hydrophobicity: The two trifluoromethyl groups will likely render the anion, and thus the ionic liquid, highly hydrophobic.
-
Unique Solvating Properties: The combination of a polar sulfonate group and a nonpolar fluorinated aromatic ring may lead to interesting solvation behavior for a range of solutes.
-
Potential Catalytic Activity: The sulfonate group can act as a Lewis base, and the overall structure may find applications in acid-catalyzed reactions.[1]
Part 2: Synthesis of Ionic Liquids with a 3,5-Bis(trifluoromethyl)benzenesulfonamide Functionalized Cation
This strategy involves creating a cation that is covalently modified with the 3,5-bis(trifluoromethyl)benzenesulfonamide group. This is achieved by reacting a functionalized amine with this compound, followed by quaternization to form the ionic liquid cation.
Conceptual Workflow
Caption: Workflow for synthesizing sulfonamide-functionalized ionic liquids.
Detailed Protocols
Protocol 2.1: Synthesis of N-(2-aminoethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
This protocol describes the formation of a sulfonamide from a diamine, leaving a primary amine available for further functionalization. This is an adaptation of the Hinsberg reaction.
-
Reaction Setup: Dissolve ethylenediamine (excess, e.g., 5-10 eq.) in a suitable solvent such as dichloromethane (DCM) or THF in a round-bottom flask cooled in an ice bath.
-
Reaction Conditions: Slowly add a solution of this compound (1.0 eq.) in the same solvent to the stirred ethylenediamine solution. The use of a large excess of the diamine is to favor monosulfonylation. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The product can be purified by column chromatography on silica gel.
Protocol 2.2: Synthesis of a Sulfonamide-Functionalized Imidazole
This protocol involves attaching the synthesized sulfonamide to an imidazole core.
-
Reaction Setup: In a round-bottom flask, combine the N-(2-aminoethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide (1.0 eq.) with an imidazole derivative containing a suitable leaving group, for example, 1-(chloromethyl)imidazole hydrochloride, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent like acetonitrile.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield the sulfonamide-functionalized imidazole.
Protocol 2.3: Quaternization to form the Functionalized Cation
This step creates the ionic liquid cation by alkylating the remaining nitrogen on the imidazole ring.[6]
-
Reaction Setup: Dissolve the sulfonamide-functionalized imidazole (1.0 eq.) in a suitable solvent like acetonitrile.
-
Reaction Conditions: Add an alkyl halide (e.g., methyl iodide or ethyl bromide, 1.1 eq.) and stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by the disappearance of the starting material.
-
Work-up and Purification: The product, a functionalized imidazolium halide, may precipitate out of the solution. If so, it can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure. The product should be washed with a non-polar solvent to remove any unreacted alkyl halide.
Protocol 2.4: Anion Exchange (Optional)
If an anion other than a halide is desired, an anion metathesis reaction can be performed as described in Protocol 1.3, using a salt such as lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂) or sodium tetrafluoroborate (NaBF₄).
Expected Properties and Applications
Ionic liquids with a 3,5-bis(trifluoromethyl)benzenesulfonamide functionalized cation are anticipated to have:
-
Task-Specific Functionality: The sulfonamide group can participate in hydrogen bonding and may act as a ligand for metal catalysts.
-
High Lipophilicity/Hydrophobicity: The fluorinated groups will increase the nonpolar character of the cation.
-
Enhanced Gas Solubility: Highly fluorinated ionic liquids have shown increased solubility for gases like CO₂ and O₂.
-
Applications in Drug Development: The sulfonamide moiety is a common pharmacophore, suggesting potential applications of these ILs as active pharmaceutical ingredients (APIs) or as drug delivery vehicles.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₃ClF₆O₂S | |
| Molecular Weight | 312.62 g/mol | |
| Melting Point | 34-38 °C | |
| Boiling Point | 248.3 ± 40.0 °C at 760 mmHg | |
| Density | 1.6 ± 0.1 g/cm³ |
Table 2: Predicted Properties of Novel Ionic Liquids
| Ionic Liquid Structure | Predicted Melting Point | Predicted Thermal Stability | Predicted Hydrophobicity |
| [Bmim][O₃S-Ar(CF₃)₂] | Low | High | High |
| [Sulfonamide-Bmim][NTf₂] | Low to Moderate | High | Very High |
References
- 1. books.rsc.org [books.rsc.org]
- 2. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]
- 3. Ionic Liquids with Benzenesulfonate Anions: Non-Fluorinated, Thermally Stable Anion Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonium-based Ionic Liquids Incorporating the Allyl Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significant effects of the anion on the catalytic behaviour of sulfonic acid-functionalized ionic liquids in transester… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. static1.squarespace.com [static1.squarespace.com]
Analytical methods for detecting trace amines using 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride.
An Application Note and Comprehensive Protocol for the Ultrasensitive Detection of Trace Amines using 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride Derivatization
Authored by: A Senior Application Scientist
Abstract
The quantitative analysis of trace amines—a class of biogenic amines including neurotransmitters and neuromodulators—is critical in neuroscience, clinical diagnostics, and pharmaceutical development. However, their inherent polarity, low volatility, and lack of strong chromophores present significant analytical challenges.[1] This application note details a robust and highly sensitive methodology for the detection of primary and secondary trace amines utilizing this compound as a pre-column derivatization reagent. The introduction of two trifluoromethyl groups onto the amine analyte dramatically enhances its detectability by providing superior ionization efficiency for mass spectrometry (MS) and high sensitivity for electron capture detection (ECD). We provide detailed, validated protocols for derivatization followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enabling researchers to achieve low picogram-level detection limits in complex biological matrices.
Introduction: The Rationale for Derivatization
Trace amines (TAs) are endogenous compounds that play a crucial role in various physiological and neurological processes. Their accurate measurement is essential for understanding disease mechanisms and for the development of targeted therapeutics. Direct analysis of TAs is often hindered by their physicochemical properties, which lead to poor chromatographic peak shape and low sensitivity.[1][2]
Chemical derivatization is a widely accepted strategy to overcome these limitations.[3][4] The ideal derivatizing agent should react rapidly and completely with the target analyte under mild conditions to form a single, stable product. Furthermore, the resulting derivative should possess properties that enhance its separation and detection.
Why this compound?
This compound (BFBS-Cl) is an exemplary derivatizing reagent for trace amine analysis. Its chemical structure (CAS: 39234-86-1) is uniquely suited for modern analytical techniques.[5]
-
High Electron Affinity: The two trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, making the resulting sulfonamide derivatives highly responsive to Electron Capture Detection (ECD) and Negative Chemical Ionization (NCI) Mass Spectrometry, affording exceptional sensitivity.
-
Improved Chromatography: The derivatization process neutralizes the polar amine group and adds a bulky, non-polar moiety, which significantly improves chromatographic behavior on reverse-phase (LC) or non-polar (GC) columns, resulting in sharper, more symmetrical peaks.
-
Stable Derivative Formation: The reaction forms a highly stable sulfonamide bond, preventing degradation of the analyte during sample workup and analysis.
Principle of the Method: The Derivatization Reaction
The core of this method is the nucleophilic substitution reaction between a primary or secondary amine and the sulfonyl chloride group of BFBS-Cl. The reaction is typically carried out in a slightly basic medium, where a base catalyst (e.g., triethylamine or a bicarbonate buffer) deprotonates the amine, increasing its nucleophilicity. The resulting sulfonamide is stable and amenable to chromatographic analysis.
Caption: Derivatization of a trace amine with BFBS-Cl.
Materials and Reagents
-
Derivatizing Reagent: this compound (CAS: 39234-86-1), >97% purity.
-
Solvents: Acetonitrile (ACN, HPLC grade), Ethyl Acetate (GC grade), Methanol (HPLC grade), Water (LC-MS grade).
-
Buffers: Sodium bicarbonate, Sodium borate buffer (0.1 M, pH 9.5).
-
Base Catalyst: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).
-
Acids: Formic acid (LC-MS grade), Hydrochloric acid (HCl).
-
Standards: Certified reference standards of the target trace amines.
-
Equipment: Vortex mixer, centrifuge, heating block or water bath, analytical balance, calibrated micropipettes, autosampler vials with inserts.
Detailed Protocols
Protocol 1: Sample Preparation and Derivatization
This protocol provides a general framework for the derivatization of trace amines in a liquid sample (e.g., plasma, urine, or microdialysate). Optimization may be required based on the specific matrix and analyte concentration.
-
Sample Pre-treatment:
-
For biological fluids like plasma or serum, perform protein precipitation. Add 3 volumes of ice-cold acetonitrile to 1 volume of sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube. This supernatant contains the extracted trace amines.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.0).
-
-
Derivatization Reaction:
-
Prepare a 1 mg/mL solution of BFBS-Cl in acetonitrile. This solution should be prepared fresh daily.
-
To the reconstituted sample, add 50 µL of the BFBS-Cl solution.
-
Vortex briefly to mix.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block. Causality: Heating accelerates the reaction to ensure complete derivatization, especially for sterically hindered amines.
-
After incubation, cool the mixture to room temperature.
-
-
Reaction Quenching and Extraction (for GC-MS):
-
Add 200 µL of ethyl acetate and 200 µL of water to the vial.
-
Vortex for 1 minute to extract the derivatized amines into the organic layer. Causality: The non-polar derivatives are preferentially partitioned into the ethyl acetate, separating them from salts and other polar interferences.
-
Centrifuge at 2,000 x g for 5 minutes to achieve phase separation.
-
Transfer the upper organic layer (ethyl acetate) to a clean autosampler vial for GC-MS analysis.
-
-
Reaction Quenching and Dilution (for LC-MS/MS):
-
Add 5 µL of formic acid to quench the reaction and neutralize the excess base.
-
Add 900 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to the vial.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for volatile and thermally stable BFBS-derivatives.
Caption: General workflow for GC-MS analysis of BFBS-derivatives.
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 250°C. Injection volume: 1 µL.
-
Oven Program:
-
Initial temperature: 120°C, hold for 1 minute.
-
Ramp: 15°C/min to 310°C.
-
Hold: 5 minutes at 310°C.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.
-
Source Temperature: 230°C (EI) or 150°C (NCI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis, using characteristic fragment ions of the BFBS-amine derivatives.
Protocol 3: Analysis by LC-Tandem Mass Spectrometry (LC-MS/MS)
This method is suitable for a broader range of derivatives, including those that are less volatile or thermally labile.
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
MS/MS System: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Key Parameters: Gas Temp: 300°C, Gas Flow: 8 L/min, Nebulizer: 40 psi, Capillary Voltage: 3500 V.
-
Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM). Precursor-to-product ion transitions must be optimized for each specific BFBS-amine derivative by infusing individual standards.
Method Validation and Performance
A full method validation should be performed according to established guidelines to ensure the reliability of the results.[6][7] Key validation parameters include selectivity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
The table below summarizes the expected performance characteristics of this method based on typical results for similar derivatization-based assays in the field.[4][8][9]
| Parameter | Expected Performance Metric | Comment |
| Linearity (r²) | > 0.995 | Over a concentration range spanning at least 3 orders of magnitude. |
| Limit of Detection (LOD) | 0.1 - 5 pg on-column | Highly dependent on the analyte and MS/MS platform. |
| Limit of Quantitation (LOQ) | 0.5 - 15 pg on-column | The lowest concentration quantifiable with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | For both intra-day and inter-day measurements at low, medium, and high QC levels.[9] |
| Accuracy (% Recovery) | 85 - 115% | Assessed by spiking known quantities of standards into the sample matrix.[6] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low/No Derivative Peak | Incomplete derivatization (pH too low, insufficient reagent, degradation of reagent). | Check pH of buffer. Prepare fresh BFBS-Cl solution. Increase incubation time or temperature. |
| High Background/Interference | Matrix effects, contaminated reagents. | Improve sample cleanup (e.g., use Solid Phase Extraction). Use high-purity solvents. Include a reagent blank in every run. |
| Poor Peak Shape (Tailing) | Active sites in GC liner/column, incompatible pH in LC mobile phase. | Use a deactivated GC liner. For LC, ensure the mobile phase pH is appropriate for the C18 column. |
| Poor Reproducibility | Inconsistent pipetting, sample evaporation, unstable autosampler temperature. | Use calibrated pipettes. Use vial caps with septa. Ensure autosampler is temperature-controlled. |
Conclusion
The use of this compound as a derivatizing agent provides a powerful strategy for the sensitive and robust quantification of trace amines in complex samples. The resulting stable sulfonamide derivatives exhibit excellent chromatographic properties and are amenable to detection by either GC-MS or LC-MS/MS, allowing researchers to choose the platform that best suits their laboratory's capabilities. The protocols outlined in this application note serve as a comprehensive guide for implementing this technique, enabling the reliable measurement of trace amines at physiologically relevant concentrations.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. mdpi.com [mdpi.com]
- 9. skemman.is [skemman.is]
The Strategic Role of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride in Advanced Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The relentless pursuit of novel materials with enhanced properties is a cornerstone of modern scientific and technological advancement. In this context, the strategic incorporation of fluorine atoms into polymer backbones and onto material surfaces has emerged as a powerful tool for tuning material characteristics. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride, a highly reactive organosulfur compound, serves as a key building block in this endeavor. Its two trifluoromethyl (-CF3) groups, positioned on a rigid phenyl ring, impart unique electronic and steric properties that can be leveraged to create materials with exceptional thermal stability, chemical resistance, and tailored surface energies.
This comprehensive guide delves into the multifaceted role of this compound in material science. Moving beyond a simple recitation of facts, this document provides in-depth technical insights, field-proven experimental protocols, and the scientific rationale behind its application.
Core Principles of Application: Causality and Control
The utility of this compound in material science is rooted in the potent electron-withdrawing nature of the two trifluoromethyl groups. This electronic effect significantly enhances the reactivity of the sulfonyl chloride moiety, making it an efficient reactant for introducing the bulky and highly fluorinated 3,5-bis(trifluoromethyl)phenylsulfonyl group into a variety of structures. Furthermore, the inherent properties of the -CF3 groups, such as their hydrophobicity and low polarizability, directly translate to desirable material characteristics.
Application I: Post-Polymerization Sulfonation for High-Performance Membranes
One of the most promising applications of this compound is in the post-modification of existing high-performance polymers, such as poly(arylene ether)s, to create materials suitable for demanding applications like proton exchange membranes (PEMs) in fuel cells. The introduction of the bulky, hydrophobic 3,5-bis(trifluoromethyl)phenylsulfonyl groups can enhance the thermal and chemical stability of the polymer, while subsequent controlled sulfonation of other parts of the polymer can create hydrophilic domains for proton transport.[1][2]
Conceptual Workflow for Post-Polymerization Modification
The following diagram illustrates the general workflow for modifying a pre-synthesized polymer with this compound, followed by sulfonation to induce proton conductivity.
Caption: Workflow for Polymer Modification.
Experimental Protocol: Post-Sulfonylation of a Poly(arylene ether) with this compound
This protocol is adapted from established methods for the sulfonation of aromatic polymers and is intended as a starting point for optimization.[1][2]
Materials:
-
Pre-synthesized poly(arylene ether)
-
This compound
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Methanol
-
Deionized Water
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
Procedure:
-
Polymer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the pre-synthesized poly(arylene ether) (1 equivalent) in anhydrous NMP to form a 10% (w/v) solution.
-
Catalyst Addition: Cool the polymer solution to 0 °C in an ice bath. Slowly add anhydrous AlCl₃ (1.2 equivalents) to the solution while stirring vigorously.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous NMP. Add this solution dropwise to the polymer solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Precipitation and Purification: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the modified polymer. Filter the fibrous polymer and wash it extensively with methanol and then deionized water to remove any unreacted reagents and catalyst. Dry the polymer in a vacuum oven at 80 °C for 24 hours.
-
Characterization of Modified Polymer: Confirm the successful incorporation of the 3,5-bis(trifluoromethyl)phenylsulfonyl groups using ¹H NMR and ¹⁹F NMR spectroscopy.
-
Sulfonation: Dissolve the dried, modified polymer in dichloromethane (DCM). Cool the solution to 0 °C and slowly add chlorosulfonic acid (excess) dropwise. Stir the reaction mixture at room temperature for 6 hours.
-
Final Product Isolation: Slowly pour the reaction mixture into ice-cold deionized water to precipitate the sulfonated polymer. Wash the polymer repeatedly with deionized water until the washings are neutral. Dry the final sulfonated polymer under vacuum at 60 °C.
Self-Validation: The success of the synthesis can be validated at each stage. The incorporation of the trifluoromethyl groups can be quantified by NMR. The degree of sulfonation can be determined by titration, and the final properties of the membrane (ion exchange capacity, water uptake, and proton conductivity) serve as the ultimate validation of the protocol's success.
Application II: Surface Functionalization of Nanomaterials
The hydrophobic and oleophobic nature of the 3,5-bis(trifluoromethyl)phenylsulfonyl moiety makes it an excellent candidate for the surface modification of nanomaterials, such as silica nanoparticles or quantum dots. This functionalization can be used to tune the dispersibility of the nanoparticles in various solvents and polymer matrices, as well as to create surfaces with low energy and anti-fouling properties.[3]
Conceptual Pathway for Nanoparticle Surface Modification
The following diagram outlines the general steps for the surface functionalization of hydroxyl-terminated nanoparticles.
Caption: Nanoparticle Surface Modification Workflow.
Experimental Protocol: Surface Modification of Silica Nanoparticles
Materials:
-
Silica Nanoparticles (with surface hydroxyl groups)
-
This compound
-
Anhydrous Toluene
-
Anhydrous Pyridine
-
Ethanol
Procedure:
-
Nanoparticle Preparation: Dry the silica nanoparticles in a vacuum oven at 120 °C for 24 hours to remove any adsorbed water.
-
Dispersion: Disperse the dried silica nanoparticles in anhydrous toluene via ultrasonication for 30 minutes to obtain a stable suspension.
-
Reaction Setup: Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: Add anhydrous pyridine (as a base and catalyst) to the suspension. Then, add a solution of this compound in anhydrous toluene dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24 hours.
-
Purification: After cooling to room temperature, centrifuge the suspension to collect the functionalized nanoparticles. Wash the nanoparticles repeatedly with toluene and then with ethanol to remove unreacted reagents and byproducts.
-
Drying: Dry the purified functionalized silica nanoparticles in a vacuum oven at 60 °C for 24 hours.
Validation: The success of the surface modification can be confirmed by Fourier-transform infrared spectroscopy (FTIR) to identify the characteristic peaks of the sulfonyl group and the trifluoromethyl groups. Thermogravimetric analysis (TGA) can be used to quantify the amount of organic material grafted onto the nanoparticle surface. The change in surface properties can be observed through contact angle measurements, which should show a significant increase in hydrophobicity.
Data Summary: Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, which are crucial for designing and understanding the experimental protocols.[4][5]
| Property | Value |
| Molecular Formula | C₈H₃ClF₆O₂S |
| Molecular Weight | 312.62 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 34-38 °C |
| Boiling Point | 248.3 °C at 760 mmHg |
| Density | 1.6 g/cm³ |
| Solubility | Soluble in most organic solvents (e.g., THF, DCM, Toluene). Reacts with protic solvents (e.g., water, alcohols). |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the sulfonyl chloride group. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion and Future Outlook
This compound is a versatile and powerful reagent for the synthesis of advanced materials. Its unique combination of a highly reactive sulfonyl chloride group and two strongly electron-withdrawing trifluoromethyl groups allows for the strategic introduction of fluorinated moieties into polymers and onto surfaces. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in creating next-generation materials with tailored properties for a wide range of applications, from energy and electronics to biomedical devices. Further research into the direct polymerization of monomers derived from this compound is warranted and could lead to the development of novel high-performance polymers with unprecedented properties.
References
- 1. Synthesis of novel sulfonated poly(arylene ether)s containing a tetra-trifluoromethyl side chain and multi-phenyl for proton exchange membrane fuel cell application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing nanoparticle design and surface modification toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 39234-86-1 | this compound [fluoromart.com]
- 5. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
Welcome to the technical support center for 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive and versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you improve reaction yields and obtain high-purity products.
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes this compound a highly reactive sulfonating agent?
The exceptional reactivity of this reagent stems from the potent electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups on the benzene ring.[1] These groups create a significant electron deficiency on the sulfur atom of the sulfonyl chloride moiety (-SO₂Cl). This heightened electrophilicity makes the sulfur atom extremely susceptible to attack by nucleophiles, such as amines and alcohols, thereby accelerating the rate of sulfonylation reactions.[1]
Q2: What are the primary applications of this compound?
This reagent is primarily used for the synthesis of sulfonamides and sulfonate esters.[1][2]
-
Sulfonamides: Formed by reacting the sulfonyl chloride with primary or secondary amines. Sulfonamide groups are prevalent in a wide range of pharmaceuticals, including antibacterial, diuretic, and anti-inflammatory drugs.[3]
-
Sulfonate Esters: Formed by reacting with alcohols. The resulting sulfonate is an excellent leaving group, making it a valuable intermediate for subsequent nucleophilic substitution reactions.[4]
Its role as a building block is critical in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
Q3: What are the essential safety precautions for handling this compound?
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5][6][7] It is also highly sensitive to moisture.[1] Adherence to strict safety protocols is mandatory.
| Hazard | Precautionary Measure |
| Corrosive | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and eye/face protection (safety goggles and face shield).[5] |
| Moisture Sensitive | Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a tightly sealed container in a dry environment, such as a desiccator or refrigerator.[1][8] |
| Reactive | All reactions should be conducted in a well-ventilated chemical fume hood.[5] Avoid contact with water and other nucleophilic substances outside of the intended reaction. |
Part 2: Troubleshooting Guide for Low Reaction Yield
This section addresses common issues encountered during reactions with this compound, offering causal explanations and actionable solutions.
Issue 1: My reaction yield is consistently low or zero.
A low or non-existent yield is often the most frustrating outcome. The root cause typically traces back to the degradation of the starting material or suboptimal reaction conditions.
-
Potential Cause A: Degradation of the Sulfonyl Chloride via Hydrolysis
-
Causality: this compound is highly susceptible to hydrolysis. Trace amounts of moisture in the reaction setup—from glassware, solvents, reagents, or the atmosphere—can rapidly convert the reactive sulfonyl chloride into the corresponding and unreactive 3,5-bis(trifluoromethyl)benzenesulfonic acid.[9][10] This is the most common cause of reaction failure.
-
Solution: Implement Rigorous Anhydrous Techniques. To prevent hydrolysis, it is critical to eliminate water from the reaction system.
Protocol 1: Establishing Anhydrous Reaction Conditions
-
Glassware Preparation: Oven-dry all glassware at >120 °C for at least 4 hours or flame-dry under vacuum immediately before use. Allow to cool to room temperature in a desiccator or under a stream of inert gas.
-
Solvent & Reagent Purity: Use freshly opened anhydrous solvents or solvents purified through a solvent purification system. Ensure all other reagents, particularly the amine or alcohol, are free from water.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas like nitrogen or argon. Use septa and syringe techniques for reagent transfers.[9]
-
-
Visualization: Anhydrous Reaction Setup Workflow
Caption: Workflow for setting up a reaction under strict anhydrous conditions.
-
-
Potential Cause B: Suboptimal Base or Solvent Selection
-
Causality: The reaction of a sulfonyl chloride with an amine or alcohol generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base. An unsuitable base can lead to incomplete reaction or side products.[11] Similarly, the solvent must solubilize the reactants without interfering with the reaction.[10]
-
Solution: Screen Appropriate Bases and Solvents.
-
Base Selection: The ideal base is non-nucleophilic and has a pKa sufficient to neutralize HCl without promoting side reactions. Tertiary amines are common choices. Avoid primary or secondary amines, as they can compete with the substrate as nucleophiles.
-
Solvent Selection: Aprotic solvents are generally preferred as they do not have reactive protons that can consume the reagent.[10]
-
-
Data Presentation: Recommended Screening Parameters
Table 1: Common Bases for Sulfonylation Reactions
Base pKa of Conjugate Acid Key Characteristics Pyridine 5.2 Common choice, acts as a nucleophilic catalyst. Triethylamine (TEA) 10.7 Stronger, non-nucleophilic, widely used.[9] | Diisopropylethylamine (DIPEA) | 10.7 | Sterically hindered, good for sensitive substrates. |
Table 2: Recommended Aprotic Solvents
Solvent Polarity Notes Dichloromethane (DCM) Polar Aprotic Excellent solubility for many organics. Tetrahydrofuran (THF) Polar Aprotic Good general-purpose solvent. | Acetonitrile (MeCN) | Polar Aprotic | Can be used for a wide range of substrates. |
-
Issue 2: My analysis shows the presence of multiple unwanted products.
The formation of byproducts often points to the high reactivity of the sulfonyl chloride or the presence of multiple reactive sites on your substrate.
-
Potential Cause A: Bis-sulfonylation of Primary Amines
-
Causality: Primary amines (R-NH₂) react to form a monosulfonamide (R-NH-SO₂Ar). The resulting sulfonamide still has a proton on the nitrogen, which can be removed by the base. The resulting anion is nucleophilic and can react with a second molecule of the highly electrophilic this compound to form a bis-sulfonylated product (R-N(SO₂Ar)₂).
-
Solution: Control Stoichiometry and Addition Rate. To favor monosulfonylation, the concentration of the sulfonyl chloride should be kept low relative to the amine throughout the reaction.
Protocol 2: Slow Addition to Minimize Bis-sulfonylation
-
Dissolve the primary amine (1.0 equiv) and base (1.1-1.5 equiv) in the chosen anhydrous solvent.
-
Cool the mixture in an ice bath (0 °C).
-
Dissolve the this compound (0.95-1.0 equiv) in a separate flask with anhydrous solvent.
-
Add the sulfonyl chloride solution to the amine solution dropwise over 30-60 minutes using a syringe pump or dropping funnel.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
-
Visualization: Reaction Control Strategy
Caption: A slow addition strategy to control stoichiometry and prevent side reactions.
-
Issue 3: I am losing significant amounts of product during workup and purification.
Product loss after the reaction is complete is a common hurdle, often related to the product's stability or purification challenges.
-
Potential Cause A: Product Loss During Aqueous Workup
-
Causality: The workup procedure, which typically involves washing with aqueous solutions to remove the base's hydrochloride salt and other water-soluble impurities, can lead to product loss. This can happen if the desired sulfonamide is partially water-soluble or if it hydrolyzes under acidic or basic wash conditions.
-
Solution: Optimize the Workup Procedure.
-
Quenching: Quench the reaction by adding cold, dilute acid (e.g., 1M HCl) or a saturated aqueous solution of a mild salt (e.g., NH₄Cl) instead of plain water.
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, DCM). Perform multiple extractions with smaller volumes of solvent for higher recovery.
-
Washing: Wash the combined organic layers with cold brine to help break up emulsions and remove water. Minimize the contact time with all aqueous layers.
-
-
-
Potential Cause B: Difficulty with Chromatographic Purification
-
Causality: The polarity of the sulfonamide product might be very similar to that of byproducts, making separation by flash column chromatography difficult. The product might also streak on silica gel.
-
Solution: Refine Purification Technique.
-
Recrystallization: If the product is a solid, recrystallization is often the best method for achieving high purity.[9] Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good crystal formation upon cooling.
-
Column Chromatography: If chromatography is necessary, try different solvent systems (e.g., gradients of ethyl acetate in hexanes or methanol in DCM). Adding a small amount of a modifier, like 0.1-1% triethylamine to the eluent, can sometimes prevent streaking of amine-containing compounds on silica gel.
-
-
Part 3: General Experimental Protocols
Protocol 3: General Procedure for Sulfonamide Synthesis
This protocol is a starting point and should be optimized for the specific substrate.
-
Setup: Under an argon atmosphere, add the amine (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling & Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 mmol, 1.5 equiv).
-
Reagent Addition: In a separate vial, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL). Add this solution dropwise to the stirring amine solution over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]
- 5. 39234-86-1 | this compound [fluoromart.com]
- 6. 3,5-双(三氟甲基)苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Navigating Reactions with 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride: A Technical Support Guide
Welcome to the technical support center for reactions involving 3,5-bis(trifluoromethyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive and versatile reagent. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: My reaction to form a sulfonamide is yielding a significant amount of a water-soluble impurity, leading to low yields of my desired product. What is this impurity and how can I prevent its formation?
A1: The most common water-soluble side product in sulfonylation reactions is the corresponding sulfonic acid, in this case, 3,5-bis(trifluoromethyl)benzenesulfonic acid. This is formed by the hydrolysis of the highly reactive this compound upon contact with water.[1][2] The electron-withdrawing nature of the two trifluoromethyl groups on the aromatic ring makes the sulfur atom highly electrophilic and thus very susceptible to nucleophilic attack by water.
Root Cause Analysis:
-
Atmospheric Moisture: Even trace amounts of moisture in the reaction setup or solvents can lead to significant hydrolysis.
-
Reagent Quality: The sulfonyl chloride reagent itself may have degraded over time due to improper storage and exposure to humidity.[2]
Troubleshooting and Prevention:
-
Anhydrous Conditions: It is critical to perform the reaction under strictly anhydrous conditions. This includes using oven-dried or flame-dried glassware, employing anhydrous solvents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Reagent Handling: Use a fresh bottle of this compound whenever possible. If you suspect the reagent has been compromised, it's best to use a fresh supply.
-
Solvent Choice: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred for these reactions.[2]
Q2: I am reacting this compound with a primary amine and I am observing a second, less polar spot on my TLC, which I suspect is a di-sulfonated byproduct. How can I favor the formation of the mono-sulfonamide?
A2: Your suspicion is likely correct. The formation of a di-sulfonylated product, R-N(SO₂Ar)₂, is a common side reaction when using primary amines.[2] This occurs because the initially formed mono-sulfonamide still possesses an acidic proton on the nitrogen atom. In the presence of a base, this proton can be abstracted to form a sulfonamide anion, which is also nucleophilic and can react with a second molecule of the sulfonyl chloride.
Mechanism of Di-sulfonylation:
Caption: Formation of mono- and di-sulfonated products.
Strategies for Selective Mono-sulfonylation:
-
Control Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride. This ensures that the sulfonyl chloride is more likely to encounter and react with the more nucleophilic starting amine rather than the less nucleophilic sulfonamide anion.
-
Slow Addition: Add the this compound solution slowly to the stirred solution of the amine and base.[2] This maintains a low concentration of the sulfonyl chloride in the reaction mixture, further favoring the reaction with the primary amine.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can increase the selectivity for the mono-sulfonated product by reducing the rate of the second sulfonylation reaction.[2]
-
Choice of Base: While a base is necessary to neutralize the HCl byproduct, using a very strong, non-nucleophilic base in large excess can promote the deprotonation of the mono-sulfonamide. Pyridine or triethylamine are commonly used and generally provide good results when used in appropriate amounts (typically 1.1-1.5 equivalents).[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Degraded sulfonyl chloride (hydrolysis).2. Low nucleophilicity of the amine.3. Inappropriate base or solvent. | 1. Use a fresh bottle of this compound and ensure anhydrous conditions.[2]2. For sterically hindered or electron-poor amines, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF. Microwave-assisted synthesis can also be effective.3. Pyridine or triethylamine are standard bases. For less reactive amines, a stronger non-nucleophilic base like DBU may be beneficial.[2] |
| Multiple Spots on TLC, Difficult Purification | 1. Formation of both mono- and di-sulfonated products (with primary amines).2. Presence of unreacted starting materials.3. Formation of sulfonic acid byproduct. | 1. Follow the strategies for selective mono-sulfonylation outlined in Q2.2. Ensure the reaction has gone to completion by monitoring with TLC or LC-MS.3. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup to remove the acidic sulfonic acid. |
| Product Oiling Out During Recrystallization | 1. Inappropriate recrystallization solvent.2. Presence of impurities that lower the melting point. | 1. Perform small-scale solvent screening to find a suitable solvent or solvent system. Common solvents for sulfonamides include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexanes.[1]2. If the product is an oil, consider purification by column chromatography on silica gel. |
Experimental Protocols
Protocol 1: General Procedure for the Mono-sulfonylation of a Primary Amine
This protocol is a starting point and may require optimization for specific substrates.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 mmol) and a suitable base such as pyridine (1.5 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 mmol) in the same anhydrous solvent (5 mL). Add this solution dropwise to the stirred amine solution over a period of 30-60 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[1]
Protocol 2: Analytical Detection of Impurities
High-Performance Liquid Chromatography (HPLC) is a sensitive method for determining the purity of the final sulfonamide product and detecting the presence of side products.[3][4]
-
Method: A Reverse-Phase HPLC (RP-HPLC) method is typically suitable.
-
Sample Preparation: Prepare a solution of your crude or purified sulfonamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Analysis: The sulfonic acid byproduct, being more polar, will typically have a shorter retention time than the desired sulfonamide. The di-sulfonated product, being less polar, will generally have a longer retention time. By comparing the chromatogram of your sample to that of a pure standard (if available), you can identify and quantify impurities.
Visualizing Reaction Pathways
The following diagram illustrates the primary reaction pathway and the two major competing side reactions.
Caption: Key reaction pathways in sulfonamide synthesis.
References
How to prevent the hydrolysis of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride during reactions.
Welcome to the technical support center for 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive sulfonylating agent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its stability, particularly its propensity for hydrolysis, ensuring the success and integrity of your experiments.
Introduction: Understanding the Challenge
This compound is a potent electrophile, valued in organic synthesis for the introduction of the 3,5-bis(trifluoromethyl)benzenesulfonyl moiety. This functional group is often employed to create sulfonamides and sulfonate esters, which are of significant interest in medicinal chemistry and materials science.[1] However, the very reactivity that makes this compound a valuable synthetic tool also renders it highly susceptible to hydrolysis.
The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups on the aromatic ring significantly increases the electrophilicity of the sulfur atom in the sulfonyl chloride group. This heightened electrophilicity makes it a prime target for nucleophilic attack, not only by the desired reactants but also by trace amounts of water present in the reaction medium. This unwanted side reaction leads to the formation of the corresponding 3,5-bis(trifluoromethyl)benzenesulfonic acid, which can complicate purification and reduce the yield of the desired product.[2][3]
This guide provides a comprehensive framework for minimizing and preventing the hydrolysis of this compound, empowering you to achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during a reaction?
A1: The primary cause of degradation is hydrolysis, which is the reaction of the sulfonyl chloride with water.[3][4] This reaction is often catalyzed by ambient moisture, residual water in solvents, reagents, or glassware, and can lead to the formation of 3,5-bis(trifluoromethyl)benzenesulfonic acid as a byproduct.[3]
Q2: How can I visually identify if my this compound has started to hydrolyze?
A2: this compound is a white to off-white solid.[5] Upon hydrolysis, it forms the corresponding sulfonic acid. While there may not be a distinct color change, the presence of a sticky or clumpy solid, or a decrease in the sharp melting point range (typically 34-38 °C), could indicate hydrolysis. For definitive identification, analytical techniques such as NMR or IR spectroscopy are recommended.
Q3: What are the immediate safety precautions I should take when handling this reagent?
A3: this compound is corrosive and causes severe skin burns and eye damage.[5] It is also moisture-sensitive.[6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][5] Avoid inhalation of dust or vapors.[5] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[6]
Q4: How should I properly store this compound to ensure its long-term stability?
A4: To maintain its integrity, store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated place away from moisture.[3][6] A desiccator can provide an additional layer of protection against ambient humidity.
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product. | Extensive hydrolysis of the starting material. | Implement rigorous anhydrous techniques. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Presence of a highly polar, water-soluble byproduct in the crude reaction mixture. | Formation of 3,5-bis(trifluoromethyl)benzenesulfonic acid due to hydrolysis. | Confirm the identity of the byproduct using techniques like HPLC, LC-MS, or NMR spectroscopy. If confirmed, optimize the reaction conditions to exclude water. |
| Inconsistent reaction outcomes between batches. | Varying levels of moisture in solvents or reagents. | Standardize the drying procedure for all solvents and reagents. Use freshly dried materials for each reaction. Consider using a Karl Fischer titrator to quantify water content in solvents. |
| Reaction stalls or proceeds very slowly. | While hydrolysis is a concern, in some cases, the nucleophile may not be sufficiently reactive, or the base may be inadequate. | Ensure the chosen base is strong enough to deprotonate the nucleophile or scavenge the HCl byproduct effectively. Consider a non-nucleophilic base like proton sponge or a hindered amine base. |
Experimental Protocols: Best Practices for Anhydrous Reactions
To mitigate the risk of hydrolysis, the meticulous exclusion of water from the reaction system is paramount. The following protocols outline the essential steps for setting up a robust, anhydrous reaction environment.
Protocol 1: Rigorous Drying of Glassware
-
Cleaning: Thoroughly clean all glassware with an appropriate solvent to remove any organic residues.
-
Oven Drying: Place the glassware in an oven at a temperature of at least 120°C for a minimum of 4 hours, or preferably overnight.
-
Flame Drying (for Schlenk line/inert atmosphere setups):
-
Assemble the glassware while hot from the oven.
-
Connect the apparatus to a Schlenk line.
-
Evacuate the system under high vacuum.
-
Gently heat the glassware surface with a heat gun or a soft flame until any residual moisture is visibly removed.
-
Allow the glassware to cool to room temperature under a positive pressure of an inert gas (nitrogen or argon).
-
Protocol 2: Preparation of Anhydrous Solvents
The choice of a drying agent is crucial and depends on the solvent to be dried.[7][8][9]
| Solvent | Recommended Drying Agent(s) | Procedure |
| Dichloromethane (DCM) | Calcium hydride (CaH₂), 3Å Molecular Sieves | Stir the solvent over the drying agent overnight, followed by distillation under an inert atmosphere.[10] Alternatively, passing the solvent through a column of activated alumina can achieve low water content.[7][10] |
| Tetrahydrofuran (THF) | Sodium/benzophenone, Lithium aluminum hydride (LiAlH₄) | Reflux the solvent over the drying agent until a persistent blue or purple color (from the benzophenone ketyl radical) indicates an anhydrous state. Distill under an inert atmosphere. Caution: These are highly reactive drying agents. |
| Acetonitrile (ACN) | Calcium hydride (CaH₂), Phosphorus pentoxide (P₄O₁₀) | Stir over CaH₂ for several days, followed by distillation. For extremely dry ACN, a final distillation from P₄O₁₀ can be performed. |
| Toluene | Sodium/benzophenone | Similar to THF, reflux until the characteristic blue/purple color persists, then distill under an inert atmosphere. |
Note: Commercially available anhydrous solvents packaged in septum-sealed bottles are a convenient and often reliable alternative. However, for highly sensitive reactions, freshly distilling the solvent is recommended.
Protocol 3: General Anhydrous Reaction Setup
-
Assemble the dried glassware under a positive pressure of inert gas.
-
Add the anhydrous solvent and reagents (except for the this compound) to the reaction flask via a syringe or cannula.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C or -78°C) using an appropriate cooling bath. Lowering the temperature can help to slow down the rate of hydrolysis relative to the desired reaction.
-
Dissolve the this compound in a minimal amount of anhydrous solvent in a separate flask under an inert atmosphere.
-
Slowly add the sulfonyl chloride solution to the reaction mixture via a syringe or an addition funnel.
-
Maintain the reaction under an inert atmosphere for the entire duration.
-
Quench the reaction using an appropriate anhydrous method if necessary, before proceeding with the aqueous workup.
Visualizing the Workflow
Decision Tree for Preventing Hydrolysis
Caption: A decision-making workflow for minimizing hydrolysis.
Hydrolysis Mechanism
Caption: The nucleophilic attack of water on the sulfonyl chloride.
Analytical Confirmation of Hydrolysis
To effectively troubleshoot, it is essential to confirm the presence and quantity of the sulfonic acid byproduct.
Techniques for Detection:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the non-polar sulfonyl chloride from the highly polar sulfonic acid. A reversed-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of acid like formic or trifluoroacetic acid) can achieve baseline separation.[11]
-
Ion Chromatography: This technique is specifically designed for the analysis of ionic species and can be used for the sensitive detection and quantification of sulfonic acids.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to detect the presence of the sulfonic acid. The aromatic proton signals of the sulfonic acid will be shifted compared to the sulfonyl chloride. The ¹⁹F NMR will show a characteristic signal for the CF₃ groups.
-
Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the sulfonic acid byproduct.
By implementing these rigorous preventative measures and utilizing appropriate analytical techniques for verification, researchers can significantly improve the reliability and success of reactions involving the highly reactive yet synthetically valuable this compound.
References
- 1. 39234-86-1 | this compound [fluoromart.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. This compound | 39234-86-1 | TCI AMERICA [tcichemicals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Drying solvents and Drying agents [delloyd.50megs.com]
- 8. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 9. scribd.com [scribd.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
- 12. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
Optimal reaction conditions for derivatization with 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride.
Welcome to the technical support center for derivatization reactions using 3,5-bis(trifluoromethyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this highly reactive reagent for the sulfonylation of amines, phenols, and alcohols. Here, you will find detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure the success of your experiments. The advice provided is grounded in established chemical principles and practical laboratory experience.
Introduction to this compound
This compound is a potent electrophile used to introduce the 3,5-bis(trifluoromethyl)phenylsulfonyl moiety onto nucleophilic functional groups. The two strongly electron-withdrawing trifluoromethyl (-CF₃) groups on the phenyl ring significantly increase the reactivity of the sulfonyl chloride, making it an excellent reagent for derivatizing even weakly nucleophilic substrates. However, this high reactivity also necessitates careful control of reaction conditions to avoid side reactions and ensure high yields of the desired product.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive?
The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom. The two trifluoromethyl groups are powerful electron-withdrawing groups, which pull electron density away from the benzene ring and, consequently, from the sulfonyl group. This inductive effect makes the sulfur atom highly electron-deficient and, therefore, extremely susceptible to nucleophilic attack.
Q2: What are the most common solvents for this derivatization?
Aprotic solvents are generally preferred to avoid reaction with the solvent. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are excellent first choices due to their inertness and ability to dissolve a wide range of substrates. For less reactive nucleophiles, a more polar aprotic solvent like N,N-dimethylformamide (DMF) can be used, although it is more difficult to remove during work-up.
Q3: Which base should I choose for my reaction?
The choice of base is critical and depends on the nucleophilicity of your substrate and the desired reaction rate.
-
Pyridine: Often used as both a base and a solvent, it is effective but can sometimes be difficult to remove. It also acts as a nucleophilic catalyst.
-
Triethylamine (TEA): A common, cost-effective, and non-nucleophilic hindered base. It is suitable for most applications.
-
Diisopropylethylamine (DIPEA or Hünig's base): A more sterically hindered non-nucleophilic base, useful for preventing side reactions with sensitive substrates.
-
4-Dimethylaminopyridine (DMAP): A highly effective nucleophilic catalyst used in small (catalytic) amounts along with a stoichiometric amount of a non-nucleophilic base like TEA or DIPEA. DMAP is particularly useful for derivatizing sterically hindered or electron-deficient alcohols and amines.[1][2]
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting material, the product, and any byproducts. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed.
Q5: What are the primary side reactions to be aware of?
The most common side reactions include:
-
Hydrolysis of the sulfonyl chloride: this compound readily reacts with water to form the corresponding sulfonic acid. It is crucial to use anhydrous conditions.
-
Bis-sulfonylation of primary amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product. This can be minimized by slow, controlled addition of the sulfonyl chloride to the amine solution.
-
Reaction with tertiary amine bases: While generally used as bases, some tertiary amines can react with highly reactive sulfonyl chlorides. Using a sterically hindered base like DIPEA can mitigate this.[3]
Experimental Protocols
General Considerations for All Reactions:
-
All glassware should be thoroughly dried in an oven (e.g., at 120 °C) and cooled under an inert atmosphere (nitrogen or argon).
-
Use anhydrous solvents.
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
Protocol 1: Derivatization of Primary and Secondary Amines
This protocol provides a general method for the synthesis of sulfonamides from primary and secondary amines.
Materials:
-
Amine (1.0 eq)
-
This compound (1.05 - 1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq) or Pyridine
-
(Optional) 4-Dimethylaminopyridine (DMAP) (0.1 eq) for less reactive amines
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl (aq))
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Add the base (TEA or pyridine, 1.5 eq). If using, add DMAP (0.1 eq) at this stage.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 - 1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x), water (1 x), saturated NaHCO₃ solution (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically with an ethyl acetate/hexanes gradient) or recrystallization (e.g., from ethanol/water).
Protocol 2: Derivatization of Phenols and Alcohols
This protocol is suitable for the synthesis of sulfonate esters from phenols and alcohols. For sterically hindered or less reactive alcohols, the addition of DMAP is highly recommended.
Materials:
-
Phenol or Alcohol (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine (2.0 eq) or Triethylamine (TEA) (1.5 eq) with DMAP (0.1 eq)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl (aq))
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol or alcohol (1.0 eq) in anhydrous DCM or THF.
-
Add pyridine (2.0 eq) or TEA (1.5 eq) and DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.1 - 1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-18 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM/THF and quench with water.
-
Transfer to a separatory funnel and wash with 1 M HCl (2 x) to remove the base, followed by saturated NaHCO₃ solution (1 x) and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of sulfonyl chloride: Moisture in reagents or glassware. | - Ensure all glassware is oven- or flame-dried. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (N₂ or Ar). |
| 2. Poorly reactive nucleophile: Sterically hindered or electron-deficient amine/alcohol. | - Increase the reaction temperature (monitor for degradation). - Use a more polar solvent like DMF. - Add a catalytic amount of DMAP (0.1 eq) with a non-nucleophilic base like TEA.[1][2] | |
| 3. Degradation of starting material or product: Reaction conditions are too harsh. | - Run the reaction at a lower temperature (e.g., maintain at 0 °C or even -20 °C). - Use a milder base. | |
| Multiple Spots on TLC (Side Products) | 1. Bis-sulfonylation of primary amine: Excess sulfonyl chloride or rapid addition. | - Use a slight excess of the amine (1.1 eq). - Add the sulfonyl chloride solution slowly and at a low temperature (0 °C). |
| 2. Hydrolysis of sulfonyl chloride: Presence of water. | - See "Low or No Product Yield" point 1. The resulting sulfonic acid can complicate purification. | |
| 3. Reaction with tertiary amine base: Highly reactive sulfonyl chloride reacting with the base. | - Use a sterically hindered, non-nucleophilic base such as DIPEA.[3] | |
| Difficulty in Product Purification | 1. Residual base (e.g., pyridine): Co-elution with the product. | - Perform an acidic wash (1 M HCl) during the work-up to remove the basic impurities. |
| 2. Residual 3,5-bis(trifluoromethyl)benzenesulfonic acid: Hydrolysis byproduct. | - Perform a basic wash (saturated NaHCO₃) during the work-up to remove the acidic byproduct.[5] | |
| 3. Product is an oil and difficult to crystallize: | - Attempt purification by flash column chromatography. - Try trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification. |
Data Presentation
Table 1: Recommended Reaction Conditions at a Glance
| Parameter | Derivatization of Amines | Derivatization of Phenols/Alcohols |
| Substrate:Reagent Ratio | 1 : 1.05-1.1 | 1 : 1.1-1.2 |
| Solvent | DCM, THF, MeCN | DCM, THF |
| Base | TEA, Pyridine, DIPEA | Pyridine, TEA/DMAP |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Reaction Time | 2-12 hours | 4-18 hours |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for derivatization reactions.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Teriteary amines not react with benzene sulfonil chloride | Filo [askfilo.com]
- 4. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Managing the moisture sensitivity of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride.
Welcome to the technical resource center for 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride (BTBS-Cl). This guide is designed for researchers, chemists, and drug development professionals who utilize this highly reactive and versatile reagent. Our focus is to provide in-depth, field-proven insights into managing its primary challenge: extreme sensitivity to moisture. By understanding the causality behind its reactivity, you can design robust experimental protocols, troubleshoot effectively, and ensure the integrity of your results.
The Core Challenge: Inevitable and Rapid Hydrolysis
This compound is a powerful electrophile, a property that makes it exceptionally useful for synthesizing sulfonamides, sulfonate esters, and other key intermediates in medicinal chemistry.[1] However, this high reactivity also makes it highly susceptible to hydrolysis. The sulfur-chlorine bond is readily attacked by nucleophiles, with water being a common and potent reactant.
Contact with even atmospheric moisture initiates a rapid and irreversible decomposition reaction, yielding 3,5-bis(trifluoromethyl)benzenesulfonic acid and corrosive hydrogen chloride (HCl) gas.[2][3] This process has two critical consequences for your experiment:
-
Reagent Consumption: Each molecule of BTBS-Cl that reacts with water is consumed, leading to inaccurate stoichiometry and significantly lower yields of your desired product.
-
Byproduct Interference: The generation of a strong sulfonic acid and HCl can alter the pH of the reaction mixture, potentially catalyzing unwanted side reactions, degrading acid-sensitive functional groups on your substrate, or neutralizing basic reagents required for the primary reaction.
The following troubleshooting guide addresses the practical issues arising from this inherent reactivity.
Visualizing the Hydrolysis Pathway
To fully appreciate the need for stringent anhydrous techniques, it is crucial to visualize the decomposition pathway.
Caption: The irreversible hydrolysis of BTBS-Cl by water.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address common problems encountered in the lab.
Part 1: Storage and Handling Integrity
Question: I just received a new bottle of this compound. What are the absolute best practices for storage?
Answer: Proper storage from day one is critical to maximizing the shelf-life and utility of the reagent. Upon receipt, inspect the container seal for any breaches. The reagent should be stored under the following conditions:
-
Inert Atmosphere: The headspace of the bottle should be purged with a dry, inert gas like argon or nitrogen.[4] This displaces moist air.
-
Refrigeration: Store the container in a refrigerator at 0-10°C.[4] Low temperatures slow the rate of any potential decomposition.
-
Dry Environment: The refrigerator should be a non-cycling, "frost-free" model to avoid condensation. For added protection, place the manufacturer's bottle inside a larger, sealed container (like a desiccator jar) containing a desiccant.
-
Secure Sealing: Ensure the cap is tightly sealed after every use. Parafilm can be wrapped around the cap-bottle interface as an extra barrier.
Question: My BTBS-Cl, which should be a solid, appears clumpy, discolored, or has partially liquified. What happened, and is it still usable?
Answer: This is a classic sign of moisture exposure and partial hydrolysis. The solid reagent has likely reacted with water to form 3,5-bis(trifluoromethyl)benzenesulfonic acid, which can be hygroscopic and may trap more water, creating a viscous or oily appearance. The melting point of pure BTBS-Cl is 34-38 °C; the presence of the sulfonic acid impurity will depress and broaden this melting range.[5][6]
Usability is highly questionable. Using this compromised reagent will introduce unknown quantities of the sulfonic acid byproduct into your reaction, making stoichiometry impossible to control and likely reducing your yield. For high-stakes experiments, such as in drug development, it is strongly recommended to discard the compromised reagent and use a fresh, unopened bottle.
Part 2: Reaction Setup and Execution
Question: My sulfonylation reaction is giving inconsistent and low yields. I suspect water contamination. How can I create a truly anhydrous reaction environment?
Answer: You are correct to be suspicious. Excluding atmospheric and residual moisture is the single most important factor for success. This requires a multi-pronged approach using inert atmosphere techniques.[7][8]
The workflow diagram below outlines the critical stages for setting up a moisture-free reaction. A detailed step-by-step protocol is provided in the next section.
Caption: Critical workflow for a moisture-sensitive reaction.
Question: What is the correct way to transfer this solid reagent from the bottle to the reaction flask without exposing it to air?
Answer: Transferring a moisture-sensitive solid is more challenging than transferring a liquid. The ideal method is to perform the transfer inside a glovebox, which provides a controlled inert atmosphere.[7][8]
If a glovebox is unavailable, you can perform the transfer on a Schlenk line under a strong positive pressure of inert gas.
-
Weigh the required amount of BTBS-Cl into a small, oven-dried vial inside a nitrogen-purged glove bag or quickly in the open.
-
Immediately seal the vial with a septum.
-
Connect both the reaction flask and the vial to the inert gas manifold.
-
With a strong counter-flow of inert gas directed into the neck of the reaction flask, quickly remove the septum from the flask and add the solid from the vial. This "positive pressure" technique minimizes the ingress of air.[7] A detailed protocol is provided below.
Question: I'm reacting BTBS-Cl with a primary amine and getting a messy TLC with multiple spots. What could be happening?
Answer: While moisture is a likely culprit, another common side reaction with primary amines is di-sulfonylation , where two molecules of the sulfonyl chloride react with the single amine.[9] This is especially prevalent if the sulfonyl chloride is added too quickly or if the reaction temperature is too high.
To mitigate this:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the amine to the BTBS-Cl.
-
Slow Addition: Dissolve the BTBS-Cl in your anhydrous solvent and add it dropwise to the solution of your amine at a low temperature (e.g., 0 °C). This prevents localized high concentrations of the sulfonyl chloride.
-
Use a Base: Include a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl generated during the reaction.
Experimental Protocols
Protocol 1: General Setup for a Moisture-Free Reaction
This protocol details the assembly of glassware for a reaction under an inert atmosphere using a Schlenk line or an inert gas-filled balloon.[8][10][11]
-
Glassware Preparation: Place all necessary glassware (reaction flask, stir bar, condenser, etc.) in an oven at >125°C for at least 4 hours (overnight is best).[8][11]
-
Hot Assembly: While the glassware is still hot, assemble the apparatus. Use thick gloves. Immediately cap all openings with rubber septa. Clamp the assembly to a retort stand.
-
Inert Gas Connection: Insert a needle connected to an inert gas line (or a balloon filled with nitrogen/argon) through the septum of the main reaction flask. Insert a second "exit" needle in the same septum to serve as a vent.[12]
-
Flushing: Allow the inert gas to flush through the system for 5-10 minutes to displace all the air that was introduced during assembly.
-
Cooling: Remove the exit needle and allow the apparatus to cool to room temperature under a positive pressure of inert gas (you should see gas gently bubbling out if the line is vented through an oil bubbler).
-
Solvent/Reagent Addition: Use oven-dried syringes to transfer anhydrous solvents and liquid reagents through the septum.
-
Your system is now ready for the addition of the moisture-sensitive solid, BTBS-Cl.
Protocol 2: Transfer of Solid BTBS-Cl Using a Schlenk Line
This protocol assumes the reaction flask has been prepared as described in Protocol 1.
-
Prepare a Transfer Vial: Take a clean, dry vial that can be sealed with a septum. Place it in the oven with the other glassware.
-
Weigh the Reagent: In a fume hood, quickly weigh the required amount of BTBS-Cl into the cooled, dry vial. Immediately seal the vial with a septum. Minimize time exposed to the atmosphere.
-
Establish Inert Atmosphere in Vial: Puncture the septum of the vial with a needle connected to the inert gas line and also insert an exit needle. Flush the vial for 1-2 minutes, then remove the exit needle.
-
Prepare for Transfer: Increase the flow rate of the inert gas to your main reaction flask to create a strong positive pressure.
-
Execute Transfer: Momentarily remove the septum from a side-neck of the reaction flask. Quickly pour the solid BTBS-Cl from the vial into the flask.
-
Reseal: Immediately replace the septum on the reaction flask.
-
Re-establish Equilibrium: Reduce the inert gas flow to a gentle, steady rate for the duration of the reaction.
Data Summary
For reference, key physical properties of the reagent and its primary decomposition product are summarized below.
| Property | This compound | 3,5-Bis(trifluoromethyl)benzenesulfonic Acid |
| Molecular Formula | C₈H₃ClF₆O₂S | C₈H₄F₆O₃S |
| Molecular Weight | 312.61 g/mol [4][5] | 294.17 g/mol |
| Physical State | White to off-white solid[4] | Typically a solid or viscous liquid |
| Melting Point | 34-38 °C[5][6][13] | Varies (often hygroscopic) |
| Key Hazard | Moisture-sensitive, Corrosive[4][14] | Strong Acid, Corrosive |
References
- 1. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 2. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. This compound | 39234-86-1 | TCI AMERICA [tcichemicals.com]
- 5. 3,5-双(三氟甲基)苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 39234-86-1 [chemicalbook.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. youtube.com [youtube.com]
- 13. This compound | 39234-86-1 [amp.chemicalbook.com]
- 14. 39234-86-1 | this compound [fluoromart.com]
Stability of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride derivatives for analysis.
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the stability and analysis of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride and its derivatives. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
This section addresses the fundamental properties and common queries regarding this compound.
Q1: What is this compound and why is it used?
A1: this compound is a highly reactive organosulfur compound.[1][2][3] Its primary utility in research and drug development stems from its function as a derivatizing agent. The sulfonyl chloride group (-SO₂Cl) readily reacts with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[4][5] This is particularly useful for:
-
Improving chromatographic analysis: Derivatization can enhance the detectability (e.g., by UV or mass spectrometry) and improve the separation of analytes in complex mixtures.
-
Organic Synthesis: It serves as a building block for introducing the 3,5-bis(trifluoromethyl)phenylsulfonyl moiety into molecules, a common structural motif in pharmaceuticals and agrochemicals.[5][6]
The two trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups, which significantly influences the compound's properties.[4][7]
Q2: How do the trifluoromethyl groups affect the stability and reactivity of the molecule?
A2: The two -CF₃ groups are strongly electron-withdrawing, which has a profound impact on the sulfonyl chloride moiety.[4][8][9][10]
-
Increased Reactivity: They pull electron density away from the benzene ring and, consequently, from the sulfur atom of the sulfonyl chloride group. This makes the sulfur atom highly electrophilic and thus more susceptible to attack by nucleophiles.[4][11] This enhanced reactivity is advantageous for achieving rapid and complete derivatization reactions.
-
Decreased Stability (Susceptibility to Hydrolysis): The same electronic effect that increases its reactivity with target analytes also makes it more vulnerable to reaction with untargeted nucleophiles, most notably water. Even trace amounts of moisture can lead to rapid hydrolysis, converting the sulfonyl chloride into the corresponding and far less reactive 3,5-bis(trifluoromethyl)benzenesulfonic acid.
Q3: What are the primary stability concerns and recommended storage conditions for this compound?
A3: The principal stability concern is hydrolysis. Sulfonyl chlorides are notoriously sensitive to moisture.[12] The presence of atmospheric humidity is sufficient to cause degradation over time, leading to a loss of reagent potency and the introduction of impurities into your experiments.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or as specified by the manufacturer.[13][14] | Low temperatures slow the rate of decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber glass or corrosion-resistant container.[15][16] | Protects from light and prevents moisture ingress. The material is corrosive.[2][14] |
| Location | A dry, well-ventilated area away from incompatible materials like bases and alcohols.[12][17] | Prevents accidental reactions and ensures safety. |
Upon receiving the reagent, it is good practice to flush the headspace of the bottle with an inert gas and securely seal it, preferably with paraffin film around the cap, before placing it in cold storage.
Troubleshooting Guide for Experimental Analysis
This guide provides a systematic approach to resolving common issues encountered during the use of this compound and its derivatives.
Issue 1: Low or No Yield in Derivatization Reactions
You've performed a derivatization reaction (e.g., reacting with an amine to form a sulfonamide), but your analytical results (LC-MS, GC-MS, NMR) show a low yield of the desired product.
Troubleshooting Workflow for Low Derivatization Yield
Caption: A step-by-step decision tree for troubleshooting poor derivatization yields.
Detailed Actions:
-
Possible Cause: Degraded Reagent. The most common culprit is the hydrolysis of the sulfonyl chloride into 3,5-bis(trifluoromethyl)benzenesulfonic acid. The sulfonic acid is unreactive under standard derivatization conditions. The mechanism of hydrolysis for sulfonyl chlorides is well-documented and proceeds via nucleophilic attack by water.[18][19][20][21]
-
Recommended Action: Always use a fresh vial or a newly opened bottle of this compound if possible. If you suspect degradation, you can quickly check for the presence of the sulfonic acid byproduct using techniques like NMR or LC-MS before starting your main experiment.
-
-
Possible Cause: Presence of Moisture. Trace amounts of water in your reaction solvent, amine/alcohol solution, or from glassware can preferentially react with the highly sensitive sulfonyl chloride.
-
Recommended Action: Ensure all solvents are anhydrous. Use freshly dried glassware. If the reaction is particularly sensitive, perform it under an inert atmosphere (N₂ or Ar).
-
-
Possible Cause: Incorrect Base or Stoichiometry. Derivatization reactions with amines or alcohols generate HCl as a byproduct. A base is required to neutralize this acid and drive the reaction to completion.
-
Recommended Action: Use a non-nucleophilic base (e.g., triethylamine, pyridine) to avoid competition with your analyte. Ensure at least one equivalent of base is used, and for amine salts (e.g., hydrochlorides), an additional equivalent is needed to free the amine.
-
Issue 2: Appearance of Unexpected Byproducts
Your analytical data (NMR, LC-MS) shows peaks that are neither starting material nor the desired derivative.
Hydrolysis Pathway of this compound
Caption: The primary degradation pathway via reaction with water (hydrolysis).
-
Possible Cause: Hydrolysis. As mentioned, the most common byproduct is 3,5-bis(trifluoromethyl)benzenesulfonic acid from the reaction with water. This will appear as a new, often more polar, peak in your chromatogram.
-
Recommended Action: Rigorously exclude water from your reaction setup. If the byproduct is present, purification via chromatography may be necessary, though optimizing the reaction to prevent its formation is a more efficient strategy.
-
-
Possible Cause: Reaction with Solvent. Nucleophilic solvents like methanol or ethanol can react with the sulfonyl chloride to form sulfonate esters.
-
Recommended Action: Use non-nucleophilic, aprotic solvents such as Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF) for your derivatization reactions.
-
Issue 3: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
You have successfully synthesized your derivative, but its analysis by HPLC is problematic, showing tailing peaks, fronting peaks, or retention time drift.
-
Recommended Actions: These issues often stem from classic HPLC problems that can be exacerbated by the properties of the derivative.[22][23][24][25]
| Observed Problem | Possible Cause(s) for Derivatives | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between the sulfonamide/sulfonate and active sites (silanols) on the column stationary phase.- Insufficient buffer capacity of the mobile phase. | - Use a high-purity, end-capped silica column.- Lower the mobile phase pH (e.g., with 0.1% formic or acetic acid) to suppress silanol activity.- Increase buffer concentration.[24] |
| Peak Splitting/Broadening | - Sample solvent is too strong or incompatible with the mobile phase.- On-column degradation or instability of the derivative. | - Whenever possible, dissolve the final sample in the initial mobile phase.- Inject samples immediately after preparation.- Check for derivative stability in the mobile phase over time. |
| Retention Time Drift | - Poor column equilibration after a gradient run.- Fluctuations in column temperature. | - Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase.[23]- Use a column oven to maintain a stable temperature.[22] |
By systematically addressing these potential points of failure, you can ensure the stability of your reagents and the integrity of your analytical data.
References
- 1. This compound [oakwoodchemical.com]
- 2. 39234-86-1 | this compound [fluoromart.com]
- 3. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]
- 6. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonyl vs. carbonyl group: which is the more electron-withdrawing? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. This compound | 39234-86-1 [chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 21. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HPLC Troubleshooting Guide [scioninstruments.com]
- 23. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 24. hplc.eu [hplc.eu]
- 25. realab.ua [realab.ua]
Technical Support Center: Scaling Up Laboratory Synthesis Involving 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for scaling up chemical reactions involving 3,5-bis(trifluoromethyl)benzenesulfonyl chloride. Drawing from established principles and field experience, this resource offers troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when transitioning from bench-scale experiments to larger-volume syntheses.
Introduction: The Challenge of Scale
This compound is a valuable reagent in organic synthesis, prized for the stability and unique electronic properties it imparts to derivative molecules. However, its high reactivity and the exothermic nature of sulfonylation reactions present significant challenges during scale-up. What works seamlessly in a 100 mL flask can become problematic in a 20 L reactor. This guide focuses on anticipating and mitigating these scale-dependent issues, ensuring a safe, efficient, and reproducible synthesis.
Core Principles for Scale-Up Success
Scaling a reaction is not merely about multiplying reagent quantities. It requires a fundamental understanding of how changes in volume affect heat transfer, mass transfer, and reaction kinetics. The following principles are critical:
-
Heat Management: The surface-area-to-volume ratio decreases dramatically as scale increases. This means that heat generated by an exothermic reaction dissipates much more slowly in a large reactor, potentially leading to thermal runaways.
-
Mass Transfer & Mixing: Ensuring uniform mixing of reactants and maintaining a consistent temperature throughout a large vessel is more challenging than on a small scale. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, fostering side reactions and impurity formation.
-
Reagent Addition Rates: The rate of addition of the sulfonyl chloride, which is often manageable at the bench, becomes a critical process parameter at scale to control the reaction exotherm.
-
Safety: The potential hazards associated with reactive chemicals, corrosive byproducts (HCl), and exothermic events are amplified at a larger scale.[1][2][3][4][5][6][7][8] A thorough safety review is paramount before any scale-up operation.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems encountered during the scale-up of reactions involving this compound in a practical question-and-answer format.
Issue 1: Uncontrolled Exotherm and Temperature Spikes
Question: "I successfully ran my sulfonylation reaction at 0 °C on a 1-gram scale. When I scaled up to 100 grams in a 5 L reactor, the internal temperature rapidly increased to 40 °C despite the cooling bath being set to -10 °C. What's happening and how can I fix it?"
Answer: This is a classic example of a heat transfer limitation during scale-up. The heat generated by the reaction is exceeding the cooling capacity of your reactor.
Causality:
-
The reaction's heat output increases cubically with the increase in volume.
-
The reactor's ability to remove heat only increases with its surface area, which grows at a slower, squared rate.
-
This disparity leads to heat accumulation and a temperature spike.
Troubleshooting Steps:
-
Control the Addition Rate: This is the most critical parameter. Instead of adding the this compound all at once or quickly, add it dropwise or via a syringe pump over an extended period. This allows the cooling system to keep pace with the heat generation.[9][10]
-
Optimize the Solvent Volume: Increasing the solvent volume (higher dilution) can help to absorb the heat generated, acting as a heat sink. However, this may also slow down the reaction rate, so a balance must be found.
-
Improve Agitation: Ensure the reactor's stirring is efficient to promote heat transfer from the reaction mixture to the vessel walls. Inadequate stirring can create localized hot spots.
-
Reverse Addition: Consider adding the nucleophile (amine or alcohol) solution to the sulfonyl chloride solution. This can sometimes help to better control the reaction, although it is less common.
Issue 2: Low Yield and Incomplete Conversion at Scale
Question: "My reaction consistently gives a >95% yield on a small scale, but I'm only achieving 60-70% conversion at the pilot scale, even after extended reaction times. TLC analysis shows a significant amount of starting material remaining. What could be the cause?"
Answer: This issue often points to problems with mass transfer and mixing, or the deactivation of the sulfonyl chloride.
Causality:
-
Poor Mixing: In a large reactor, inefficient stirring can lead to stratification of reactants, preventing them from interacting effectively.
-
Hydrolysis of Sulfonyl Chloride: this compound is sensitive to moisture.[11][12] On a larger scale, there are more opportunities for moisture ingress from solvents, reagents, or the atmosphere, leading to the formation of the unreactive sulfonic acid.[11][12]
Troubleshooting Steps:
-
Verify Mixing Efficiency: Use a properly sized and shaped agitator for your reactor. A visual inspection (if possible through a sight glass) can help determine if the mixing is adequate.
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents before use.[11] Use of anhydrous solvents is critical.[11] Purge the reactor with an inert gas like nitrogen or argon before and during the reaction to exclude atmospheric moisture.[10]
-
Re-evaluate Stoichiometry: While a 1:1 stoichiometry may work on a small scale, a slight excess (e.g., 1.05-1.1 equivalents) of the sulfonyl chloride might be necessary at a larger scale to compensate for any minor hydrolysis or other losses.
-
Monitor the Reaction: Use in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress more accurately than TLC. This will give you a better understanding of when the reaction has truly stalled.
Issue 3: Increased Impurity Profile and Difficult Purification
Question: "The crude product from my scaled-up reaction is a dark oil and shows multiple new spots on the TLC plate that were not present in the lab-scale reaction. Purification by chromatography is now much more difficult. What are these impurities and how can I prevent them?"
Answer: The formation of new impurities at scale is often due to localized high concentrations of reactants or elevated temperatures, leading to side reactions.
Causality:
-
Bis-sulfonylation: With primary amines, if the addition of the sulfonyl chloride is too fast or mixing is poor, a second molecule of the sulfonyl chloride can react with the newly formed sulfonamide.[11]
-
Reaction with Tertiary Amine Bases: Bases like triethylamine, while catalytic on a small scale, can sometimes react with the sulfonyl chloride, especially at higher temperatures, leading to complex byproducts.[11]
-
Degradation: The extended reaction times and potential temperature fluctuations at scale can lead to the degradation of starting materials or the product.
Troubleshooting Steps:
-
Optimize Base Selection: The choice of base is critical.[11] For sensitive substrates, consider a non-nucleophilic, hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) instead of triethylamine or pyridine.[11]
-
Refine the Work-up Procedure:
-
Quench the reaction by slowly adding the reaction mixture to a well-stirred mixture of ice and water.[9] This helps to dissipate any remaining heat and precipitate the product.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as sulfonic acid) and the HCl byproduct.[9]
-
If the product is an oil, try triturating it with a non-polar solvent like hexane or pentane to induce crystallization and remove soluble impurities.[13]
-
-
Temperature Control During Work-up: Ensure that the work-up procedures are also temperature-controlled, as some impurities can form during quenching and extraction if the temperature is not managed.
Scale-Up Workflow and Logic
The following diagram outlines a logical workflow for scaling up reactions with this compound, incorporating troubleshooting feedback loops.
Caption: A logical workflow for scaling up sulfonylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound at scale?
A1: The primary safety concerns are:
-
Corrosivity: It is corrosive and causes severe skin burns and eye damage.[5][6][7][8] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles or a face shield.[2][4]
-
Moisture Reactivity: It reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas.[3] All operations should be conducted in a well-ventilated fume hood and under an inert atmosphere.[2][10]
-
Exothermic Reactions: Sulfonylation reactions are often highly exothermic. As discussed, this requires careful temperature control and slow addition of the reagent to prevent thermal runaways.
Q2: Which solvents are recommended for scale-up?
A2: Aprotic solvents are generally suitable.[11] Dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF) are common choices.[11] For sluggish reactions, a more polar aprotic solvent like N,N-dimethylformamide (DMF) might be beneficial, but be aware that it can be more difficult to remove during work-up.[11] Always use anhydrous grade solvents to minimize hydrolysis of the sulfonyl chloride.[11]
Q3: How can I effectively monitor the reaction's progress at a large scale?
A3: While Thin Layer Chromatography (TLC) is useful for quick checks, it is not quantitative. For large-scale reactions, it is highly recommended to use more robust analytical techniques. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are ideal for accurately determining the consumption of starting materials and the formation of the product. This allows for precise determination of the reaction endpoint and helps avoid unnecessary heating or extended reaction times that can lead to impurity formation.
Q4: My product is a stubborn oil. What are some tips for isolation and purification at scale?
A4: Dealing with oils can be challenging. Here are a few strategies:
-
Trituration: As mentioned, stirring the oil with a solvent in which it is insoluble (like hexanes or diethyl ether) can sometimes induce crystallization or wash away impurities.
-
Solvent Swap: After the work-up, if your product is in a solvent like DCM, try distilling it off and replacing it with a solvent in which the product is less soluble. This can promote precipitation.
-
Recrystallization: If you can get the product to solidify, recrystallization is an excellent purification technique for large quantities. A solvent screen (testing small amounts in various solvents and solvent mixtures) will be necessary to find the optimal conditions. The use of ethyl acetate/n-hexane is a common combination for recrystallization of such compounds.[14]
Data Summary Table: Key Process Parameters
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100 g - 5 kg) | Key Considerations for Scale-Up |
| Reagent Addition | Manual, often in one portion or over a few minutes. | Controlled via addition funnel or pump over 1-4 hours. | Critical for temperature control. Rate must be determined by the reactor's cooling capacity. |
| Temperature Control | Ice bath is usually sufficient. | Jacketed reactor with a circulating chiller/heater. | Internal probe is essential. Do not rely on jacket temperature alone. |
| Agitation | Magnetic stir bar. | Overhead mechanical stirrer (e.g., anchor, pitched blade). | Must be powerful enough to ensure homogeneity in a viscous mixture. |
| Atmosphere | Often run open to air or with a drying tube. | Strict inert atmosphere (N₂ or Ar) is required. | Minimizes hydrolysis of the sulfonyl chloride.[11][12] |
| Work-up | Simple separatory funnel extraction. | Quenching in a separate, stirred vessel may be necessary. | Ensure quenching is controlled to avoid exotherms. |
Conclusion
Scaling up reactions involving this compound requires a shift in mindset from a focus on chemical transformation to one that heavily incorporates chemical engineering principles. By anticipating the challenges of heat and mass transfer, meticulously controlling reaction parameters, and prioritizing safety, researchers can successfully transition their laboratory syntheses to a larger scale, ensuring both the efficiency of the process and the quality of the final product.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. angenechemical.com [angenechemical.com]
- 5. 39234-86-1 | this compound [fluoromart.com]
- 6. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 39234-86-1 | TCI AMERICA [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
Validation & Comparative
A Guide to Derivatization in Amine Analysis: A Comparative Evaluation of Alternatives to 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
For professionals in drug development and the broader life sciences, the precise quantification of amines is a recurring and critical task. These compounds, ranging from essential amino acids and neurotransmitters to novel active pharmaceutical ingredients (APIs) and their metabolites, are often challenging to analyze directly. Their inherent polarity, low volatility, and frequent lack of a strong native chromophore make them unsuitable for direct analysis by common techniques like reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).[1][2]
To overcome these analytical hurdles, chemical derivatization is an indispensable strategy. This process modifies the amine's functional group to create a derivative with improved chromatographic properties and enhanced detectability. For years, 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride has been a reliable reagent in the analyst's toolkit, valued for its ability to create stable, UV-active derivatives. However, the modern analytical laboratory demands a versatile approach, where the choice of reagent is meticulously tailored to the specific analyte, matrix, and analytical objective.
This guide provides an in-depth comparison of leading alternatives to this compound. We will move beyond a simple listing of options to explore the underlying chemistry, compare performance based on experimental data, and provide detailed protocols to empower you to select and implement the optimal derivatization strategy for your research.
The Benchmark: Understanding this compound
This compound is an aromatic sulfonyl chloride that reacts with primary and secondary amines to form highly stable sulfonamide derivatives. The key to its effectiveness lies in the two trifluoromethyl (CF₃) groups on the benzene ring. These potent electron-withdrawing groups serve two main purposes: they enhance the UV absorbance of the derivative, allowing for sensitive detection, and they increase the molecule's volatility and electron-capturing ability, which is advantageous for GC-MS analysis.[1]
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, eliminating hydrochloric acid (HCl). This is typically performed under alkaline conditions to neutralize the acid byproduct and drive the reaction to completion.[3]
Figure 1: General derivatization of an amine with a sulfonyl chloride reagent.
Despite its utility, this reagent is not a universal solution. The reaction can be slow, require heating, and the derivatized product may need a clean-up step before analysis. This has spurred the adoption of a variety of alternative reagents, each with a distinct profile of advantages and limitations.
A Comparative Analysis of Leading Derivatization Reagents
The ideal derivatizing agent should be rapid, specific, and produce a single, stable derivative in high yield, all while imparting properties that dramatically improve analytical sensitivity. We will now compare several first-line alternatives.
Dansyl Chloride (DNS-Cl)
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic and widely trusted reagent that reacts with primary and secondary amines to yield intensely fluorescent sulfonamide derivatives.[3][4] This property makes it a superb choice for applications demanding ultra-high sensitivity using fluorescence detection.[5]
-
Expertise & Experience: The high fluorescence quantum yield of dansylated amines allows for detection at picomole or even femtomole levels. The reaction is robust, but its kinetics are temperature-dependent, and it is crucial to perform the incubation in the dark to prevent photodegradation of the derivatives.[6] Excess reagent is quenched with a secondary amine or ammonia to prevent interference.[2]
-
Trustworthiness: Dansyl chloride is one ofthe most common derivatizing reagents for HPLC analysis due to its efficiency and the good stability of its derivatives.[7] However, it can also react with phenolic hydroxyl and imidazole groups, so method development must ensure selectivity for the target amines through careful pH control (typically pH 9.5-10.5).[3]
Experimental Protocol: Dansyl Chloride Derivatization [6][8]
-
Sample Preparation: Prepare the amine-containing sample extract. For plasma, a protein precipitation step is required.
-
Reagent Preparation: Prepare a 1:1 (v/v) mixture of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and 50 mM Dansyl chloride in acetonitrile. This mixture should be used promptly.[4]
-
Derivatization: To 25 µL of the sample, add 50 µL of the prepared reagent mixture. Vortex thoroughly.
-
Incubation: Seal the vial and incubate at 60°C for 60 minutes in the dark.
-
Quenching: Add 10 µL of 10% (v/v) ammonium hydroxide to quench the reaction by consuming excess Dansyl chloride.
-
Analysis: The sample is now ready for injection into an LC system, typically with fluorescence detection (e.g., Ex: ~324 nm, Em: ~523 nm).
9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl)
Fmoc-Cl is another highly popular reagent, especially in amino acid analysis. It reacts with both primary and secondary amines to form stable carbamate derivatives that are both UV-active and highly fluorescent.[9][10]
-
Expertise & Experience: The primary advantage of Fmoc-Cl is the high stability of its derivatives, which can last for over 48 hours, providing significant flexibility for analysis, especially in automated workflows.[10] The main drawback is that the reagent itself can hydrolyze to form FMOC-OH, a byproduct that can co-elute and interfere with the chromatography of early-eluting peaks.[10]
-
Trustworthiness: The reaction is fast and robust under alkaline conditions (pH 8.0-11.4).[10] Its ability to derivatize secondary amines like proline makes it more versatile than OPA for comprehensive amino acid profiling.[10]
Experimental Protocol: Fmoc-Cl Derivatization [2]
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent.
-
Buffering: Add borate buffer (e.g., 0.1 M, pH ~10) to the sample solution.
-
Reagent Addition: Add a solution of Fmoc-Cl in a water-miscible organic solvent like acetonitrile.
-
Incubation: Vortex the mixture and allow it to react at room temperature. The reaction is typically complete in as little as 30 seconds to a few minutes.[10]
-
Quenching: Add an acid (e.g., dilute HCl) or a primary amine reagent (like adamantanamine) to stop the reaction and stabilize the derivatives.[2]
-
Analysis: The reaction mixture can be injected directly for HPLC analysis with UV or fluorescence detection.
o-Phthalaldehyde (OPA)
OPA stands out for its reaction speed and specificity. In the presence of a thiol (like 2-mercaptoethanol), OPA reacts with primary amines in seconds at room temperature to form intensely fluorescent isoindole derivatives.[11][12]
-
Expertise & Experience: The unparalleled speed of the OPA reaction makes it the gold standard for automated, online pre-column derivatization systems.[10] Because OPA itself is not fluorescent and reacts only with primary amines, the resulting chromatograms are often very clean with minimal interference.[11]
-
Trustworthiness: The major limitation of OPA is the relative instability of the resulting derivatives, which can degrade over time.[13][14] This necessitates precise control over reaction and injection times, making it ideal for autosampler-based derivatization where analysis occurs immediately.[12] Its inability to react with secondary amines is a critical consideration; if analytes like proline are of interest, OPA is not a suitable choice on its own.[13]
Experimental Protocol: OPA Derivatization [13]
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA in a borate buffer (pH ~10.4) containing a thiol, such as 2-mercaptoethanol.
-
Derivatization: Mix the amine sample with the OPA reagent in a 1:1 volumetric ratio in the analysis vial.
-
Incubation: Vortex the vial for 1 minute at room temperature.
-
Stabilization (Optional but Recommended): Add a small volume of acid (e.g., 5% acetic acid) to stop the reaction and improve derivative stability.[13]
-
Analysis: Inject the sample for LC-fluorescence analysis immediately.
Performance at a Glance: A Comparative Summary
The selection of a derivatizing agent involves a trade-off between speed, stability, sensitivity, and scope. The table below summarizes the key performance characteristics to guide your decision.
| Derivatizing Agent | Target Amines | Reaction Speed | Derivative Stability | Primary Detection | Key Advantages | Key Disadvantages |
| This compound | Primary & Secondary | Moderate (30-60 min, often requires heat) | Very High | UV, MS, ECD | Very stable derivatives, good for GC-MS | Slower reaction, may require cleanup |
| Dansyl Chloride | Primary & Secondary | Moderate (30-120 min, requires heat)[6] | High[7][15] | Fluorescence, UV, MS | Excellent sensitivity, well-established methods | Slower reaction, potential for side reactions |
| Fmoc-Cl | Primary & Secondary | Fast (1-5 min)[10] | Very High (>48 hours)[10] | Fluorescence, UV | Very stable derivatives, reacts with secondary amines | Hydrolysis byproduct can interfere[10] |
| o-Phthalaldehyde (OPA) | Primary Only | Very Fast (<2 min)[10] | Low (requires rapid analysis)[12][13] | Fluorescence | Extremely fast, ideal for automation, clean background | Unstable derivatives, does not react with secondary amines |
| Dabsyl Chloride | Primary & Secondary | Moderate (15-30 min, requires heat)[16] | High | Visible, UV | Stable derivatives, detection in visible range avoids some matrix fluorescence | Requires heating, less sensitive than fluorescence reagents |
Visualizing the Workflow: A Tale of Two Methodologies
The practical implications of choosing a reagent are best illustrated by comparing their laboratory workflows. The diagram below contrasts a typical workflow for a robust but slower reagent like Dansyl Chloride with the rapid, streamlined process of OPA.
Figure 2: Comparison of experimental workflows for stable vs. rapid derivatization.
A Note on Chiral Separations
When dealing with chiral amines, derivatization serves a dual purpose: enhancing detection and enabling the separation of enantiomers. This is achieved by using an enantiomerically pure chiral derivatizing agent (CDA) to convert the pair of enantiomers into a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral chromatography column.[17] Notable CDAs for amines include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and Mosher's acid chloride (MTPA-Cl).[17][18]
Conclusion and Recommendations
The selection of a derivatization reagent is a strategic decision that profoundly impacts the quality and efficiency of amine analysis.
-
For robust, routine analysis where derivative stability is paramount , and UV detection is preferred, This compound and its analogs remain excellent choices.
-
When maximum sensitivity is the goal , particularly with fluorescence detection, Dansyl Chloride and Fmoc-Cl are superior options. Fmoc-Cl offers the added benefits of very high derivative stability and reactivity with secondary amines.[19]
-
For high-throughput applications and automated systems , the unparalleled speed of o-Phthalaldehyde (OPA) is ideal, provided that only primary amines are of interest and the system is configured for immediate analysis post-derivatization.
Ultimately, the optimal reagent is the one that best aligns with your analytical needs. By understanding the chemical principles, advantages, and practical limitations of each alternative, you can design more robust, sensitive, and efficient methods for the quantification of amines, accelerating your research and development efforts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pjsir.org [pjsir.org]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 18. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 19. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods Utilizing 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within the pharmaceutical and biotechnology sectors, the derivatization of analytes is a cornerstone technique for enhancing detectability and improving chromatographic performance. The choice of derivatizing agent is paramount to the success of an analytical method. This guide provides an in-depth exploration of the validation of an analytical method using 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride, a reagent with significant potential for the sensitive quantification of primary and secondary amines, phenols, and other nucleophilic compounds.
The Rationale for Derivatization and the Unique Potential of this compound
Many pharmaceutical compounds and their metabolites lack a native chromophore or fluorophore, rendering their detection by common analytical techniques like HPLC-UV or fluorescence detection challenging. Derivatization addresses this by covalently attaching a molecule—the derivatizing agent—to the analyte, thereby imparting desirable physicochemical properties.
This compound stands out due to its unique structural features. The two trifluoromethyl groups are highly electronegative, which can significantly enhance the signal in electron capture detection (ECD) for gas chromatography (GC) and can also improve ionization efficiency in mass spectrometry (MS). The sulfonyl chloride moiety provides a reactive site for the derivatization of a wide range of nucleophilic functional groups.
The Derivatization Reaction: A Nucleophilic Acyl Substitution
The derivatization of a primary or secondary amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.
Caption: Derivatization of a primary amine with this compound.
A Proposed Framework for Analytical Method Validation
The validation of an analytical method is a systematic process that demonstrates that the method is suitable for its intended purpose.[1][2][3][4][5][6][7][8] The following is a proposed, comprehensive protocol for the validation of an HPLC-UV method for the quantification of a hypothetical primary amine analyte, "Analyte X," using this compound as the derivatizing agent.
Experimental Workflow
Caption: Proposed workflow for the validation of an analytical method.
Detailed Experimental Protocols
1. Specificity
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][3]
-
Protocol:
-
Prepare a blank sample matrix (e.g., plasma, urine) and a sample matrix spiked with Analyte X.
-
Prepare solutions of known related substances and potential interfering compounds.
-
Derivatize and analyze all samples according to the developed HPLC method.
-
Acceptance Criteria: The chromatogram of the blank should not show any interfering peaks at the retention time of the derivatized Analyte X. The peak for derivatized Analyte X should be well-resolved from any other peaks.
-
2. Linearity and Range
-
Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.[3]
-
Protocol:
-
Prepare a series of at least five standard solutions of Analyte X covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Derivatize and inject each standard in triplicate.
-
Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.
-
3. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.[2][3]
-
Protocol:
-
Perform recovery studies by spiking a blank matrix with known concentrations of Analyte X at three levels (low, medium, and high) within the linear range.
-
Prepare at least three replicates for each concentration level.
-
Derivatize and analyze the samples.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2][3]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
Reproducibility: To be assessed in an inter-laboratory trial, if required.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).
-
6. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]
-
Protocol:
-
Introduce small variations to the method parameters, one at a time, such as:
-
pH of the mobile phase (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability standard with each variation.
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, resolution) should remain within the predefined acceptance criteria.
-
Comparative Analysis with Alternative Derivatizing Agents
The selection of a derivatizing agent is a critical decision in method development. Below is a comparative overview of this compound with other commonly used sulfonyl chloride and acyl chloride derivatizing agents.[9][10][11]
| Derivatizing Agent | Target Analytes | Key Advantages | Potential Disadvantages |
| This compound | Primary & Secondary Amines, Phenols | Hypothesized: High sensitivity in ECD and MS due to trifluoromethyl groups; forms stable sulfonamides. | Limited published application data; potential for steric hindrance affecting reaction kinetics. |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | Highly fluorescent derivatives; well-established and widely used.[9] | Can be non-specific, reacting with other nucleophiles.[9] |
| Dabsyl Chloride | Primary & Secondary Amines | Forms stable, colored derivatives suitable for visible detection; good reproducibility. | Reaction can be pH-sensitive. |
| Benzoyl Chloride | Primary & Secondary Amines, Phenols | Fast reaction; readily available and cost-effective. | Can react with other functional groups in alkaline medium; excess reagent requires removal.[9] |
| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Primary & Secondary Amines | Forms highly fluorescent and stable derivatives. | The reagent itself and its hydrolysis by-product are fluorescent, requiring an extraction step. |
Table 1: Comparison of Derivatizing Agents
Quantitative Performance Comparison (Literature Data)
The following table summarizes typical performance data for analytical methods validated with other common derivatizing agents, providing a benchmark for the expected performance of a method using this compound.
| Validation Parameter | Dansyl Chloride[12] | Benzoyl Chloride | Dabsyl Chloride |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| LOD | 0.01 - 0.10 mg/kg | Analyte dependent | Analyte dependent |
| LOQ | 0.02 - 0.31 mg/kg | Analyte dependent | Analyte dependent |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 88 - 108% |
| Precision (% RSD) | < 6% | < 5% | < 7% |
Table 2: Typical Validation Parameters for Common Derivatizing Agents
Conclusion: A Path Forward for Method Validation
This guide has provided a comprehensive, albeit proposed, framework for the validation of an analytical method using this compound as a derivatizing agent. While the lack of extensive published data necessitates a hypothetical approach, the principles outlined here, grounded in established regulatory guidelines, offer a robust starting point for any researcher. The unique structural properties of this reagent suggest a high potential for developing sensitive and reliable analytical methods, particularly for challenging analytes. By following the detailed protocols for assessing specificity, linearity, accuracy, precision, and robustness, scientists can confidently establish the suitability of their methods for their intended applications in research, quality control, and drug development. The comparative data provided for alternative reagents further aids in the critical evaluation and selection of the optimal derivatization strategy. As with any analytical method development, a thorough, data-driven validation is the ultimate arbiter of its performance and reliability.
References
- 1. Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography-negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. daneshyari.com [daneshyari.com]
- 5. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 39234-86-1 | this compound [fluoromart.com]
- 7. uaiasi.ro [uaiasi.ro]
- 8. cdn.syngeneintl.com [cdn.syngeneintl.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound [oakwoodchemical.com]
- 12. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfonyl Chloride Reactivity: 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride vs. Dansyl Chloride
This guide provides an in-depth technical comparison of the reactivity profiles of two common sulfonyl chloride reagents: 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple catalog data to explore the fundamental chemical principles governing the utility and performance of these reagents. We will dissect their structural differences, analyze the resulting electronic effects, and provide field-proven experimental protocols to guide your selection and application.
The Principle of Reactivity in Aryl Sulfonyl Chlorides
The core function of an aryl sulfonyl chloride (Ar-SO₂Cl) is to act as an electrophile in nucleophilic substitution reactions, most commonly with amines (to form sulfonamides) or alcohols (to form sulfonate esters). The reaction's velocity and efficiency are dictated by the electrophilicity of the sulfur atom. This sulfur center is rendered electron-deficient by the three attached electronegative atoms (two oxygens and one chlorine).[1]
The reactivity of this functional group is not static; it is exquisitely modulated by the electronic properties of the substituents on the aromatic ring.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or trifluoromethyl (-CF₃), pull electron density away from the aromatic ring and, by extension, from the sulfonyl chloride group.[1][2] This inductive effect intensifies the partial positive charge on the sulfur atom, making it a "harder" and more potent electrophile, thus accelerating the rate of nucleophilic attack.[1][3]
-
Electron-Donating Groups (EDGs) , such as methyl (-CH₃) or dimethylamino (-N(CH₃)₂), push electron density into the aromatic ring. This effect slightly reduces the electrophilicity of the sulfonyl sulfur, leading to a moderately decreased reaction rate compared to unsubstituted benzenesulfonyl chloride.[4][5]
Reagent Profile: Dansyl Chloride
Dansyl chloride, chemically known as 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a cornerstone reagent in biochemistry and analytical chemistry.[6] Its widespread use is not due to extreme reactivity, but to the unique property of its derivatives: they are intensely fluorescent.[6][7] This allows for the sensitive detection and quantification of amino acids, peptides, and other primary and secondary amine-containing compounds.[8][9]
Structure-Reactivity Relationship: The key structural feature influencing its reactivity is the dimethylamino group (-N(CH₃)₂) on the naphthalene ring. This group is a moderately strong electron-donating group (EDG). It donates electron density into the aromatic system, which in turn slightly deactivates the sulfonyl chloride moiety towards nucleophilic attack.[5] Consequently, dansylation reactions often require specific conditions to proceed efficiently, typically including:
-
Alkaline pH (9-11): To ensure the amine nucleophile is in its unprotonated, more reactive state.[6][8]
-
Elevated Temperatures: Incubation at 37°C to 60°C is common to increase the reaction rate.[6][10]
-
Organic Co-solvents: Acetone or acetonitrile are used to dissolve dansyl chloride, which is unstable in DMSO.[7]
Reagent Profile: this compound
This compound is a powerful sulfonylating agent designed for high reactivity. Its utility lies in its capacity to rapidly and efficiently form stable sulfonamides, making it a valuable building block in synthetic and medicinal chemistry.
Structure-Reactivity Relationship: The defining features of this molecule are the two trifluoromethyl (-CF₃) groups positioned meta to the sulfonyl chloride. The -CF₃ group is one of the most potent electron-withdrawing groups used in organic chemistry due to the high electronegativity of fluorine.[11][12][13] The presence of two such groups exerts a formidable inductive electron-withdrawing effect (-I), which massively increases the electrophilicity of the sulfonyl sulfur.[2][11] This electronic activation means that reactions with nucleophiles can often proceed under milder conditions and at a significantly faster rate than with dansyl chloride or even unsubstituted benzenesulfonyl chloride.
Head-to-Head Reactivity Comparison
The fundamental difference in the electronic nature of the substituents—electron-donating for dansyl chloride versus strongly electron-withdrawing for this compound—creates a stark contrast in their reactivity.
Caption: Electronic effects on sulfonyl chloride reactivity.
This heightened electrophilicity makes this compound the superior choice for reactions where speed and efficiency are paramount, particularly with weakly nucleophilic amines or when trying to avoid side reactions that may occur during prolonged heating.
Data Presentation: Comparative Properties
| Property | This compound | Dansyl Chloride |
| CAS Number | 39234-86-1[14] | 605-65-2[7] |
| Molecular Formula | C₈H₃ClF₆O₂S[14] | C₁₂H₁₂ClNO₂S[7] |
| Molecular Weight | 312.62 g/mol | 269.74 g/mol [7] |
| Key Substituent | Two -CF₃ groups | One -N(CH₃)₂ group |
| Electronic Effect | Strongly Electron-Withdrawing (-I) | Electron-Donating (+M) |
| Relative Reactivity | Very High | Moderate |
| Primary Application | Highly efficient sulfonamide synthesis | Fluorescent labeling of amines/phenols[6] |
| Derivative Property | Stable, non-fluorescent sulfonamide | Stable, highly fluorescent sulfonamide[7][15] |
Experimental Protocols
The following protocols are presented as self-validating systems. The choice of base, solvent, and temperature directly reflects the inherent reactivity of the sulfonyl chloride reagent.
Protocol 1: Fluorescent Labeling of an Amino Acid with Dansyl Chloride
This protocol is optimized for the derivatization of primary amines for subsequent analysis by HPLC-fluorescence or LC-MS.[16] The conditions are tailored to the moderate reactivity of dansyl chloride.
Causality Behind Choices:
-
Buffer: A sodium carbonate/bicarbonate buffer at pH ~9.8 is used to deprotonate the amino group of the analyte, maximizing its nucleophilicity without causing significant hydrolysis of the reagent.[16]
-
Solvent: Anhydrous acetonitrile (ACN) is the solvent of choice for the dansyl chloride stock solution as it is inert and avoids the reagent degradation seen in DMSO.[7][16]
-
Temperature & Time: Incubation at room temperature for 60 minutes is a balance between achieving complete derivatization and minimizing potential side reactions or degradation.[16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
100 mM Sodium Carbonate/Bicarbonate Buffer (pH 9.8): Dissolve 241 mg sodium bicarbonate and 226 mg sodium carbonate in 45 mL of deionized water. Adjust pH if necessary and bring the final volume to 50 mL.[16]
-
50 mM Dansyl Chloride Solution: Dissolve 135 mg of dansyl chloride in 10 mL of anhydrous acetonitrile. This solution should be prepared fresh and stored in the dark.[16]
-
-
Derivatization Procedure:
-
Immediately before use, prepare the derivatization cocktail by mixing the dansyl chloride solution and the carbonate buffer in a 1:1 ratio.
-
In a microcentrifuge tube or a well of a 96-well plate, add 25 µL of your sample (e.g., amino acid standards or protein hydrolysate).
-
Add 50 µL of the freshly prepared derivatization cocktail to the sample.
-
Mix thoroughly by pipetting. Seal the container to prevent evaporation.
-
Incubate in the dark at room temperature (25°C) for 60 minutes.[16]
-
-
Quenching (Optional but Recommended):
-
To consume excess dansyl chloride, add 10 µL of a 2 M methylamine or glycine solution and incubate for an additional 15 minutes. This prevents interference from the reagent in subsequent analyses.
-
-
Analysis:
Caption: General experimental workflow for amine derivatization.
Protocol 2: Rapid Sulfonamide Synthesis with this compound
This protocol demonstrates the synthesis of a sulfonamide from a primary amine, leveraging the high reactivity of the reagent.
Causality Behind Choices:
-
Solvent: Dichloromethane (DCM) is a common, non-protic solvent that effectively dissolves the reagents without interfering with the reaction.
-
Base: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid it competing with the primary amine.
-
Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction, then allowed to proceed at room temperature, which is often sufficient for completion due to the reagent's high reactivity.
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
-
Reagent Addition:
-
Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the stirred amine solution at 0°C over 10-15 minutes.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude sulfonamide can be purified by flash column chromatography on silica gel.
-
Conclusion and Application Guidance
The choice between this compound and dansyl chloride is dictated entirely by the experimental goal.
-
Choose this compound when the objective is the rapid, high-yield chemical synthesis of a sulfonamide. Its extreme reactivity, driven by powerful electron-withdrawing groups, allows for efficient reactions under mild conditions, making it an ideal tool for building molecular complexity in drug discovery and materials science.
-
Choose Dansyl Chloride when the objective is the sensitive detection and quantification of an amine-containing analyte. While less reactive, its ability to impart strong fluorescence upon its derivatives makes it an invaluable tool for analytical applications, from classic protein sequencing to modern metabolomics via LC-MS.[16]
Understanding the fundamental electronic principles that govern the reactivity of these reagents empowers researchers to make informed decisions, optimize reaction conditions, and ultimately achieve their scientific objectives with greater efficiency and success.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scienceopen.com [scienceopen.com]
- 10. fs.usda.gov [fs.usda.gov]
- 11. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound [webbook.nist.gov]
- 15. biologyonline.com [biologyonline.com]
- 16. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Chromatographic Analysis: A Comparative Guide to 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
In the landscape of analytical chemistry, the derivatization of analytes is a cornerstone technique for enhancing chromatographic performance and detection sensitivity. For researchers, scientists, and drug development professionals, the choice of derivatizing agent is a critical decision that directly impacts the quality and reliability of analytical data. This guide provides an in-depth comparison of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride, a highly effective derivatizing agent, with other common alternatives, supported by the principles of chromatography and derivatization chemistry.
The Rationale for Derivatization in Chromatography
Many chemical compounds, particularly those containing polar functional groups such as amines and phenols, exhibit poor chromatographic behavior.[1] These challenges manifest as low volatility, thermal instability, and weak detector response, hindering accurate quantification. Derivatization addresses these issues by chemically modifying the analyte to produce a derivative with more favorable properties for chromatographic analysis.[1] Sulfonyl chlorides are a class of reagents that react with primary and secondary amines, as well as phenols, to form stable sulfonamides and sulfonate esters, respectively.[2] This transformation effectively masks the polar functional groups, leading to increased volatility and improved peak shape in gas chromatography (GC) and enhanced retention in reversed-phase high-performance liquid chromatography (HPLC).
This compound: A Closer Look
This compound (TFMS-Cl) is a specialized derivatizing agent distinguished by the presence of two trifluoromethyl (-CF₃) groups on the benzene ring. These electron-withdrawing groups play a pivotal role in enhancing the reagent's performance, particularly in sensitive detection techniques.
Key Advantages:
-
Enhanced Electron Capture Detection (ECD) Response: The trifluoromethyl groups are strong electrophores, making TFMS-Cl an excellent reagent for analyses utilizing GC with an electron capture detector (GC-ECD). This detector is highly sensitive to compounds with electron-capturing moieties, and the presence of two -CF₃ groups significantly amplifies the detector response, enabling the quantification of analytes at trace levels.
-
Improved Mass Spectrometry (MS) Detection: In mass spectrometry, the fluorine atoms can provide a distinct isotopic pattern and characteristic fragmentation, aiding in structural elucidation and improving sensitivity in negative chemical ionization (NCI)-MS.[3]
-
Formation of Stable Derivatives: The sulfonamides and sulfonate esters formed upon reaction with TFMS-Cl are chemically robust.[4] This stability is crucial for ensuring that the derivatives do not degrade during sample preparation, injection, or chromatographic separation, leading to more reliable and reproducible results.
-
Increased Volatility for GC Analysis: By masking polar -NH₂ and -OH groups, derivatization with TFMS-Cl significantly increases the volatility of the analytes, making them amenable to GC analysis.
Performance Comparison with Alternative Derivatizing Agents
The selection of a derivatizing agent depends on the specific analytical requirements, including the nature of the analyte, the desired sensitivity, and the available instrumentation. Here, we compare TFMS-Cl with two widely used alternatives: Dansyl Chloride and Benzoyl Chloride.
| Derivatizing Agent | Target Analytes | Detection Method | Key Advantages | Limitations |
| This compound | Primary & Secondary Amines, Phenols | GC-ECD, GC-MS, HPLC-UV | Excellent sensitivity with ECD, forms highly stable derivatives. | Limited published data on a wide range of analytes. |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | HPLC-Fluorescence, LC-MS | High sensitivity with fluorescence detection, well-established methods available.[5][6] | Derivatization can be time-consuming, derivatives can be light-sensitive. |
| Benzoyl Chloride | Primary & Secondary Amines, Phenols | HPLC-UV, LC-MS | Readily available, forms stable derivatives.[7] | Lower sensitivity compared to fluorescent or electron-capturing reagents. |
Experimental Protocols
Derivatization of Primary Amines with this compound for GC-ECD Analysis
This protocol is a representative procedure for the derivatization of a primary amine. Optimization may be required for specific analytes.
Materials:
-
This compound (TFMS-Cl)
-
Primary amine sample
-
Anhydrous aprotic solvent (e.g., acetonitrile, ethyl acetate)
-
Anhydrous base (e.g., pyridine, triethylamine)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-ECD system
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the primary amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of the anhydrous solvent to dissolve the sample. Add 50 µL of anhydrous pyridine to act as a catalyst and acid scavenger.
-
Derivatization Reaction: Add a 1.5 to 2-fold molar excess of TFMS-Cl to the vial. Tightly cap the vial and heat at 60-70°C for 30-60 minutes.
-
Reaction Quenching: After cooling to room temperature, add 50 µL of a quenching agent (e.g., a solution of a secondary amine like N-methylaniline) to react with the excess TFMS-Cl.
-
Extraction (if necessary): If the sample matrix is complex, a liquid-liquid extraction step may be performed. Add an immiscible organic solvent (e.g., hexane) and water to the reaction mixture. Vortex and centrifuge. The organic layer containing the derivative is collected.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the final solution into the GC-ECD system.
Caption: Experimental workflow for the derivatization of primary amines with TFMS-Cl.
The Underlying Chemistry: Reaction Mechanism
The derivatization reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of a stable sulfonamide bond. The presence of a base is crucial to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Caption: Reaction mechanism of a primary amine with this compound.
Conclusion
This compound is a powerful derivatizing agent for the chromatographic analysis of primary and secondary amines, as well as phenols. Its key advantage lies in the introduction of two trifluoromethyl groups, which significantly enhances the sensitivity of electron capture detection, making it an ideal choice for trace-level analysis. The formation of stable sulfonamide and sulfonate ester derivatives ensures the reliability and reproducibility of the analytical method. While well-established alternatives like dansyl chloride and benzoyl chloride have their merits, TFMS-Cl offers a distinct advantage in applications where high sensitivity with GC-ECD is paramount. For researchers and professionals in drug development and other scientific fields, a thorough understanding of the properties and applications of various derivatizing agents is essential for developing robust and sensitive analytical methods.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Liquid chromatography/electron capture atmospheric pressure chemical ionization/mass spectrometry: analysis of pentafluorobenzyl derivatives of biomolecules and drugs in the attomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
A Comparative Guide to 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride in Synthetic and Analytical Chemistry
For researchers, medicinal chemists, and analytical scientists navigating the complex landscape of modern organic synthesis and analysis, the selection of the appropriate reagent is paramount to success. This guide provides an in-depth technical comparison of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride, a powerful yet specialized sulfonylating agent. We will explore its applications, compare its performance with common alternatives, and provide detailed experimental protocols to empower you to make informed decisions in your laboratory.
Introduction: The Unique Profile of this compound
This compound, with the chemical formula (CF₃)₂C₆H₃SO₂Cl, is a highly reactive organofluorine compound.[1][2][3] Its distinguishing feature is the presence of two trifluoromethyl (-CF₃) groups on the benzene ring. These powerful electron-withdrawing groups significantly influence the reactivity of the sulfonyl chloride moiety, making it a valuable tool for specific applications.[2][4][5]
The trifluoromethyl group is a cornerstone in modern medicinal chemistry due to its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity of drug candidates.[4] Consequently, reagents that can introduce the 3,5-bis(trifluoromethyl)phenylsulfonyl group are of great interest in drug discovery and development.
This guide will delve into the primary applications of this compound:
-
As a versatile protecting group for amines.
-
As a derivatizing agent for the analysis of amines and alcohols.
-
As a key building block in the synthesis of complex molecules.
We will objectively compare its performance against commonly used alternatives such as p-toluenesulfonyl chloride (TsCl), dansyl chloride, and benzoyl chloride, supported by experimental data and protocols.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of a reagent is crucial for its effective application. The table below compares this compound with its common alternatives.
| Property | This compound | p-Toluenesulfonyl Chloride (TsCl) | Dansyl Chloride | Benzenesulfonyl Chloride |
| CAS Number | 39234-86-1[1] | 98-59-9[6] | 605-65-2 | 98-09-9[7] |
| Molecular Formula | C₈H₃ClF₆O₂S[1] | C₇H₇ClO₂S[6] | C₁₂H₁₂ClNO₂S | C₆H₅ClO₂S[7] |
| Molecular Weight | 312.62 g/mol [2] | 190.65 g/mol [1] | 269.75 g/mol | 176.62 g/mol [7] |
| Appearance | White to off-white solid[3] | White solid[1] | Yellow crystalline solid | Colorless liquid[7] |
| Melting Point | 34-38 °C[3] | 67-69 °C[1] | 70-73 °C | 14.5 °C[7] |
| Boiling Point | 248.3 °C at 760 mmHg[1] | 134 °C at 10 mmHg[1] | Decomposes | 251-252 °C (decomposes)[7] |
| Reactivity | Highly reactive due to strong electron-withdrawing -CF₃ groups.[2] | Moderately reactive.[1] | Reactive, fluorescent derivatives. | Moderately reactive.[7] |
Application I: A Robust Protecting Group for Amines
The protection of amine functionalities is a cornerstone of multi-step organic synthesis. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily cleavable when desired. The 3,5-bis(trifluoromethyl)phenylsulfonyl group offers a unique combination of properties that make it an attractive choice in specific synthetic contexts.
The Rationale: Why Choose the 3,5-Bis(trifluoromethyl)phenylsulfonyl Group?
The two electron-withdrawing trifluoromethyl groups render the corresponding sulfonamide highly stable to a range of reaction conditions. This enhanced stability can be advantageous when subsequent synthetic steps involve harsh reagents or elevated temperatures. Furthermore, the lipophilic nature of the protecting group can improve the solubility of intermediates in organic solvents.
Comparative Performance
| Feature | 3,5-Bis(trifluoromethyl)phenylsulfonyl | p-Toluenesulfonyl (Tosyl) |
| Introduction | Readily reacts with primary and secondary amines under basic conditions. | Similar reaction conditions to 3,5-bis(trifluoromethyl)phenylsulfonyl.[8] |
| Stability | Highly stable to acidic and some reductive conditions due to the strong electron-withdrawing nature of the -CF₃ groups. | Stable to a wide range of conditions, but generally less robust than the 3,5-bis(trifluoromethyl)phenylsulfonyl group.[8] |
| Cleavage | Can be challenging due to high stability. Requires strong reducing agents or specific conditions. A reported method involves samarium(II) iodide in the presence of triethylamine and water.[9] | Commonly cleaved using reducing agents like sodium in liquid ammonia, or under acidic conditions with reagents like HBr in acetic acid.[8] |
| Advantages | Exceptional stability for multi-step synthesis with harsh conditions. Increased lipophilicity of intermediates. | Well-established and widely used. Milder cleavage conditions compared to the 3,5-bis(trifluoromethyl)phenylsulfonyl group.[8] |
| Disadvantages | Harsh cleavage conditions may not be compatible with sensitive functional groups. | May not be stable enough for certain reaction sequences. |
Experimental Protocol: Protection of a Primary Amine
This protocol provides a general procedure for the protection of a primary amine with this compound.
Materials:
-
Primary amine
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine (1.0 equiv) in anhydrous DCM.
-
Add triethylamine (1.2 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equiv) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Workflow for Amine Protection.
Application II: Derivatization for Enhanced Analytical Detection
In analytical chemistry, particularly in chromatography, derivatization is a key technique to improve the volatility, thermal stability, and detectability of analytes.[10] this compound serves as an excellent derivatizing agent for amines and alcohols, enhancing their detection in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
The Rationale: Superior Detection Characteristics
The resulting 3,5-bis(trifluoromethyl)phenylsulfonamides and sulfonate esters are highly fluorinated, making them exceptionally sensitive to electron capture detection (ECD) in GC. For HPLC, the bulky aromatic group provides a strong chromophore for UV detection.
Comparative Performance of Derivatizing Agents
| Reagent | Analyte | Detection Method | Advantages | Disadvantages |
| This compound | Amines, Alcohols | GC-ECD, HPLC-UV | High sensitivity with GC-ECD due to fluorine atoms. Stable derivatives. | Can be less volatile for GC analysis of larger molecules. |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | HPLC-Fluorescence, LC-MS | Highly fluorescent derivatives provide excellent sensitivity.[11][12][13] Well-established methods.[11][12][13] | Less suitable for GC. Can form multiple derivatives with some analytes. |
| Benzoyl Chloride | Primary & Secondary Amines, Alcohols | HPLC-UV, GC-FID | Readily available and cost-effective.[14][15][16] Stable derivatives. | Lower sensitivity compared to fluorescent or electron-capturing derivatives. |
| Pentafluorobenzoyl Chloride (PFBCl) | Alcohols, Amines | GC-ECD, GC-MS | Excellent sensitivity for GC-ECD.[6][17] | Derivatives can be less stable than sulfonamides. |
Experimental Protocol: Derivatization of an Alcohol for GC-MS Analysis
This protocol outlines a general procedure for the derivatization of a primary alcohol with this compound for GC-MS analysis.
Materials:
-
Alcohol sample
-
This compound solution (10 mg/mL in anhydrous acetonitrile)
-
Pyridine
-
Anhydrous hexane
-
Anhydrous sodium sulfate
Procedure:
-
Evaporate a known amount of the alcohol sample to dryness under a stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of the this compound solution.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly.
-
Allow the layers to separate and transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
Inject an aliquot of the hexane solution into the GC-MS.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Workflow for Alcohol Derivatization.
Application III: A Building Block in Medicinal Chemistry
The 3,5-bis(trifluoromethyl)phenyl moiety is a privileged scaffold in modern drug discovery.[18] Its incorporation into drug candidates can significantly enhance their pharmacological properties. This compound serves as a key reagent for introducing this valuable structural motif.
For instance, compounds bearing the 3,5-bis(trifluoromethyl)phenyl group have shown potent activity as growth inhibitors of drug-resistant bacteria.[18] The synthesis of such compounds often involves the reaction of 3,5-bis(trifluoromethyl)aniline, which can be prepared from the corresponding sulfonyl chloride, with other synthetic intermediates.
Conclusion: A Powerful Tool for Specific Challenges
This compound is a highly reactive and versatile reagent with specific advantages in organic synthesis and analytical chemistry. Its ability to form exceptionally stable sulfonamides makes it an excellent choice for protecting amines in complex, multi-step syntheses. As a derivatizing agent, it offers outstanding sensitivity for the analysis of amines and alcohols, particularly with GC-ECD. Furthermore, its role as a source of the 3,5-bis(trifluoromethyl)phenyl group makes it a valuable tool in medicinal chemistry for the development of novel therapeutics.
While alternatives like p-toluenesulfonyl chloride, dansyl chloride, and benzoyl chloride are more commonplace and may be suitable for many applications, this compound provides a superior solution for challenges requiring enhanced stability, lipophilicity, and analytical sensitivity. A thorough understanding of its reactivity and careful consideration of the required cleavage conditions will enable researchers to harness the full potential of this powerful reagent.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. p-Toluenesulfonamides [organic-chemistry.org]
- 9. Selective cleavage of 3,5-bis-(trifluoromethyl)benzylcarbamate by SmI2-Et3N-H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Sulfonamides Derived from 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
This guide provides an in-depth technical comparison of sulfonamides derived from 3,5-bis(trifluoromethyl)benzenesulfonyl chloride against conventional alternatives, such as those derived from p-toluenesulfonyl chloride. This document is intended for researchers, scientists, and professionals in the field of drug development, offering objective analysis supported by experimental data to inform strategic decisions in medicinal chemistry and materials science.
Introduction: The Significance of the 3,5-Bis(trifluoromethyl)phenyl Moiety
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design. The 3,5-bis(trifluoromethyl)phenyl group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and the ability to engage in specific, non-covalent interactions with biological targets. Sulfonamides bearing this moiety are of increasing interest due to their potential for enhanced biological activity and favorable physicochemical properties compared to traditional sulfonamides. This guide will delve into the synthesis, characterization, and comparative performance of these specialized compounds.
Synthesis of N-Substituted 3,5-Bis(trifluoromethyl)benzenesulfonamides
The synthesis of sulfonamides from this compound generally follows a well-established nucleophilic substitution reaction with a primary or secondary amine. The robust nature of the sulfonyl chloride allows for a straightforward and high-yielding reaction.
General Synthetic Protocol:
A solution of the desired primary or secondary amine (1.0 equivalent) and a base, such as triethylamine or pyridine (1.2 equivalents), in a suitable aprotic solvent like dichloromethane or tetrahydrofuran is prepared. To this solution, this compound (1.05 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until completion, typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired N-substituted 3,5-bis(trifluoromethyl)benzenesulfonamide.
Caption: General workflow for the synthesis of N-substituted 3,5-bis(trifluoromethyl)benzenesulfonamides.
Comprehensive Characterization: A Comparative Analysis
The characterization of these novel sulfonamides is crucial to confirm their structure and purity. A multi-technique approach involving Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) is employed. Below is a comparative analysis of the expected spectral data for a representative 3,5-bis(trifluoromethyl)benzenesulfonamide and its p-toluenesulfonamide analog.
Spectroscopic Data Comparison:
| Technique | 3,5-Bis(trifluoromethyl)benzenesulfonamide Derivative (Expected) | p-Toluenesulfonamide Derivative (Expected) | Rationale for Differences |
| ¹H NMR | Aromatic protons on the bis(trifluoromethyl)phenyl ring appear as singlets or narrowly split multiplets in the downfield region (δ 8.0-8.5 ppm). | Aromatic protons of the tosyl group typically show a characteristic AA'BB' splitting pattern (two doublets) around δ 7.3-7.8 ppm. The methyl group gives a sharp singlet around δ 2.4 ppm. | The symmetry of the 3,5-disubstituted ring simplifies the proton signals compared to the para-substituted tosyl group. The strong electron-withdrawing effect of the two CF₃ groups deshields the aromatic protons, shifting them downfield. |
| ¹³C NMR | The carbon atoms attached to the trifluoromethyl groups show characteristic quartets due to C-F coupling (¹JCF ≈ 270-275 Hz). The CF₃ carbons themselves appear at a characteristic chemical shift. | The methyl carbon of the tosyl group appears around δ 21 ppm. The aromatic carbons show four distinct signals. | The presence of trifluoromethyl groups introduces significant C-F coupling, which is a key diagnostic feature. |
| ¹⁹F NMR | A single, sharp singlet is expected for the six equivalent fluorine atoms of the two CF₃ groups. | Not applicable. | This technique is highly specific for fluorine-containing compounds and provides unambiguous evidence for the presence of the trifluoromethyl groups. |
| FTIR (cm⁻¹) | Strong absorptions for S=O stretching (asymmetric and symmetric) around 1350-1380 and 1170-1190 cm⁻¹. Characteristic C-F stretching bands will also be present. | Strong absorptions for S=O stretching (asymmetric and symmetric) around 1330-1350 and 1150-1170 cm⁻¹. | The electron-withdrawing CF₃ groups can slightly shift the S=O stretching frequencies to higher wavenumbers. |
| Mass Spec. | The mass spectrum will show the molecular ion peak. Fragmentation may involve the loss of SO₂ and cleavage of the sulfonamide bond. The presence of the bis(trifluoromethyl)phenyl fragment is a key indicator. | The mass spectrum will show the molecular ion peak. A characteristic fragmentation pattern includes the formation of the tolyl cation (m/z 91). | The fragmentation patterns will be distinct due to the different aromatic moieties, providing clear structural confirmation. |
Physicochemical Properties: A Comparative Overview
The introduction of the 3,5-bis(trifluoromethyl)phenyl group significantly impacts the physicochemical properties of the resulting sulfonamides, which in turn influences their pharmacokinetic and pharmacodynamic profiles.
| Property | 3,5-Bis(trifluoromethyl)benzenesulfonamides | p-Toluenesulfonamides | Implications for Drug Development |
| Lipophilicity (LogP) | Significantly higher. | Moderately lipophilic. | Enhanced lipophilicity can improve membrane permeability and access to hydrophobic binding pockets in target proteins. However, it may also lead to increased non-specific binding and reduced aqueous solubility. |
| Metabolic Stability | Generally high due to the strong C-F bonds which are resistant to metabolic degradation. | The methyl group on the tosyl ring is susceptible to oxidation by cytochrome P450 enzymes. | Increased metabolic stability can lead to a longer in vivo half-life and improved bioavailability. |
| Acidity of N-H (for primary/secondary sulfonamides) | The N-H proton is more acidic due to the strong electron-withdrawing nature of the two CF₃ groups. | The N-H proton is less acidic. | The increased acidity can influence the binding interactions with biological targets, particularly through hydrogen bonding. |
Performance in Biological Systems: A Case Study on Carbonic Anhydrase Inhibition
Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors. The unique electronic properties of the 3,5-bis(trifluoromethyl)phenyl moiety can lead to altered inhibitory potency and selectivity against different CA isoforms.
Recent studies have shown that benzenesulfonamides bearing trifluoromethyl groups can exhibit potent and selective inhibition of tumor-associated CA isoforms, such as CA IX and CA XII, which are implicated in cancer progression.[1][2][3] The high lipophilicity of the 3,5-bis(trifluoromethyl)phenyl group can facilitate entry into the hydrophobic active site of these enzymes, while the altered acidity of the sulfonamide nitrogen can modulate the binding to the catalytic zinc ion.
In a comparative assay, sulfonamides derived from this compound are expected to show different inhibition profiles against various CA isoforms compared to their p-toluenesulfonamide counterparts. This highlights the potential of the 3,5-bis(trifluoromethyl)phenyl scaffold in designing isoform-selective inhibitors for therapeutic applications.
Caption: Rationale for the enhanced biological activity of 3,5-bis(trifluoromethyl)benzenesulfonamides.
Conclusion
Sulfonamides derived from this compound represent a promising class of compounds with distinct advantages over traditional sulfonamides. Their enhanced lipophilicity, metabolic stability, and unique electronic properties can translate into improved biological activity and selectivity. The straightforward synthesis and clear-cut characterization make them attractive candidates for further exploration in drug discovery and materials science. This guide provides a foundational understanding and a comparative framework to assist researchers in leveraging the potential of these highly fluorinated building blocks.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of the Electrophilicity of Various Arylsulfonyl Chlorides: A Guide for Researchers
In the landscape of modern drug discovery and organic synthesis, arylsulfonyl chlorides stand as indispensable reagents. Their utility in the formation of sulfonamides, a prevalent motif in a multitude of therapeutic agents, is well-established. The reactivity of these compounds is fundamentally governed by the electrophilicity of the sulfur atom within the sulfonyl chloride moiety. A nuanced understanding of how this electrophilicity is modulated by various substituents on the aromatic ring is paramount for reaction optimization, mechanistic elucidation, and the rational design of novel chemical entities.
This guide provides a comparative analysis of the electrophilicity of a series of arylsulfonyl chlorides, supported by quantitative kinetic data. We will delve into the theoretical underpinnings of substituent effects and present a detailed experimental protocol for the quantitative assessment of electrophilicity, empowering researchers to apply these principles in their own work.
The Electronic Influence of Aryl Substituents on Electrophilicity
The inherent electrophilicity of the sulfonyl chloride group (-SO₂Cl) arises from the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which render the central sulfur atom electron-deficient and thus susceptible to nucleophilic attack. The electronic character of substituents on the aryl ring can either exacerbate or ameliorate this electron deficiency through inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or trifluoromethyl (-CF₃), enhance the electrophilicity of the sulfonyl sulfur. Through their negative inductive (-I) and/or resonance (-M) effects, they pull electron density away from the sulfur atom, increasing its partial positive charge and making it a more potent electrophile.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), decrease the electrophilicity of the sulfonyl sulfur. Via their positive inductive (+I) and/or resonance (+M) effects, they push electron density towards the sulfur atom, partially neutralizing its positive charge and rendering it less reactive towards nucleophiles.
This interplay of electronic effects is elegantly quantified by the Hammett equation , which provides a linear free-energy relationship between the logarithm of the reaction rate constant (k) and a substituent constant (σ):
log(k/k₀) = ρσ
where k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, a hallmark of nucleophilic attack on an electron-deficient center.
Quantitative Comparison of Electrophilicity: A Kinetic Study
To provide a tangible comparison of the electrophilicity of various arylsulfonyl chlorides, we will examine the kinetic data from a chloride-chloride exchange reaction. This identity reaction, where the nucleophile and the leaving group are the same, offers a pure measure of the inherent susceptibility of the sulfonyl sulfur to nucleophilic attack, minimizing complicating factors.
A study by Mikołajczyk and colleagues provides an excellent dataset for this purpose, where the second-order rate constants for the chloride-chloride exchange reaction of 22 variously substituted arenesulfonyl chlorides were determined using radio-labeled tetraethylammonium chloride (Et₄N³⁶Cl) in acetonitrile.[1] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism.[1]
The Hammett plot for the para- and meta-substituted arylsulfonyl chlorides in this study yielded a ρ-value of +2.02, confirming that electron-withdrawing substituents significantly accelerate the reaction by increasing the electrophilicity of the sulfur atom.[1]
Comparative Kinetic Data
The following table summarizes the second-order rate constants (k₂₅) for the chloride-chloride exchange reaction of a selection of para- and meta-substituted benzenesulfonyl chlorides at 25 °C in acetonitrile.[1]
| Substituent (X) in X-C₆H₄SO₂Cl | Hammett Constant (σ) | Second-Order Rate Constant (k₂₅) [M⁻¹s⁻¹] x 10⁵ | Relative Rate (kₓ/kₙₒ) |
| 4-N(CH₃)₂ | -0.66 | 0.08 | 0.06 |
| 4-OCH₃ | -0.27 | 0.45 | 0.34 |
| 4-CH₃ | -0.17 | 0.67 | 0.50 |
| H | 0.00 | 1.33 | 1.00 |
| 4-Cl | 0.23 | 4.67 | 3.51 |
| 3-CF₃ | 0.43 | 14.3 | 10.75 |
| 4-NO₂ | 0.78 | 105.0 | 78.95 |
Data extracted from Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules, 25(6), 1428.[1]
As the data clearly illustrates, the rate of nucleophilic attack, and thus the electrophilicity of the sulfonyl chloride, increases dramatically with the electron-withdrawing power of the substituent. The 4-nitrobenzenesulfonyl chloride is nearly 80 times more reactive than the unsubstituted benzenesulfonyl chloride, which in turn is significantly more reactive than its counterparts bearing electron-donating groups.
Visualizing the Principles
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for kinetic analysis and the electronic effects of substituents.
Caption: Experimental workflow for determining the rate of chloride-chloride exchange.
Caption: Influence of substituents on the electrophilicity of the sulfonyl sulfur.
Experimental Protocol: Kinetic Measurement of Chloride-Chloride Exchange
The following is a generalized protocol for determining the second-order rate constant of the chloride-chloride exchange reaction, based on the methodology described by Mikołajczyk et al.[1]
Objective: To determine the second-order rate constant for the reaction between an arylsulfonyl chloride and a radiolabeled chloride salt in acetonitrile.
Materials:
-
Arylsulfonyl chloride of interest
-
Tetraethylammonium [³⁶Cl]chloride (Et₄N³⁶Cl) of known specific activity
-
Anhydrous acetonitrile (CH₃CN)
-
Thermostatted reaction vessel or water bath
-
Micropipettes
-
Vials for quenching and analysis
-
Quenching solution (e.g., a solution of a non-radioactive salt)
-
Separation medium (e.g., thin-layer chromatography plates or a suitable column for separation of the arylsulfonyl chloride from the chloride salt)
-
Scintillation counter and scintillation cocktail
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of the arylsulfonyl chloride in anhydrous acetonitrile of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of Et₄N³⁶Cl in anhydrous acetonitrile of a known concentration and specific activity.
-
-
Reaction Initiation:
-
Place a known volume of the arylsulfonyl chloride solution into the thermostatted reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Initiate the reaction by adding a known volume of the Et₄N³⁶Cl solution to the reaction vessel with rapid mixing. Start a timer immediately.
-
-
Reaction Monitoring and Sampling:
-
At predetermined time intervals (e.g., 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution. This stops the exchange reaction.
-
-
Separation and Quantification:
-
For each quenched sample, separate the unreacted arylsulfonyl chloride from the chloride salts using a suitable chromatographic technique.
-
Quantify the amount of radioactivity incorporated into the arylsulfonyl chloride fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
The extent of the exchange reaction at each time point can be calculated based on the specific activity of the starting Et₄N³⁶Cl and the radioactivity measured in the arylsulfonyl chloride fraction.
-
The observed rate of exchange (k_obs) can be determined from the slope of a plot of the natural logarithm of the fraction of exchange versus time.
-
The second-order rate constant (k) is then calculated by dividing the observed rate constant by the concentration of the chloride salt.
-
This detailed kinetic analysis provides a robust and quantitative measure of the electrophilicity of the arylsulfonyl chloride under investigation.
Conclusion
The electrophilicity of arylsulfonyl chlorides is a critical parameter that dictates their reactivity in crucial synthetic transformations, particularly in the synthesis of sulfonamides for pharmaceutical applications. As demonstrated by the provided kinetic data, this electrophilicity can be finely tuned through the judicious choice of substituents on the aromatic ring. Electron-withdrawing groups significantly enhance reactivity, while electron-donating groups have the opposite effect. A quantitative understanding of these structure-activity relationships, grounded in experimental data, is essential for researchers and drug development professionals seeking to harness the full potential of this versatile class of reagents.
References
Cross-reactivity studies of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride with other functional groups.
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the High Electrophilicity of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
This compound is a highly reactive sulfonylating agent utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its remarkable reactivity stems from the potent electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups on the benzene ring. These groups significantly increase the electrophilicity of the sulfur atom in the sulfonyl chloride moiety, making it highly susceptible to nucleophilic attack.[1] This guide provides a comparative analysis of the cross-reactivity of this compound with various common functional groups, supported by experimental protocols and mechanistic insights to aid researchers in predicting reaction outcomes and optimizing synthetic strategies.
The reactivity of sulfonyl chlorides is primarily governed by the electrophilic character of the sulfur atom, which is rendered electron-deficient by the two oxygen atoms and the chlorine atom.[2] The presence of strong electron-withdrawing groups, such as the two trifluoromethyl groups in this compound, further enhances this electrophilicity. This increased reactivity can be quantitatively understood through the principles of the Hammett equation, which correlates reaction rates with the electronic properties of substituents on an aromatic ring.[3][4] The positive Hammett substituent constant (σ) for the -CF₃ group indicates its electron-withdrawing nature, and the presence of two such groups in the meta positions leads to a significantly enhanced reaction rate compared to unsubstituted or electron-donating group-substituted benzenesulfonyl chlorides.
This guide will explore the reactivity of this compound with key functional groups, providing a framework for its selective application in complex molecule synthesis.
Comparative Reactivity with Common Functional Groups
The high electrophilicity of this compound leads to rapid reactions with a variety of nucleophiles. The general order of reactivity is dictated by the nucleophilicity of the functional groups, which is influenced by factors such as basicity, polarizability, and steric hindrance.
General Reactivity Trend:
Primary Amines > Secondary Amines > Thiols > Primary Alcohols > Phenols > Water
This trend is a generalization, and specific reaction conditions (solvent, temperature, and base) can influence the relative rates and selectivity.
Reaction with Amines: Formation of Sulfonamides
The reaction of this compound with primary and secondary amines is typically fast and high-yielding, forming stable sulfonamides. This reaction is a cornerstone in the synthesis of "sulfa drugs" and other bioactive molecules.[5]
-
Primary Amines: React readily to form N-monosubstituted sulfonamides. The reaction is generally carried out in the presence of a base to neutralize the HCl byproduct.
-
Secondary Amines: Also react efficiently to yield N,N-disubstituted sulfonamides.
-
Tertiary Amines: Do not form stable sulfonamides as they lack a proton to be removed after the initial nucleophilic attack. They can, however, act as bases to promote the reaction of primary and secondary amines.
The high reactivity of amines towards sulfonyl chlorides is due to the strong nucleophilicity of the nitrogen atom.[5]
Reaction with Alcohols and Phenols: Formation of Sulfonate Esters
Alcohols and phenols react with this compound to form sulfonate esters. These esters are often used as good leaving groups in subsequent nucleophilic substitution reactions.
-
Primary and Secondary Alcohols: React under basic conditions, often requiring a stronger base or higher temperatures compared to amines to deprotonate the alcohol and increase its nucleophilicity.
-
Phenols: Being more acidic than aliphatic alcohols, phenols can be more readily deprotonated to the corresponding phenoxide, which is a good nucleophile.
In competitive situations, amines will generally react preferentially over alcohols due to their higher intrinsic nucleophilicity.[6]
Reaction with Thiols: Formation of Thiosulfonates
Thiols are excellent nucleophiles and react with sulfonyl chlorides. The initial product is a thiosulfonate. However, the reaction can be complex, and under certain conditions, subsequent reactions can lead to disulfides and sulfinic acids.
Quantitative Comparison of Reactivity
Below is a table summarizing the expected relative reactivity and typical reaction conditions.
| Functional Group | Nucleophile | Relative Reactivity | Typical Base | Typical Solvent | Product |
| Primary Amine | R-NH₂ | Very High | Pyridine, Triethylamine | Dichloromethane, THF | Sulfonamide |
| Secondary Amine | R₂NH | High | Pyridine, Triethylamine | Dichloromethane, THF | Sulfonamide |
| Thiol | R-SH | High | Triethylamine | Dichloromethane, Acetonitrile | Thiosulfonate |
| Primary Alcohol | R-CH₂OH | Moderate | Pyridine, DMAP | Dichloromethane, Pyridine | Sulfonate Ester |
| Phenol | Ar-OH | Moderate | Pyridine, K₂CO₃ | Dichloromethane, Acetonitrile | Sulfonate Ester |
| Water | H₂O | Low | (Hydrolysis) | Acetone/Water, THF/Water | Sulfonic Acid |
Experimental Protocols
The following protocols are provided as a starting point for investigating the cross-reactivity of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Sulfonylation of a Primary Amine
This protocol describes a standard procedure for the formation of a sulfonamide from a primary amine.
Caption: Workflow for the sulfonylation of a primary amine.
Materials:
-
Primary amine
-
This compound
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Pyridine (or other suitable base)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) or Liquid chromatography–mass spectrometry (LC-MS) for monitoring
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous CH₂Cl₂.
-
Cool the mixture to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous CH₂Cl₂.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Competitive Reactivity Study - Amine vs. Alcohol
This experiment is designed to qualitatively and semi-quantitatively assess the chemoselectivity of this compound for an amine over an alcohol.
Caption: Workflow for a competitive reactivity study.
Materials:
-
A primary amine (e.g., benzylamine)
-
A primary alcohol (e.g., benzyl alcohol)
-
This compound
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Pyridine
-
LC-MS or ¹H NMR for analysis
Procedure:
-
In a vial, combine the primary amine (1.0 equivalent), the primary alcohol (1.0 equivalent), and pyridine (1.5 equivalents) in anhydrous CH₂Cl₂.
-
Cool the mixture to 0 °C.
-
Add a solution of this compound (0.5 equivalents) in anhydrous CH₂Cl₂ dropwise.
-
Stir the reaction at 0 °C for a set period (e.g., 1 hour).
-
Quench the reaction with a small amount of water.
-
Directly analyze the crude reaction mixture by LC-MS or ¹H NMR spectroscopy to determine the relative ratio of the formed sulfonamide and sulfonate ester. A higher ratio of sulfonamide will confirm the preferential reactivity with the amine.
Mechanistic Considerations
The reaction of sulfonyl chlorides with nucleophiles is generally considered to proceed through a nucleophilic substitution at the sulfur atom. The exact mechanism, whether a concerted Sₙ2-like pathway or a stepwise addition-elimination process involving a trigonal bipyramidal intermediate, is a subject of ongoing study and can depend on the specific reactants and conditions.[2]
Caption: Generalized mechanism for sulfonylation.
The highly electrophilic nature of the sulfur center in this compound facilitates the initial nucleophilic attack, leading to a low activation energy and a high reaction rate.
Conclusion
This compound is a powerful reagent for the introduction of the 3,5-bis(trifluoromethyl)phenylsulfonyl group onto a wide range of nucleophilic functional groups. Its high reactivity, driven by the strong electron-withdrawing trifluoromethyl substituents, allows for efficient sulfonylation and sulfonamidation reactions. A clear understanding of its cross-reactivity profile, with a marked preference for more nucleophilic species such as amines over alcohols, enables its strategic use in the synthesis of complex molecules where chemoselectivity is paramount. The provided protocols offer a foundation for researchers to explore and harness the synthetic potential of this highly activated sulfonyl chloride.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, procedure-driven framework for the safe disposal of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride, a reactive and corrosive compound. The protocols herein are designed to be self-validating, grounded in established safety principles and regulatory standards.
Immediate Safety and Hazard Profile
Before handling this compound at any stage, from reaction setup to final disposal, it is imperative to understand its inherent risks. This compound is not merely a chemical inconvenience; it is a potent hazard if mishandled.
Core Directive: Always handle this substance within a certified chemical fume hood. Mandatory personal protective equipment (PPE) includes a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile).[1][2][3] Ensure an eyewash station and safety shower are immediately accessible.[4]
This sulfonyl chloride is classified as a skin-corrosive substance that causes severe skin burns and eye damage.[2][3][5][6][7] It is also water-reactive. In the presence of moisture, it hydrolyzes to form hydrochloric acid and 3,5-bis(trifluoromethyl)benzenesulfonic acid, releasing corrosive and toxic fumes. This reactivity is the primary driver behind the specific disposal protocols outlined below.
| Property | Value | Source |
| CAS Number | 39234-86-1 | [5][6][8] |
| Molecular Formula | C₈H₃ClF₆O₂S | [2][5] |
| GHS Hazard Code | H314: Causes severe skin burns and eye damage | [3][5][6] |
| GHS Hazard Code | H290: May be corrosive to metals | [3] |
| Storage Class | 8A - Combustible corrosive hazardous materials | [6][7] |
| Incompatibility | Water, moist air, strong bases, strong oxidizing agents, alcohols, amines | [9] |
| Melting Point | 34-38 °C | [6][7][8] |
Disposal Decision Workflow
The correct disposal path depends on the quantity and state of the waste. Uncontaminated, small quantities may be neutralized in the lab by trained personnel. However, large volumes, contaminated materials, and spill residues must be handled as hazardous waste for professional disposal.
Caption: Disposal decision workflow for this compound.
Protocol 1: In-Lab Neutralization of Small, Uncontaminated Quantities
This procedure is exclusively for small amounts (<5g or 5mL) of uncontaminated residual this compound. The principle is a controlled hydrolysis reaction using a weak base to neutralize the acidic byproducts.
Causality: The sulfonyl chloride is highly reactive towards nucleophiles, including water. The reaction is exothermic and produces strong acids. By slowly adding the sulfonyl chloride to a large excess of a stirred, cooled, weak base solution (like sodium bicarbonate), we can safely control the reaction rate and immediately neutralize the acid generated, preventing the release of corrosive vapors.[10] Never add the base or water to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction.
Step-by-Step Methodology:
-
Preparation: In a chemical fume hood, place a large beaker containing a stir bar in an ice-water bath for cooling.
-
Base Solution: Prepare a 5-10% aqueous solution of sodium bicarbonate or soda ash. Ensure you have at least a 10-fold molar excess of base relative to the sulfonyl chloride to be neutralized.
-
Controlled Addition: While vigorously stirring the basic solution, add the this compound dropwise or in very small portions.
-
Monitoring: Observe the reaction. You will likely see gas evolution (CO₂) as the acid is neutralized. Continue stirring for at least 2-3 hours after the final addition to ensure the reaction is complete.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution with a pH strip or meter to ensure it is neutral or slightly basic (pH 7-9).
-
Final Disposal: Once neutralized and the reaction has ceased, the resulting aqueous solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[10]
Protocol 2: Management of Spills, Contaminated, and Large Quantity Waste
Any spill, material contaminated with the sulfonyl chloride (e.g., contaminated silica gel, filter paper), or quantities larger than 5g/5mL must be disposed of as hazardous waste. Neutralization is not a safe option for these scenarios.
Causality: The risk of an uncontrolled exothermic reaction is too high with larger quantities. Contaminants may be incompatible with the neutralization procedure, and solids (like spill absorbents) prevent efficient reaction and heat dissipation. The safest and most compliant approach is secure containment and transfer to a licensed waste disposal facility.[1][10][11]
Step-by-Step Methodology:
-
Spill Containment (If applicable): In the event of a spill, ensure the area is well-ventilated.[1] Wearing full PPE, cover the spill with a dry, inert, non-combustible absorbent material such as sand, vermiculite, or earth.[9][10] Do not use combustible materials like paper towels or sawdust.[10]
-
Collection: Carefully sweep or scoop the absorbed material and the pure chemical waste into a designated, robust, and sealable hazardous waste container. Use non-sparking tools.[1]
-
Container Labeling: The container must be clearly labeled. Use a hazardous waste label that includes:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Corrosive," "Water-Reactive")
-
-
Segregation and Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste.[11] Ensure it is stored away from incompatible materials, especially water, bases, and oxidizers.[9] The container should be kept in a cool, dry, and well-ventilated location.[1]
-
Waste Pickup: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1][12]
Regulatory Compliance: Adherence to EPA and OSHA Standards
All chemical waste disposal is governed by federal and state regulations. The primary federal law is the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA).[13][14] RCRA establishes the "cradle-to-grave" framework for hazardous waste management.[13] Additionally, the Occupational Safety and Health Administration (OSHA) mandates that employers inform and train employees on the hazards of chemicals in the workplace and provide safe handling and disposal procedures through a Chemical Hygiene Plan.[15][16] Adhering to the protocols in this guide is the first step in maintaining compliance and ensuring a safe laboratory environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 39234-86-1 | this compound [fluoromart.com]
- 3. This compound | 39234-86-1 | TCI AMERICA [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 97 39234-86-1 [sigmaaldrich.com]
- 7. This compound 97 39234-86-1 [sigmaaldrich.com]
- 8. This compound | 39234-86-1 [chemicalbook.com]
- 9. nj.gov [nj.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. epa.gov [epa.gov]
- 13. youtube.com [youtube.com]
- 14. epa.gov [epa.gov]
- 15. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 16. policies.dscc.edu [policies.dscc.edu]
Mastering the Handling of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride: A Guide to Safety and Operational Excellence
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that confidence in the laboratory stems from a deep understanding of the reagents we work with. This guide provides essential, practical information for the safe and effective handling of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride (CAS 39234-86-1). Beyond a simple checklist, this document explains the rationale behind each procedural step, empowering you to work safely and efficiently.
Understanding the Reagent: Hazard Profile
This compound is a valuable reagent in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters.[1] Its reactivity is enhanced by the two electron-withdrawing trifluoromethyl groups, making it a potent electrophile.[2] However, this reactivity also necessitates stringent safety protocols. The primary hazards associated with this compound are its corrosive nature and its reaction with water.[3]
Hazard Identification:
| Hazard Classification | Description | GHS Pictogram |
| Skin Corrosion 1B | Causes severe skin burns and eye damage.[4][5] | GHS05 |
| Corrosive to Metals | May be corrosive to metals. | GHS05 |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The goal is to create a complete barrier against contact.
Core PPE Requirements
-
Eye and Face Protection: Due to the severe risk of eye damage, chemical splash goggles are mandatory.[6][7] For operations with a higher risk of splashing, such as transfers outside of a fume hood, a full face shield must be worn in addition to goggles.[6][7]
-
Hand Protection: Chemical-resistant gloves are essential.[6] Nitrile or neoprene gloves are suitable for incidental contact.[3] For prolonged handling or in the event of a spill, heavier-duty gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant lab coat is the minimum requirement.[8] For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.[6][9]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. When handling significant quantities of corrosive materials, consider wearing chemical-resistant boots.[9]
Respiratory Protection
Work with this compound should always be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If there is a potential for the generation of dusts or aerosols, or in the event of a significant spill, a respirator with an appropriate cartridge for acid gases and organic vapors should be used by trained personnel.[3][6]
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures safety and experimental success.
Receiving and Storage
-
Inspect on Arrival: Before accepting the shipment, visually inspect the container for any signs of damage or leaks.[10]
-
Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, alcohols, and amines.[3] The storage area should have corrosion-resistant shelving.
-
Container Integrity: Keep the container tightly sealed to prevent exposure to moisture, which can lead to the release of corrosive hydrochloric acid gas.[2]
Handling and Use
All manipulations of this compound should be performed within a certified chemical fume hood.[7]
Step-by-Step Handling Protocol:
-
Preparation: Before handling the reagent, ensure that all necessary PPE is correctly donned and that an emergency eyewash and safety shower are accessible.[10]
-
Inert Atmosphere: When possible, handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
-
Dispensing:
-
For solid material (melts around 34-38 °C), use a clean, dry spatula.[11]
-
If the material is liquid, use a dry syringe or cannula for transfers.
-
-
Reaction Quenching: Be mindful that reactions involving sulfonyl chlorides can be exothermic. Ensure your reaction vessel is adequately cooled and that any quenching steps are performed slowly and with caution.
-
Decontamination: After use, decontaminate any surfaces that may have come into contact with the chemical.[7]
Emergency Procedures: Be Prepared
Rapid and correct response to an emergency can significantly mitigate harm.
Spill Response
For a small spill (manageable by trained lab personnel):
-
Alert colleagues and restrict access to the affected area.[12][13]
-
Wear appropriate PPE , including respiratory protection if necessary.[14]
-
Contain the spill using a non-combustible absorbent material like dry sand or vermiculite.[3][12] Do not use water.[3]
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[12][14]
-
Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by soap and water.[12]
For a large spill:
-
Activate the nearest fire alarm if the spill is substantial or poses a fire hazard.
-
Contact your institution's emergency response team and provide them with the chemical name and location of the spill.[15]
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][15] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its associated waste is crucial to protect the environment and comply with regulations.
Waste Segregation
As a halogenated organic compound, all waste containing this compound must be segregated into a designated "Halogenated Organic Waste" container.[16][17] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[18]
Waste Segregation Workflow
Caption: Waste segregation workflow for this compound.
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[17][18]
-
Containerization: Use appropriate, sealed, and compatible containers for waste collection.[17]
-
Professional Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[8][19]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, contributing to a culture of safety and scientific excellence within your laboratory.
References
- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 39234-86-1 | this compound [fluoromart.com]
- 5. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. safeti.com [safeti.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 10. chemsafe.ie [chemsafe.ie]
- 11. This compound | 39234-86-1 [chemicalbook.com]
- 12. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 13. documents.uow.edu.au [documents.uow.edu.au]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 16. bucknell.edu [bucknell.edu]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. 7.2 Organic Solvents [ehs.cornell.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
